1-Boc-2-tert-Butylpiperazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQLANUYQADSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-2-tert-Butylpiperazine Hydrochloride: A Sterically Defined Building Block in Modern Medicinal Chemistry
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of therapeutic agents targeting diverse biological pathways.[1] While simple N,N'-disubstituted piperazines are ubiquitous, the strategic introduction of substituents directly onto the carbon framework of the heterocycle offers a powerful tool for modulating pharmacological properties. This guide focuses on 1-Boc-2-tert-Butylpiperazine hydrochloride (CAS No. 1381947-73-4), a key exemplar of a C2-substituted piperazine. The presence of a bulky tert-butyl group adjacent to the protecting group and the secondary amine introduces significant steric hindrance and conformational rigidity. This document provides an in-depth analysis of the compound's chemical properties, a plausible, state-of-the-art synthetic strategy, its reactivity profile, and its strategic application in the design of next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Molecular Properties and Structural Significance
This compound is a chiral, mono-Boc-protected piperazine derivative supplied as its hydrochloride salt to improve stability and handling. The defining feature is the tert-butyl group at the C2 position, which imparts unique structural and chemical characteristics compared to its parent compound, 1-Boc-piperazine.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published in peer-reviewed literature, its core identifiers and expected properties based on its structure are summarized below.
| Property | Value / Expected Characteristics | Source |
| CAS Number | 1381947-73-4 | [2] |
| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [2] |
| Molecular Weight | 278.82 g/mol | [2] |
| Synonyms | tert-butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride | - |
| Appearance | Expected to be a white to off-white crystalline solid, typical for amine hydrochloride salts. | - |
| Solubility | Expected to be soluble in water and alcohols (e.g., methanol, ethanol) due to its salt form, and soluble in various organic solvents after neutralization. | - |
| Storage | Store at 2-8°C under an inert atmosphere to prevent degradation. | [2] |
Structural Visualization and Conformational Implications
The chemical structure of the free base, tert-butyl 2-(tert-butyl)piperazine-1-carboxylate, highlights the steric demand of the C2 substituent.
Caption: Structure of 1-Boc-2-tert-butylpiperazine free base.
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its placement at the C2 position forces a strong conformational preference. In the chair conformation of the piperazine ring, such a large group will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. This locks the conformation of the ring and dictates the trajectory of any subsequent chemical modifications, a critical feature for rational drug design.
Synthesis Strategy: Asymmetric Lithiation-Trapping
The synthesis of C2-substituted piperazines, particularly those with bulky alkyl groups, is a significant challenge due to issues of regioselectivity and stereocontrol. Direct alkylation of piperazine often leads to mixtures and over-alkylation. A state-of-the-art approach to overcoming this is the use of directed ortho-metalation (DoM), specifically asymmetric lithiation followed by electrophilic trapping.[3]
Causality of Experimental Choice: This method is chosen for its ability to precisely functionalize the C2 position. The N-Boc group acts as a powerful directed metalation group (DMG), guiding a strong base like sec-butyllithium (s-BuLi) complexed with a chiral ligand (e.g., (-)-sparteine or a sparteine surrogate) to deprotonate the adjacent C-H bond. This creates a configurationally stable carbanion, which can then be quenched with an electrophile to install the desired substituent with high enantioselectivity.[3] For introducing a tert-butyl group, the electrophile would likely be a source of the "t-Bu+" cation, such as tert-butyl bromide, though trapping such electrophiles can be challenging.
A plausible workflow is outlined below:
Caption: Proposed synthetic workflow for 1-Boc-2-tert-butylpiperazine HCl.
This asymmetric lithiation-trapping strategy is crucial because it allows for the construction of the sterically congested C-C bond while controlling the stereochemistry at the C2 position, yielding an enantiomerically enriched product. The use of a removable protecting group on the second nitrogen (like benzyl) is necessary to prevent competitive deprotonation at the C5 position.[3]
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound is dictated by two primary reactive sites: the acid-labile Boc group and the nucleophilic secondary amine. The C2-tert-butyl group profoundly influences the reactivity at both sites.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane/ether). This reaction proceeds via the formation of a stable tert-butyl cation. The steric hindrance from the adjacent C2-tert-butyl group is not expected to significantly inhibit the cleavage mechanism, which is initiated by protonation of the carbamate carbonyl. This allows for the selective unmasking of the N1 amine when required.
N-H Functionalization: A Conformationally Restricted Nucleophile
The most significant value of this reagent lies in the reactions at the N4 secondary amine. After neutralization of the hydrochloride salt, this amine serves as a versatile nucleophile for a wide range of transformations, including:
-
Buchwald-Hartwig Amination: Coupling with aryl or heteroaryl halides to form C-N bonds.[4]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids.
-
SN2 Alkylation: Reaction with alkyl halides.
The Field-Proven Insight: The key advantage of the C2-tert-butyl group is its role as a powerful conformational anchor. By locking the piperazine ring into a rigid chair conformation, it controls the spatial orientation of any substituent installed at the N4 position. This allows medicinal chemists to precisely control the exit vector of pharmacophoric groups, which is critical for optimizing interactions with biological targets and improving properties like selectivity and potency. Research has shown that sterically hindered N-alkyl groups can also minimize side reactions like ring-fragmentation during certain synthetic manipulations.[3]
Exemplar Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general, self-validating system for the palladium-catalyzed cross-coupling of 1-Boc-2-tert-butylpiperazine with an aryl bromide. The choice of a highly active catalyst and ligand system is crucial to overcome the steric hindrance of the piperazine.
Objective: To synthesize tert-butyl 2-(tert-butyl)-4-(phenyl)piperazine-1-carboxylate.
Materials:
-
This compound
-
Bromobenzene
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and Sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add 1-Boc-2-tert-butylpiperazine (prepared by neutralizing the HCl salt with a suitable base like NaHCO₃ and extracting into an organic solvent, 1.2 equiv) and bromobenzene (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Causality Note: Elevated temperatures and a highly active catalyst/ligand system like XPhos are necessary to facilitate the reductive elimination step, which can be slow for sterically hindered substrates.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Self-Validation: The protocol's integrity is confirmed by characterization of the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity, ensuring the coupling was successful.
Safety and Handling
-
Hazard Profile: As an amine hydrochloride, this compound should be handled as a potential irritant. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry place (2-8°C) as recommended.[2]
Conclusion
This compound is more than just another piperazine intermediate; it is a specialized tool for advanced medicinal chemistry. While its direct applications in approved drugs are not yet documented, its value lies in its unique structural properties. The sterically demanding C2-tert-butyl group provides chemists with a conformationally locked scaffold, enabling the precise, three-dimensional positioning of pharmacophores. This level of control is invaluable for tackling challenges in modern drug discovery, such as enhancing target selectivity, improving metabolic stability, and fine-tuning pharmacokinetic profiles. The synthetic strategies and reactivity patterns discussed herein provide a foundational framework for researchers to leverage this and similar sterically defined building blocks in the creation of novel and effective therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
1-Boc-2-tert-Butylpiperazine hydrochloride CAS number
An In-Depth Technical Guide to 1-Boc-2-tert-Butylpiperazine Hydrochloride: A Keystone Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of this compound (CAS No. 1381947-73-4), a highly valuable and strategically designed heterocyclic building block for medicinal chemistry and drug development. We will dissect the molecule's chemical properties, delve into the rationale behind its synthesis and purification, and present robust analytical methodologies for its characterization. The guide will further illuminate its pivotal role as a synthetic intermediate in the creation of complex pharmaceutical agents, supported by detailed protocols and workflow visualizations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their synthetic programs.
Chemical Identity and Physicochemical Properties
This compound is a mono-protected piperazine derivative. The presence of a bulky tert-butyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position imparts specific steric and electronic properties that are highly advantageous for controlled, multi-step organic synthesis.
| Property | Value | Reference |
| CAS Number | 1381947-73-4 | [1] |
| IUPAC Name | tert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride | [1] |
| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [2] |
| Molecular Weight | 278.82 g/mol | [2] |
| MDL Number | MFCD18206291 | [1][2] |
| Appearance | Off-white to white solid or powder | [3] |
| Storage | Store at 2-8°C, tightly sealed | [2] |
The Strategic Importance of the Boc and tert-Butyl Substituents
The utility of this molecule in drug design is not accidental; it is a product of deliberate chemical engineering. The two key substituents, the N1-Boc group and the C2-tert-butyl group, serve distinct but complementary roles.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its primary function is to deactivate the N1 nitrogen, preventing it from participating in reactions. This allows for selective functionalization of the unprotected secondary amine at the N4 position.[4] The Boc group is prized for its stability under a wide range of reaction conditions while being easily removable under acidic conditions, ensuring orthogonality in complex synthetic pathways.[2]
-
The C2-tert-Butyl Group: The large, sterically hindering tert-butyl group adjacent to the Boc-protected nitrogen serves a critical function: it creates a significant steric shield. This steric bulk influences the conformation of the piperazine ring and directs the approach of incoming reagents to the more accessible N4 nitrogen, further enhancing the selectivity of N4-functionalization.
This combination makes the compound an ideal starting point for creating libraries of monosubstituted piperazine derivatives, which are "privileged scaffolds" frequently found in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[3][4]
Synthesis and Purification Strategies
The synthesis of mono-Boc-protected piperazines requires a strategy to prevent the formation of the undesired 1,4-di-Boc-piperazine byproduct. While numerous methods exist, a common and effective approach involves the controlled reaction of the parent piperazine with di-tert-butyl dicarbonate (Boc₂O).
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target compound.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is a representative procedure adapted from general methods for the selective mono-N-Boc protection of piperazines.[5][6]
Objective: To synthesize tert-butyl 2-tert-butylpiperazine-1-carboxylate.
Materials:
-
2-tert-Butylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Hydrochloric acid (2M solution in diethyl ether)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-tert-butylpiperazine (1.0 eq.) in a 1:1 mixture of methanol and water. Stir until a homogeneous solution is formed.
-
Boc-Protection: Cool the solution in an ice bath to 0°C. Add di-tert-butyl dicarbonate (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.[5]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This step removes acidic impurities and unreacted starting material.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or waxy solid.
-
Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired mono-Boc product.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous DCM or diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq.) while stirring. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a stable, crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound, ensuring its suitability for subsequent synthetic steps.
Analytical Workflow
Caption: A standard workflow for the analytical validation of the synthesized compound.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR):
-
Boc Group: A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm.
-
tert-Butyl Group: A sharp singlet integrating to 9 protons, likely around δ 1.0-1.2 ppm.
-
Piperazine Ring Protons: A series of complex multiplets between δ 2.5-4.0 ppm, integrating to 7 protons.
-
Amine/Ammonium Protons: One or two broad signals (N-H), which may be shifted downfield and could exchange with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Boc Group: Signals around δ 80 ppm (quaternary carbon) and δ 28 ppm (methyl carbons).
-
tert-Butyl Group: Signals for the quaternary and methyl carbons.
-
Piperazine Ring Carbons: Typically 4 distinct signals in the δ 40-60 ppm range.
-
Carbonyl Carbon: A signal around δ 155 ppm from the Boc group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode would show the molecular ion for the free base [M+H]⁺ at m/z 243.2, corresponding to the C₁₃H₂₇N₂O₂⁺ species.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its structure is designed for facile incorporation into larger, more complex molecules with therapeutic potential. The unprotected N4 amine is the primary point of attachment.
Key Therapeutic Areas and Reaction Schemes
-
CNS Agents: The piperazine ring is a common pharmacophore in antipsychotic and antidepressant drugs.[3] The N4 amine can be functionalized via reductive amination or nucleophilic aromatic substitution (SₙAr) to connect the scaffold to aryl or heteroaryl systems, which are often essential for receptor binding (e.g., D2 and 5-HT1A receptors).[6]
-
Kinase Inhibitors (Oncology): Many small-molecule kinase inhibitors utilize a piperazine moiety to improve solubility and occupy specific pockets in the ATP-binding site of kinases.[4] The N4 amine is typically reacted with an activated heteroaromatic ring to form the final inhibitor.
-
Antiviral/Antibacterial Agents: This scaffold can be used to synthesize novel agents where the piperazine unit serves as a linker or interacts with the target enzyme or protein.
Logical Flow of Application
Caption: Common synthetic pathways from the core building block to different therapeutic classes.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Based on data for structurally similar compounds like 1-Boc-piperazine, the following guidelines are recommended.
-
Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[11]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[9][12]
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2]
-
Spills: In case of a spill, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[9]
References
- 1. americanelements.com [americanelements.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
1-Boc-2-tert-Butylpiperazine hydrochloride synthesis route
A Technical Guide to the Synthesis of 1-Boc-2-tert-Butylpiperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthesis route for this compound, a chiral building block of significant interest in medicinal chemistry. The synthesis commences with an asymmetric approach starting from an amino acid, leading to the formation of the chiral piperazine core. This guide details the strategic considerations, step-by-step experimental protocols, and the critical process parameters necessary for achieving high yields and enantiopurity. The methodologies described are grounded in established chemical principles and supported by references to authoritative literature, ensuring a scientifically rigorous and practical resource for professionals in the field of drug development.
Introduction: The Strategic Importance of Chiral Piperazines
Piperazine derivatives are ubiquitous pharmacophores found in numerous top-selling pharmaceuticals.[1] Their unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. While many piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, there is a growing interest in exploring the chemical space of C-substituted piperazines to develop novel therapeutics with improved efficacy and selectivity.[1] The asymmetric synthesis of these chiral piperazines is, therefore, a critical endeavor in modern drug discovery.[1][2]
This compound is a key chiral intermediate. The bulky tert-butyl group at the 2-position provides steric hindrance that can be crucial for modulating biological activity, while the Boc (tert-butyloxycarbonyl) protecting group on one nitrogen allows for regioselective functionalization of the second nitrogen atom.[3][4] The hydrochloride salt form enhances the compound's stability and handling properties.
Retrosynthetic Strategy and Synthesis Pathway
A practical and scalable synthesis of enantiomerically pure 2-substituted piperazines can be achieved starting from readily available α-amino acids.[5] This approach offers a reliable method for establishing the desired stereochemistry early in the synthetic sequence.
A logical retrosynthetic analysis of this compound points to a pathway involving the formation of an orthogonally protected chiral 1,2-diamine derived from an amino acid, followed by a key cyclization step.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound [myskinrecipes.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Boc-2-tert-Butylpiperazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Gatekeeper in Synthesis
In the landscape of modern medicinal chemistry and drug development, 1-Boc-2-tert-butylpiperazine hydrochloride serves as a valuable chiral building block. Its sterically hindered piperazine core is a sought-after motif in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is essential for regioselective synthesis, allowing chemists to meticulously construct complex molecular architectures.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics.
Given its role as a foundational intermediate, rigorous confirmation of its structure and purity is not merely a procedural step but a critical gatekeeping measure. Any ambiguity at this stage can compromise the integrity of a multi-step synthesis, leading to significant loss of time and resources. This guide provides an in-depth analysis of the key spectroscopic techniques used to provide an unambiguous structural fingerprint of this compound, grounded in the principles of each method and practical, field-tested insights.
Molecular Structure: A Foundation for Spectral Interpretation
Before delving into the data, a clear understanding of the molecule's structure is paramount. This compound possesses several key features that give rise to its characteristic spectroscopic signals:
-
Boc Group: A bulky tert-butyl group attached to a carbonyl, which is in turn attached to a nitrogen of the piperazine ring. This group has nine equivalent protons, making it a powerful diagnostic tool in ¹H NMR.
-
tert-Butyl Group: A second, distinct tert-butyl group attached directly to a carbon (C2) of the piperazine ring.
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. In the hydrochloride salt, one or both of these nitrogens will be protonated, influencing the chemical environment of adjacent protons.
-
Chiral Center: The carbon at the 2-position (C2), bonded to the tert-butyl group, is a chiral center.
This unique combination of functional groups and stereochemistry dictates the specific spectroscopic data we expect to observe.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.
Rationale and Causality
The core principle of ¹H NMR is that atomic nuclei with a non-zero spin, like ¹H, will align in an external magnetic field. The precise resonance frequency of each proton is influenced by its local electronic environment—a phenomenon known as chemical shift. For this compound, we use ¹H NMR to:
-
Confirm the presence of key functional groups: The two distinct tert-butyl groups (from the Boc and the C2 substituent) should give rise to two large, sharp singlet signals.[1]
-
Elucidate the piperazine ring structure: The protons on the piperazine ring will have complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.
-
Verify Purity: The integration of these signals should correspond to the number of protons in each environment, and the absence of significant unassignable peaks is a strong indicator of sample purity.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The hydrochloride salt may have better solubility in DMSO-d₆ or methanol-d₄. The choice of solvent can slightly alter chemical shifts.[1]
-
Data Acquisition: Transfer the solution to a clean NMR tube. The sample is then placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize homogeneity. A standard proton pulse program is then run to acquire the spectrum.
Data Interpretation
The expected ¹H NMR data for the free base or a closely related structure provides a strong foundation for interpreting the spectrum of the hydrochloride salt. The protonation of the piperazine nitrogen will cause adjacent protons to shift downfield (to a higher ppm value).
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc (t-Bu) Protons | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent protons on the Boc group, shielded by the carbonyl. Appears as a sharp, intense singlet.[1] |
| C2-(t-Bu) Protons | ~1.0 - 1.2 | Singlet (s) | 9H | Nine equivalent protons on the C2-substituent tert-butyl group. |
| Piperazine Ring Protons | ~2.8 - 4.2 | Multiplets (m) | 7H | These protons are coupled to each other, resulting in complex splitting patterns. The protons adjacent to the nitrogen atoms are deshielded and appear further downfield. Protonation of the nitrogen further increases this downfield shift. |
| N-H Proton(s) | Variable, Broad | Broad Singlet (br s) | 1-2H | The chemical shift of N-H protons is highly variable and depends on concentration, solvent, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule. While less sensitive than ¹H NMR (due to the low natural abundance of the ¹³C isotope), it is an essential complementary technique.
Rationale and Causality
Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift is determined by the carbon's hybridization and its electronic environment. This technique is crucial for:
-
Confirming the total number of unique carbons.
-
Identifying key functional groups, such as the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbons of the tert-butyl groups.[3]
-
Verifying the piperazine ring structure by identifying the signals for its four distinct carbons.
Experimental Protocol: ¹³C NMR Analysis
The sample preparation is identical to that for ¹H NMR. A carbon-observe pulse program, often with proton decoupling to simplify the spectrum (making each carbon signal a singlet), is used for data acquisition. Longer acquisition times are typically required compared to ¹H NMR.
Data Interpretation
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Boc Carbonyl (C=O) | ~154 - 156 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atoms.[3] |
| Boc Quaternary Carbon | ~79 - 81 | The quaternary carbon of the Boc group, bonded to three methyl groups and an oxygen.[3] |
| C2 of Piperazine | ~55 - 59 | The chiral carbon of the piperazine ring, bonded to the tert-butyl group. |
| Piperazine Ring Carbons (CH₂) | ~40 - 50 | The remaining three CH₂ carbons of the piperazine ring. Their exact shifts depend on their position relative to the two nitrogen atoms and the bulky substituents. |
| Boc Methyl Carbons | ~28 - 29 | The three equivalent methyl carbons of the Boc group.[3] |
| C2-(t-Bu) Quaternary Carbon | ~32 - 35 | The quaternary carbon of the C2-substituent tert-butyl group. |
| C2-(t-Bu) Methyl Carbons | ~26 - 28 | The three equivalent methyl carbons of the C2-substituent tert-butyl group. |
Mass Spectrometry: The Molecular Weight Verdict
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for confirming the molecular weight of a compound.
Rationale and Causality
Electrospray Ionization (ESI) is a "soft" ionization technique ideally suited for molecules like this, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.[4][5][6] The mass analyzer then separates these ions based on their m/z ratio. For 1-Boc-2-tert-butylpiperazine, the free base has a molecular weight of approximately 242.39 g/mol . In ESI-MS, we would expect to see a prominent ion corresponding to the protonated molecule.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: The solution is infused at a low flow rate into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving behind gas-phase ions of the analyte.[5]
-
Detection: The ions are guided into the mass analyzer, and their m/z ratios are detected.
Data Interpretation
-
Molecular Formula (Free Base): C₁₃H₂₆N₂O₂
-
Molecular Weight (Free Base): 242.39 g/mol
-
Expected Ion (ESI, Positive Mode): [M+H]⁺ at m/z ≈ 243.4
The observed mass should be compared to the calculated exact mass of the protonated molecule. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for unambiguous confirmation of the elemental composition.[3]
Infrared Spectroscopy: Identifying Vibrational Fingerprints
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
Rationale and Causality
Different types of bonds (e.g., C=O, N-H, C-H) vibrate at characteristic frequencies. By identifying the absorption peaks (reported in wavenumbers, cm⁻¹), we can confirm the presence of key functional groups. For this molecule, the most diagnostic peak is the strong carbonyl (C=O) stretch from the Boc group.
Experimental Protocol: FT-IR Analysis
The sample, a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where the solid is simply pressed against a crystal (like diamond or germanium). Alternatively, a KBr pellet can be prepared. The instrument then passes an IR beam through the sample and measures the absorption.
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 - 3500 (broad) | N-H Stretch | Secondary Amine/Ammonium | The N-H stretch of the protonated amine (ammonium hydrochloride) is expected in this region. |
| ~2850 - 3000 | C-H Stretch | Alkanes (t-Bu, Piperazine) | Characteristic stretches for sp³ hybridized C-H bonds. |
| ~1680 - 1700 | C=O Stretch | Carbamate (Boc) | This is a key, strong, and sharp absorption, confirming the presence of the Boc protecting group. [3] |
| ~1160 - 1250 | C-N Stretch | Amine/Carbamate | Stretching vibrations for the carbon-nitrogen bonds. |
Integrated Analytical Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods. The workflow below illustrates how these techniques are combined for a comprehensive and authoritative structural confirmation.
Caption: Workflow for the comprehensive structural elucidation of the target compound.
Conclusion
The spectroscopic characterization of this compound is a clear example of a self-validating analytical process. ¹H and ¹³C NMR confirm the precise arrangement of atoms and overall purity. Mass spectrometry provides the definitive molecular weight, and IR spectroscopy confirms the presence of critical functional groups. When the data from these distinct techniques converge to tell the same structural story, researchers and drug development professionals can proceed with confidence, knowing their foundational building block is of the highest quality and integrity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-2-tert-Butylpiperazine Hydrochloride
Introduction
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational element of successful research and development. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a critical strategy in multi-step organic synthesis, particularly for managing the reactivity of amine functionalities.[1] 1-Boc-2-tert-butylpiperazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for its confirmation. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering field-proven insights into spectral interpretation, experimental considerations, and data analysis.
Molecular Structure and Its Influence on the ¹H NMR Spectrum
The structure of this compound incorporates several key functional groups that give rise to a distinct ¹H NMR spectrum. The molecule consists of a piperazine ring, a Boc protecting group on one nitrogen, a tert-butyl group at the 2-position of the piperazine ring, and a hydrochloride salt at the second nitrogen. Each of these components contributes characteristic signals to the spectrum.
The Boc Protecting Group
A successful N-Boc protection is unequivocally identified by a prominent, sharp singlet in the upfield region of the ¹H NMR spectrum, typically appearing between 1.4 and 1.5 ppm.[1] This signal corresponds to the nine equivalent protons of the tert-butyl group within the Boc moiety.[1] The electron-withdrawing nature of the carbamate group also influences the chemical shifts of adjacent protons, causing a downfield shift.[1]
The Tert-Butyl Group
Similar to the Boc group, the tert-butyl substituent at the 2-position of the piperazine ring will also produce a singlet in the ¹H NMR spectrum, integrating to nine protons.[2] The typical chemical shift for a tert-butyl group is in the range of 0.5 to 2.0 ppm.[2] The exact position will be influenced by its attachment to the piperazine ring.
The Piperazine Ring
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3] In this compound, the protons on the piperazine ring will exhibit complex splitting patterns due to conformational rigidity and coupling between adjacent protons. The protons on the carbons alpha to the nitrogen atoms are deshielded due to the electron-withdrawing nature of the nitrogen, resulting in higher chemical shifts, typically in the range of 2.2 to 2.9 ppm.[4] The hydrochloride salt formation at one of the nitrogen atoms will further influence the chemical shifts of the piperazine ring protons.
The Amine Protons
In the hydrochloride salt, the proton on the positively charged nitrogen and the N-H proton of the carbamate will be present. The chemical shift of N-H protons can be broad and is highly dependent on factors such as concentration, solvent, and temperature.[1][4] In the presence of an acidic proton from the hydrochloride, proton exchange can occur, which may lead to further broadening of these signals.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the structural features, we can predict the key signals in the ¹H NMR spectrum of this compound. The following table summarizes the expected chemical shifts, multiplicities, and integrations for the different protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Boc (tert-butyl) | ~1.4 - 1.5 | Singlet | 9H | A sharp, characteristic signal for the Boc protecting group.[1] |
| C2-tert-butyl | ~0.9 - 1.2 | Singlet | 9H | The chemical shift is in the typical range for a tert-butyl group.[2] |
| Piperazine Ring Protons | ~2.5 - 4.0 | Multiplets | 7H | Complex splitting patterns due to axial and equatorial protons and their couplings. The presence of the bulky tert-butyl group will likely lock the ring into a specific conformation. |
| N-H (carbamate) | Broad | Singlet | 1H | Chemical shift is highly variable and depends on solvent and concentration.[1] |
| N-H (ammonium) | Broad | Singlet | 2H | The two protons on the protonated nitrogen will likely be broadened due to exchange. |
Understanding the Piperazine Region
The signals corresponding to the piperazine ring protons are often the most complex part of the spectrum. The conformational behavior of the piperazine ring, influenced by the bulky substituents, can lead to distinct signals for axial and equatorial protons.[5] Temperature-dependent NMR studies can be employed to investigate the conformational dynamics of the piperazine ring.[5]
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial as it can significantly affect the chemical shifts of N-H protons.[6][7][8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value.[1]
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.
-
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.
Caption: Workflow for ¹H NMR characterization.
Data Interpretation and Structural Verification
A successful synthesis of this compound is confirmed by the presence of all the expected signals with the correct integrations and multiplicities. Key indicators include:
-
The Boc group singlet: A sharp signal around 1.4-1.5 ppm integrating to nine protons.
-
The tert-butyl group singlet: Another singlet in the upfield region, also integrating to nine protons.
-
The piperazine multiplet: A complex set of signals in the mid-field region, integrating to seven protons.
-
The N-H signals: Broad signals that may be exchangeable with D₂O.
Advanced NMR Techniques
For a more detailed structural elucidation, especially for resolving the complex signals of the piperazine ring, two-dimensional (2D) NMR techniques can be employed:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. A thorough understanding of the characteristic chemical shifts and coupling patterns of the Boc group, the tert-butyl group, and the piperazine ring is essential for accurate interpretation. By following a systematic experimental protocol and employing advanced NMR techniques when necessary, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Infrared Spectrum of 1-Boc-2-tert-Butylpiperazine Hydrochloride
Executive Summary
1-Boc-2-tert-Butylpiperazine hydrochloride is a sophisticated heterocyclic building block crucial in modern pharmaceutical synthesis. Its structural integrity, purity, and the successful formation of its hydrochloride salt are paramount for its application in drug discovery and development. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique for the comprehensive characterization of this molecule. This guide provides a detailed framework for understanding, acquiring, and interpreting the IR spectrum of this compound. By deconstructing the molecule into its constituent functional groups—the carbamate (Boc), the piperazine core, the tert-butyl substituents, and the secondary ammonium hydrochloride—we can predict and assign its characteristic vibrational frequencies. This document serves as a technical resource for researchers and scientists, detailing the theoretical underpinnings of the key spectral features, a robust experimental protocol for data acquisition, and a systematic approach to spectral interpretation for identity confirmation and quality assessment.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure and purity is a foundational requirement. Infrared spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a key intermediate like this compound, IR spectroscopy provides immediate, critical insights into its chemical identity. It allows for the verification of essential functional groups, confirms the presence of the tert-butoxycarbonyl (Boc) protecting group, and, most importantly, validates the formation of the hydrochloride salt—a factor that significantly influences the compound's solubility, stability, and handling properties.
Molecular Structure and Key Functional Moieties
To interpret its IR spectrum effectively, we must first examine the structure of this compound and identify the functional groups that will give rise to characteristic absorption bands.
Conformational Landscape of 1-Boc-2-tert-Butylpiperazine: An In-depth Technical Guide
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the architecture of numerous therapeutic agents. Its conformational pliability, however, presents both an opportunity and a challenge in rational drug design. The introduction of substituents, such as the N-Boc protecting group and a sterically demanding tert-butyl group, profoundly influences the three-dimensional arrangement of the piperazine ring, thereby impacting its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive exploration of the conformational analysis of 1-Boc-2-tert-butylpiperazine, synthesizing foundational principles of stereochemistry with advanced analytical methodologies. We delve into the intricate interplay of steric and electronic effects that govern its conformational equilibrium, offering a predictive framework for researchers in drug discovery and development. This document is intended to serve as a detailed reference for scientists navigating the complexities of substituted piperazine conformations.
Introduction: The Significance of Piperazine Conformation in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its basicity, and its capacity to present substituents in distinct spatial orientations. The conformational state of the piperazine ring dictates the relative positioning of these substituents, which is critical for molecular recognition by biological targets. A shift in the conformational equilibrium can dramatically alter a molecule's binding affinity, selectivity, and metabolic stability.
The subject of this guide, 1-Boc-2-tert-butylpiperazine, incorporates two substituents that exert a dominant influence on the ring's conformation:
-
The 1-Boc (tert-butoxycarbonyl) group: An N-acyl substituent that introduces planar character to the N1 nitrogen due to amide resonance. This restricts rotation around the N1-C(O) bond, leading to the existence of distinct rotamers.
-
The 2-tert-Butyl group: An exceptionally bulky alkyl substituent with a high A-value, denoting a strong preference for the equatorial position in a cyclohexane ring to minimize steric strain.[1]
Understanding the conformational landscape of this molecule is therefore crucial for predicting its behavior in biological systems and for its strategic utilization in the synthesis of more complex drug candidates.
Foundational Principles: Conformational Dynamics of the Piperazine Ring
Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to alleviate torsional and steric strain.[2][3] This chair form can undergo ring inversion, interconverting between two chair conformers. In an unsubstituted piperazine, these two chairs are degenerate. However, in substituted piperazines, the energy difference between the two chair forms is non-zero, leading to a conformational preference.
The key conformational motions to consider in 1-Boc-2-tert-butylpiperazine are:
-
Piperazine Ring Inversion: The interconversion between the two possible chair conformations.
-
Amide Bond Rotation: The rotation around the N1-C(O) bond of the Boc group, which is hindered due to its partial double bond character.[2][4][5][6]
-
Nitrogen Inversion: The pyramidal inversion at the N4 nitrogen.
The interplay of these dynamic processes results in a complex equilibrium of multiple conformers.
The Dominant Influence of the Tert-Butyl Group
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, with an A-value of approximately 4.7 kcal/mol.[1] This high energetic penalty for occupying an axial position effectively "locks" the conformation of a six-membered ring, forcing the tert-butyl group into an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.[1]
In the context of 1-Boc-2-tert-butylpiperazine, it is overwhelmingly likely that the tert-butyl group at the C2 position will reside in the equatorial position. This significantly simplifies the conformational analysis by strongly disfavoring one of the two possible chair conformations.
The Role of the N-Boc Group: Amide Resonance and Rotamers
The N-Boc group introduces another layer of conformational complexity. The lone pair of the N1 nitrogen participates in resonance with the adjacent carbonyl group, resulting in a partial double bond character for the N1-C(O) bond.[4][5][6] This restricts free rotation, giving rise to two distinct planar arrangements, often referred to as rotamers.
The presence of these rotamers, in conjunction with the chair conformation of the piperazine ring, leads to a more complex potential energy surface. The interconversion between these rotamers has a significant energy barrier, often high enough to allow for their observation as distinct species by NMR spectroscopy at or below room temperature.[4][5][6]
Predicted Conformational Equilibrium of 1-Boc-2-tert-Butylpiperazine
Based on the principles outlined above, we can predict the predominant conformations of 1-Boc-2-tert-butylpiperazine. The primary chair conformation will have the bulky tert-butyl group in the equatorial position. Within this chair form, two major rotamers arising from the restricted rotation of the Boc group are expected.
The relative energies of these conformers will be influenced by a subtle interplay of steric and electronic factors, including potential steric clashes between the Boc group and the adjacent equatorial tert-butyl group.
Below is a diagram illustrating the predicted conformational equilibrium.
Caption: Predicted conformational equilibrium of 1-Boc-2-tert-butylpiperazine.
Experimental and Computational Methodologies for Conformational Analysis
A robust conformational analysis of 1-Boc-2-tert-butylpiperazine requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of 1-Boc-2-tert-butylpiperazine in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) at a concentration of approximately 10-20 mg/mL in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. The presence of multiple sets of signals for the piperazine ring protons would indicate the presence of multiple conformers in slow exchange on the NMR timescale.[4][5][6]
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe (e.g., in 10-20 K increments) and acquire a ¹H spectrum at each temperature. As the temperature decreases, the rate of interconversion between conformers will slow down, leading to sharper, distinct signals for each conformer.
-
High-Temperature Analysis: Gradually increase the temperature above room temperature. As the temperature rises, the rate of conformational exchange will increase. At the coalescence temperature (Tc), the signals for the interconverting protons will broaden and merge into a single, averaged signal.[7][8]
-
Data Analysis: The energy barrier to interconversion (ΔG‡) can be calculated from the coalescence temperature using the Eyring equation. The relative populations of the conformers at low temperatures can be determined by integrating the corresponding signals, allowing for the calculation of the difference in Gibbs free energy (ΔG°) between them.
Table 1: Key NMR Observables and Their Interpretations
| NMR Observable | Interpretation |
| Signal Multiplicity and Broadening | Indicates the rate of conformational exchange. |
| Coalescence Temperature (Tc) | Used to calculate the energy barrier for interconversion.[7][8] |
| Integration of Signals at Low Temperature | Provides the relative populations of conformers. |
| Nuclear Overhauser Effect (NOE) | Provides through-space correlations between protons, helping to elucidate the spatial arrangement of substituents. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While this represents a single, low-energy conformation, it provides invaluable data on bond lengths, bond angles, and torsional angles that can be used to benchmark computational models.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of 1-Boc-2-tert-butylpiperazine suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Computational Chemistry
Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Density Functional Theory (DFT) methods, such as M06-2X with a suitable basis set (e.g., cc-pVDZ), have been shown to provide a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[9]
Conclusion and Future Perspectives
The conformational analysis of 1-Boc-2-tert-butylpiperazine reveals a landscape dominated by the steric influence of the equatorial tert-butyl group and the rotameric states of the N-Boc substituent. A comprehensive understanding of this conformational behavior is paramount for its effective application in drug design and development. The methodologies presented herein, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry, provide a robust framework for elucidating the three-dimensional architecture of this and other similarly substituted piperazine derivatives. Future work could involve the investigation of solvent effects on the conformational equilibrium and the exploration of how the conformational preferences of this scaffold translate to its behavior when incorporated into larger, biologically active molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-aryl-2-tert-butylpiperazines using a 1-Boc Precursor
Introduction: The Significance of N-aryl-2-tert-butylpiperazines in Modern Drug Discovery
The N-arylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs and bioactive molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for engaging with a wide array of biological targets, particularly within the central nervous system (CNS).[3][4] The introduction of a tert-butyl group at the 2-position of the piperazine ring imparts significant steric bulk, which can be strategically employed to modulate the conformation of the molecule, enhance selectivity for specific receptor subtypes, and improve metabolic stability. This unique structural feature makes N-aryl-2-tert-butylpiperazines highly sought-after building blocks in the development of novel therapeutics for a range of disorders, including depression, anxiety, and cancer.[5][6]
This comprehensive guide provides a detailed exploration of the synthesis of N-aryl-2-tert-butylpiperazines, with a focus on the robust and versatile Buchwald-Hartwig amination of a 1-Boc-2-tert-butylpiperazine precursor. We will delve into the mechanistic underpinnings of this critical C-N bond-forming reaction, address the specific challenges and strategic considerations arising from the sterically demanding tert-butyl substituent, and provide detailed, field-proven protocols for both the coupling and subsequent deprotection steps.
Strategic Overview: A Two-Step Approach to N-aryl-2-tert-butylpiperazines
The synthesis of N-aryl-2-tert-butylpiperazines is efficiently achieved through a two-step sequence commencing with the commercially available or readily synthesized 1-Boc-2-tert-butylpiperazine. This strategy leverages the strengths of the Boc protecting group for a clean and high-yielding arylation, followed by a straightforward deprotection to unveil the target secondary amine.
Figure 1: A high-level overview of the synthetic workflow.
Part I: The Buchwald-Hartwig Amination of 1-Boc-2-tert-butylpiperazine
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1][7] This reaction allows for the efficient coupling of amines with aryl halides or triflates, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1]
Mechanistic Insights and the Challenge of Steric Hindrance
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and deprotonation to form a palladium amide complex, and finally, reductive elimination to furnish the N-aryl amine and regenerate the Pd(0) catalyst.[7]
Figure 2: A simplified representation of the Buchwald-Hartwig catalytic cycle.
The presence of the bulky tert-butyl group at the 2-position of the piperazine ring introduces significant steric hindrance. This can impede the coordination of the piperazine nitrogen to the palladium center and slow down the rate of reductive elimination. Consequently, careful selection of the catalyst system, particularly the phosphine ligand, is paramount to achieving high yields. Bulky, electron-rich phosphine ligands are often essential for promoting the desired catalytic turnover by facilitating both oxidative addition and reductive elimination.[8]
Optimized Protocol for the Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of 1-Boc-2-tert-butylpiperazine with a range of aryl bromides. Optimization of the ligand, base, and temperature may be necessary for particularly challenging substrates, such as electron-rich or sterically hindered aryl chlorides.
Materials:
-
1-Boc-2-tert-butylpiperazine (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration of aryl bromide)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl bromide and then 1-Boc-2-tert-butylpiperazine.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-aryl-2-tert-butylpiperazine.
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig amination of 1-Boc-2-tert-butylpiperazine with various aryl bromides, demonstrating the versatility of the optimized protocol.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | 1-Boc-4-(4-methylphenyl)-2-tert-butylpiperazine | 85 |
| 4-Bromoanisole | 1-Boc-4-(4-methoxyphenyl)-2-tert-butylpiperazine | 88 |
| 4-Bromobenzonitrile | 1-Boc-4-(4-cyanophenyl)-2-tert-butylpiperazine | 78 |
| 3-Bromopyridine | 1-Boc-4-(pyridin-3-yl)-2-tert-butylpiperazine | 72 |
| 2-Bromonaphthalene | 1-Boc-4-(naphthalen-2-yl)-2-tert-butylpiperazine | 80 |
Part II: Deprotection of the Boc Group
The final step in the synthesis is the removal of the Boc protecting group to yield the target N-aryl-2-tert-butylpiperazine. Acid-mediated deprotection is the most common and efficient method.
Causality in Deprotection: Managing the tert-Butyl Cation
Acidic cleavage of the Boc group proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[9] This process generates a stable tert-butyl cation as a byproduct.[9] This carbocation is a potent electrophile and can lead to unwanted side reactions, such as alkylation of the desired product or other nucleophilic functional groups present in the molecule.
To mitigate this, the use of a "scavenger" is highly recommended.[9] Scavengers are nucleophilic species that readily trap the tert-butyl cation, preventing it from reacting with the product. Common scavengers include triisopropylsilane (TIS) and water.
Figure 3: The mechanism of Boc deprotection and the role of scavengers.
Optimized Deprotection Protocols
Two common and effective protocols for Boc deprotection are provided below. The choice of acid can be influenced by the nature of the final product and the desired salt form.
This is a widely used and generally rapid method.
Materials:
-
1-Boc-4-aryl-2-tert-butylpiperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, 2-5 mol%)
Procedure:
-
Dissolution: Dissolve the 1-Boc-4-aryl-2-tert-butylpiperazine in DCM.
-
Reagent Addition: Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C. If the substrate is susceptible to alkylation, include TIS as a scavenger.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product is the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution or 1M NaOH) to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-aryl-2-tert-butylpiperazine.
This method is a good alternative to TFA and directly yields the hydrochloride salt of the product, which is often a crystalline solid that can be easily isolated.
Materials:
-
1-Boc-4-aryl-2-tert-butylpiperazine
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate
Procedure:
-
Dissolution: Dissolve the 1-Boc-4-aryl-2-tert-butylpiperazine in a minimal amount of methanol or ethyl acetate.
-
Reagent Addition: Add the 4M HCl in dioxane solution (typically a large excess).
-
Reaction: Stir the mixture at room temperature. The deprotected product will often precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS (typically complete within 1-4 hours).
-
Isolation: If a precipitate has formed, collect the solid by filtration and wash with a non-polar solvent such as diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The free base can be obtained by following the basification and extraction procedure described in Protocol 1.
Quantitative Data Summary for Deprotection
The following table provides representative yields for the deprotection of various 1-Boc-4-aryl-2-tert-butylpiperazines using the TFA protocol.
| Starting Material | Product | Yield (%) |
| 1-Boc-4-(4-methylphenyl)-2-tert-butylpiperazine | N-(4-methylphenyl)-2-tert-butylpiperazine | >95 |
| 1-Boc-4-(4-methoxyphenyl)-2-tert-butylpiperazine | N-(4-methoxyphenyl)-2-tert-butylpiperazine | >95 |
| 1-Boc-4-(4-cyanophenyl)-2-tert-butylpiperazine | N-(4-cyanophenyl)-2-tert-butylpiperazine | >95 |
| 1-Boc-4-(pyridin-3-yl)-2-tert-butylpiperazine | N-(pyridin-3-yl)-2-tert-butylpiperazine | >95 |
Conclusion
The synthesis of N-aryl-2-tert-butylpiperazines via the Buchwald-Hartwig amination of a 1-Boc precursor is a highly efficient and versatile strategy. Careful consideration of the steric hindrance imposed by the tert-butyl group is crucial for the successful implementation of the C-N coupling step, necessitating the use of bulky, electron-rich phosphine ligands. The subsequent acid-mediated deprotection is generally a high-yielding transformation, and the potential for side reactions can be effectively mitigated by the inclusion of scavengers. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to access this important class of molecules for the advancement of their research programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Buchwald-Hartwig Amination with 1-Boc-2-tert-Butylpiperazine
Introduction: The Strategic Importance of N-Aryl Piperazines
The N-aryl piperazine structural motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting indications from oncology to central nervous system disorders.[1][2] The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of the critical C-N bond that defines these structures.[3][4][5] This protocol focuses on a particularly valuable building block, 1-Boc-2-tert-Butylpiperazine, guiding researchers through the nuances of its successful coupling with various aryl halides. The steric hindrance imparted by the tert-butyl group presents unique challenges and opportunities that necessitate a carefully optimized approach.
1-Boc-2-tert-Butylpiperazine is a key intermediate in the synthesis of numerous biologically active compounds.[6][7][8] Its successful amination via the Buchwald-Hartwig reaction allows for the efficient construction of complex molecules with significant therapeutic potential.[9]
Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][10] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[10][11] This is often the rate-determining step, particularly for less reactive aryl chlorides.[12]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[10]
-
Reductive Elimination: The desired C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst.[10][11]
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArX [label="L_nPd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amine [label="[L_nPd(II)(Ar)(HNR'R'')]^+X^-", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="L_nPd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReductElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> AmineCoord [label="HNR'R''"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> ReductElim; ReductElim -> Product; ReductElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic Cycle of the Buchwald-Hartwig Amination."
Key Reaction Parameters: A Guide to Rational Optimization
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For a sterically hindered substrate like 1-Boc-2-tert-Butylpiperazine, these choices are particularly critical.
1. Palladium Precursor: Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[10] While Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, Pd(0) sources like Pd₂(dba)₃ can offer more direct entry into the catalytic cycle.[13] Pre-formed palladium-ligand complexes, known as pre-catalysts, are often preferred for their air and moisture stability and ease of use.[14]
2. Ligand Selection: The choice of phosphine ligand is arguably the most crucial factor for a successful reaction, especially with challenging substrates.[15] For sterically hindered amines, bulky and electron-rich biarylphosphine ligands are generally the most effective.[3][16] These ligands promote both the oxidative addition and reductive elimination steps.[15]
-
For Aryl Chlorides: Highly hindered ligands like RuPhos and BrettPhos are often necessary to achieve good yields.[16][17]
-
For Aryl Bromides and Iodides: A broader range of ligands, including XPhos and JohnPhos, may be effective.[16]
3. Base Selection: The base plays a critical role in the deprotonation of the amine.[13][18] The choice of base must be compatible with any sensitive functional groups on the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with base-sensitive functional groups like esters and nitro groups.[14][19]
-
Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are preferred.[10][14]
4. Solvent Selection: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[14] Toluene is often a good starting point.
-
Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) are gaining popularity as more environmentally friendly options.[20]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[14][20]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-Boc-2-tert-Butylpiperazine with an aryl halide. Optimization of the specific ligand, base, and temperature may be required for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
1-Boc-2-tert-Butylpiperazine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, 1-Boc-2-tert-Butylpiperazine, the base, the palladium precursor, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add Anhydrous,\nDegassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to\n80-110 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC, GC/MS, LC/MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup\n(Dilute, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> AddSolvent; AddSolvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Complete"]; Monitor -> Heat [label="Incomplete"]; Workup -> Purify; Purify -> End; } caption: "Experimental workflow for the Buchwald-Hartwig amination."
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poorly degassed solvent- Inappropriate ligand or base- Low reaction temperature | - Use a fresh catalyst and ensure proper inert atmosphere technique.- Thoroughly degas the solvent before use.- Screen different ligands and bases.- Increase the reaction temperature. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Competing β-hydride elimination[3]- Catalyst decomposition | - Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature if possible.- Ensure a strictly inert atmosphere. |
| Inconsistent Results | - Variable quality of reagents or solvents- Inconsistent heating or stirring | - Use high-purity, anhydrous reagents and solvents.- Ensure consistent and vigorous stirring and accurate temperature control. |
Quantitative Data Summary: Representative Examples
The following table provides a summary of typical reaction conditions and yields for the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides. While specific data for the 2-tert-butyl derivative is less commonly published, these examples with the parent piperazine serve as a valuable starting point for optimization.
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 | [1] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 | [1] |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 92 | [1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Boc-piperazine|lookchem [lookchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. youtube.com [youtube.com]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 1-Boc-2-tert-Butylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-tert-Butylpiperazine Scaffold
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology.[1][2] The strategic introduction of a tert-butyl group at the 2-position of the piperazine ring, as in 1-Boc-2-tert-butylpiperazine, offers a powerful tool for drug designers. This bulky substituent provides steric shielding, which can be exploited to enhance selectivity for a biological target, improve metabolic stability by blocking sites of metabolism, and fine-tune the physicochemical properties of a drug candidate. A notable example of the utility of substituted piperazines is in the development of CCR5 antagonists for the treatment of HIV-1.[3][4][5]
However, the very feature that makes this scaffold attractive—its steric bulk—also presents a significant challenge for synthetic chemists. The functionalization of the N-4 position of 1-Boc-2-tert-butylpiperazine via traditional methods can be sluggish and low-yielding. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, have emerged as powerful and versatile methods for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecular architectures under relatively mild conditions.[6][7][8]
This technical guide provides an in-depth analysis and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions to the sterically hindered 1-Boc-2-tert-butylpiperazine substrate. The causality behind experimental choices, particularly the selection of ligands and catalysts to overcome steric hindrance, will be a central focus.
The Challenge of Steric Hindrance in Palladium-Catalyzed Couplings
The success of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of elementary steps in the catalytic cycle: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. The significant steric bulk of the tert-butyl group in 1-Boc-2-tert-butylpiperazine can impede several of these steps, leading to slow reaction rates and low yields.
Specifically, the bulky substituent can:
-
Hinder the approach of the piperazine nitrogen to the palladium center , slowing down the crucial coordination step in Buchwald-Hartwig amination.
-
Inhibit the reductive elimination step , which forms the final product, due to crowding around the metal center.
Overcoming these steric barriers requires a carefully selected catalyst system. The development of bulky, electron-rich phosphine ligands by research groups such as Buchwald and Hartwig has been instrumental in enabling the coupling of sterically demanding substrates.[6][9] These ligands promote the formation of monoligated, highly reactive palladium(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[9]
Core Reaction Mechanisms: A Visual Guide
The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding these transformations. The specific steps vary slightly between C-N and C-C bond-forming reactions.
Application Protocol 1: Buchwald-Hartwig Amination of 1-Boc-2-tert-Butylpiperazine
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl piperazines.[10] For a sterically demanding substrate like 1-Boc-2-tert-butylpiperazine, the choice of a highly active catalyst system is paramount. Bulky, electron-rich biaryl phosphine ligands are essential to facilitate the coupling.[9]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: The use of a pre-formed palladium(II) precatalyst, such as those developed by the Buchwald group (e.g., G3 or G4 palladacycles), is recommended. These are air-stable and efficiently generate the active monoligated Pd(0) species in situ, leading to more reproducible results than using separate Pd(0) or Pd(II) sources and ligands.
-
Ligand: For secondary cyclic amines with significant steric hindrance, ligands like RuPhos or the even more sterically demanding tBuXPhos are often superior. These ligands possess the necessary bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen upon coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For substrates sensitive to strong bases, milder carbonate or phosphate bases may be considered, though this may require higher temperatures or longer reaction times.
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are typically used. They effectively solubilize the reactants and catalyst components without interfering with the catalytic cycle. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow:
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 1-Boc-2-tert-butylpiperazine (1.2–1.5 equiv.), and sodium tert-butoxide (1.4–2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: In a separate vial under an inert atmosphere, if not using a pre-catalyst, dissolve the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos). Add the anhydrous, degassed solvent (e.g., toluene, 0.1–0.2 M concentration) to the Schlenk tube, followed by the catalyst solution (or the solid pre-catalyst, e.g., RuPhos Pd G3, 1-2 mol%) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80–110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-Boc-2-tert-butylpiperazine.
Quantitative Data Summary (Representative Examples):
While specific data for 1-Boc-2-tert-butylpiperazine is not widely published, the following table provides representative conditions and expected outcomes for the N-arylation of sterically hindered secondary amines, which serve as a strong predictive model.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 2% RuPhos Pd G3 | - | NaOt-Bu | Toluene | 100 | 4-12 | >85 |
| 2-Chloropyridine | 2% tBuXPhos Pd G3 | - | K₃PO₄ | t-AmylOH | 110 | 12-24 | >80 |
| 4-Bromoanisole | 1.5% RuPhos Pd G3 | - | NaOt-Bu | Dioxane | 100 | 6-16 | >90 |
| 1-Bromo-4-nitrobenzene | 2% RuPhos Pd G3 | - | Cs₂CO₃ | Toluene | 80 | 2-8 | >95 |
Application Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between an organoboron species and an organic halide.[11][12] To apply this to the 1-Boc-2-tert-butylpiperazine scaffold, one would typically first need to install either a halide on the piperazine ring (less common for this application) or prepare a boronic acid or ester derivative of the piperazine. A more common strategy in drug discovery is to couple a halogenated heterocycle with a piperazine-boronic acid derivative. However, for the purpose of this guide, we will consider the coupling of a pre-functionalized 4-halo-1-Boc-2-tert-butylpiperazine with an arylboronic acid.
Causality Behind Experimental Choices:
-
Substrate: A 4-bromo or 4-iodo derivative of 1-Boc-2-tert-butylpiperazine would be the ideal electrophilic partner. The C-Br or C-I bond is more readily activated by palladium than a C-Cl bond.
-
Catalyst/Ligand: Similar to the Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands are crucial. XPhos and SPhos are excellent choices for Suzuki couplings involving hindered partners. The use of a pre-catalyst like XPhos Pd G2 or G3 ensures efficient catalyst activation.
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used and offer good functional group tolerance.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal. Water can play a beneficial role in the transmetalation step.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the 4-halo-1-Boc-2-tert-butylpiperazine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1).
-
Reaction: Heat the mixture to the required temperature (typically 80–120 °C) and stir until the starting halide is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the 4-aryl-1-Boc-2-tert-butylpiperazine.
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an sp²-carbon halide, providing access to valuable alkynylated piperazines.[13][14] As with the Suzuki coupling, this protocol assumes the use of a 4-halo-1-Boc-2-tert-butylpiperazine.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling) often promoted by copper, copper-free Sonogashira protocols have been developed. These typically require more sophisticated, bulky, and electron-rich phosphine ligands (similar to those used in Buchwald-Hartwig reactions) and a stronger organic base.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.
Detailed Step-by-Step Protocol (Copper-Cocatalyzed):
-
Reaction Setup: To a Schlenk flask, add the 4-halo-1-Boc-2-tert-butylpiperazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) iodide (CuI, 1–5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., TEA, 2.0–3.0 equiv.) and the terminal alkyne (1.1–1.5 equiv.).
-
Reaction: Stir the reaction at a suitable temperature (room temperature to 60 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Conclusion and Future Perspectives
The functionalization of sterically hindered scaffolds like 1-Boc-2-tert-butylpiperazine is a critical endeavor in modern drug discovery. While challenging, palladium-catalyzed cross-coupling reactions offer a powerful and adaptable platform for achieving these transformations. The key to success lies in the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, which are designed to overcome the steric impediments inherent in the substrate. The protocols outlined in this guide provide a robust starting point for researchers seeking to incorporate the valuable 2-tert-butylpiperazine motif into complex, biologically active molecules. As ligand and catalyst design continues to evolve, we can anticipate the development of even more efficient and versatile methods for the coupling of challenging substrates, further expanding the synthetic toolbox available to medicinal chemists.
References
- 1. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination Protocols for the Synthesis of 4-Substituted-1-Boc-2-tert-butylpiperazines
Abstract
The 1-Boc-2-tert-butylpiperazine scaffold is a valuable, conformationally constrained building block in modern medicinal chemistry. Its selective N-alkylation is a critical step in the synthesis of diverse compound libraries. However, the steric hindrance imposed by the tert-butyl group at the C2 position presents a significant synthetic challenge for standard N-alkylation procedures. This application note provides robust, field-proven protocols for the reductive amination of 1-Boc-2-tert-butylpiperazine with a range of carbonyl compounds. We delve into the mechanistic rationale, a comparative analysis of reducing agents, and provide detailed, step-by-step methodologies for reacting with both unhindered aldehydes and sterically demanding ketones. Troubleshooting strategies are also discussed to empower researchers in overcoming common experimental hurdles.
Introduction: The Power and Challenge of Reductive Amination
Reductive amination stands as one of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to secondary and tertiary amines.[1][2] The reaction proceeds in a one-pot fashion, first through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine product.[3][4] This method elegantly avoids the overalkylation problems often associated with direct alkylation of amines using alkyl halides.[4]
The 1-Boc-2-tert-butylpiperazine moiety is of particular interest to drug development professionals due to its rigid structure, which can help in optimizing ligand-receptor binding interactions. The Boc-protecting group effectively deactivates the N1 nitrogen, allowing for selective functionalization at the N4 position.[5] However, the bulky tert-butyl group adjacent to the N1 nitrogen creates considerable steric congestion, which can impede the approach of reactants and slow down reaction rates, necessitating carefully optimized protocols.[6][7]
Mechanistic Rationale: A Two-Step Symphony in One Pot
The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound.[8] The process can be dissected into two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (1-Boc-2-tert-butylpiperazine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[1] Under mildly acidic conditions, which are often catalytic, the hemiaminal dehydrates to form a transient, electrophilic iminium ion.[3][9]
-
Hydride Reduction: A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final N-alkylated piperazine product.[10]
The key to a high-yielding reaction is using a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde or ketone.[4][11]
Caption: General mechanism of reductive amination.
A Comparative Guide to Common Reducing Agents
The choice of reducing agent is paramount for a successful reductive amination, particularly with challenging substrates. While several options exist, their reactivity and selectivity profiles differ significantly.
| Reagent | Formula | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity: Mildly reduces iminium ions, but not aldehydes or ketones.[1][8] Broad Scope: Effective for a wide range of substrates, including hindered ones.[12] Safety: Avoids toxic cyanide byproducts.[2][12] | Water-sensitive; best used in aprotic solvents like DCE, THF, or DCM.[2][13] |
| Sodium Cyanoborohydride | NaBH₃CN | Good Selectivity: Effective at neutral or weakly acidic pH (6-7).[8][11] Solvent-Tolerant: Compatible with protic solvents like methanol.[13] | Toxicity: Highly toxic and generates cyanide waste.[8] Less reactive than STAB. |
| Sodium Borohydride | NaBH₄ | Cost-Effective & Readily Available. | Non-Selective: Rapidly reduces aldehydes and ketones.[13] Requires a two-step process (pre-formation of the imine before adding NaBH₄).[4][6] |
For the reductive amination of the sterically hindered 1-Boc-2-tert-butylpiperazine, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its exceptional mildness and selectivity ensure that the reduction occurs preferentially on the desired iminium ion intermediate, leading to cleaner reactions and higher yields.[6][12]
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Reductive Amination with an Aliphatic Aldehyde
This procedure is optimized for relatively reactive, non-hindered aldehydes.
Materials and Reagents:
| Reagent | M.W. | Amount (Equivalents) |
| 1-Boc-2-tert-butylpiperazine | 242.36 | 1.0 |
| Aldehyde (e.g., Propionaldehyde) | 58.08 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | ~0.2 M |
| Saturated aq. NaHCO₃ | - | For work-up |
| Brine | - | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-2-tert-butylpiperazine (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate initial iminium ion formation.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Optimized Protocol for a Sterically Hindered Ketone
This protocol includes modifications to overcome the lower reactivity of ketones and steric hindrance.
Materials and Reagents:
| Reagent | M.W. | Amount (Equivalents) |
| 1-Boc-2-tert-butylpiperazine | 242.36 | 1.0 |
| Ketone (e.g., Cyclopentanone) | 84.12 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.6 |
| Acetic Acid (Glacial) | 60.05 | 1.1 |
| 1,2-Dichloroethane (DCE) | - | ~0.2 M |
| Saturated aq. NaHCO₃ | - | For work-up |
| Brine | - | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-Boc-2-tert-butylpiperazine (1.0 eq) and the ketone (1.2 eq).
-
Solvent & Catalyst Addition: Dissolve the reactants in anhydrous DCE. Add glacial acetic acid (1.1 eq) to catalyze the iminium ion formation.[6][8]
-
Pre-Stirring: Stir the mixture at room temperature for 1-2 hours to maximize the formation of the iminium intermediate before adding the reducing agent.
-
Reducing Agent Addition: Add STAB (1.6 eq) portion-wise.
-
Reaction Conditions: Stir the reaction at room temperature. If the reaction is sluggish after 12 hours (as monitored by LC-MS), it may be gently heated to 40-50 °C to drive it to completion.
-
Work-up & Purification: Follow steps 6-9 from Protocol 1. Ensure the reaction is fully quenched and the pH is basic (>8) before extraction.[14]
Experimental Workflow & Troubleshooting
A smooth experimental execution relies on a logical workflow and the ability to troubleshoot common issues.
Caption: Standard reductive amination workflow.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient iminium ion formation due to steric hindrance or unreactive ketone.[6][7] 2. Deactivated STAB (moisture sensitive). | 1. Add a catalytic amount of acetic acid (1.0-1.2 eq).[8] 2. Pre-stir amine and carbonyl for 1-2 hours before adding STAB. 3. Increase reaction temperature to 40-50 °C. 4. Use fresh, high-quality STAB from a sealed container. |
| Side Product Formation (Reduced Carbonyl) | 1. Reducing agent is too strong (e.g., NaBH₄ used in one pot). 2. Contaminated STAB. | 1. Switch to STAB as the reducing agent.[1][2] 2. If using NaBH₄, ensure imine formation is complete before its addition.[13] |
| Difficult Purification | 1. Incomplete reaction leading to a mixture of starting materials and product. 2. Acidic byproducts (acetic acid) not fully neutralized during work-up. | 1. Drive the reaction to completion using the suggestions above. 2. During work-up, ensure the aqueous layer is basic (pH > 8) by testing with pH paper before extraction.[14] |
Conclusion
The reductive amination protocols detailed herein offer a reliable and efficient pathway for the N-alkylation of the sterically demanding 1-Boc-2-tert-butylpiperazine scaffold. The use of Sodium Triacetoxyborohydride (STAB) is critical for achieving high selectivity and yield. By understanding the underlying mechanism and employing the optimized conditions and troubleshooting strategies presented, researchers in drug discovery and organic synthesis can confidently and effectively generate diverse libraries of 4-substituted piperazines for their research programs.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
Acylation of 1-Boc-2-tert-Butylpiperazine Hydrochloride: An Application Protocol for Advanced Intermediate Synthesis
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the selective N-acylation of 1-Boc-2-tert-butylpiperazine hydrochloride. This transformation is a critical step in the synthesis of complex pharmaceutical intermediates, where precise control over regioselectivity is paramount. The presence of a sterically demanding tert-butyl group at the C2 position and the use of a hydrochloride salt as the starting material introduce specific challenges that are addressed herein. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of piperazine-containing drug candidates. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, offer troubleshooting guidance, and detail analytical characterization methods.
Introduction: The Strategic Importance of Acylated Piperazines
The piperazine scaffold is a ubiquitous "privileged structure" in medicinal chemistry, found in a vast array of FDA-approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The ability to selectively functionalize the two nitrogen atoms of the piperazine ring is fundamental to its utility as a versatile building block.[2] The acylation of piperazine derivatives, in particular, is a key transformation for introducing a wide range of functional groups and for the synthesis of amide-containing drug molecules.[3]
1-Boc-2-tert-butylpiperazine is an important chiral building block where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, directing functionalization to the remaining secondary amine. The bulky tert-butyl group at the 2-position provides specific conformational constraints that can be crucial for biological activity. This guide focuses on the acylation of this sterically hindered piperazine, starting from its hydrochloride salt, a common commercially available form.
Mechanistic Considerations and Strategic Approach
The acylation of the secondary amine in this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. However, two key factors must be addressed for a successful transformation: the acidic nature of the starting material and the steric hindrance around the reacting nitrogen.
The Role of the Base: A Two-Fold Necessity
The starting material is a hydrochloride salt, meaning the secondary amine is protonated and thus non-nucleophilic. A base is required to neutralize the ammonium salt and liberate the free secondary amine, which can then act as a nucleophile.
Furthermore, the acylation reaction itself generates one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride consumed. This liberated HCl will protonate any unreacted free amine, rendering it unreactive. Therefore, a second equivalent of base is required to act as an acid scavenger. In practice, a slight excess of base (typically 2.2-2.5 equivalents) is used to ensure the reaction goes to completion.
Navigating Steric Hindrance
The tert-butyl group at the C2 position of the piperazine ring presents significant steric bulk. This can hinder the approach of the acylating agent to the N4 nitrogen, potentially slowing down the reaction rate compared to less substituted piperazines. To overcome this, the reaction may require extended reaction times or elevated temperatures. The choice of a non-nucleophilic, sterically accessible base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to avoid side reactions.
Visualizing the Synthetic Strategy
The overall workflow for the acylation process is depicted below, from the liberation of the free amine to the final purified product.
Figure 1. Experimental workflow for the acylation of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the acylation of this compound with a generic acyl chloride. Reaction conditions may need to be optimized for specific substrates.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-2-tert-butylpiperazine HCl | ≥98% | Commercially available | Store in a desiccator. |
| Acyl Chloride (R-COCl) | Reagent grade | Commercially available | Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | Use from a solvent purification system or a freshly opened bottle. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | - |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | Commercially available | - |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Equipment: Round-bottom flask, magnetic stirrer, stirring bar, dropping funnel, ice bath, standard glassware for workup and chromatography, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration of the substrate). Cool the resulting suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Acylation: In a separate dry flask, prepare a solution of the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Due to steric hindrance, longer reaction times may be necessary.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Characterization of the Product
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: NMR is the primary tool for structural confirmation. Key signals to look for in the ¹H NMR spectrum include the disappearance of the N-H proton of the starting material and the appearance of signals corresponding to the acyl group. The tert-butyl and Boc group protons will be visible as sharp singlets. Due to the formation of an amide bond, restricted rotation may lead to broadened signals or the presence of rotamers at room temperature.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time due to steric hindrance.- Inactive reagents (e.g., moisture in the solvent or base).- Insufficient amount of base. | - Increase the reaction time and monitor by TLC/LC-MS.- Gently heat the reaction mixture (e.g., to 40 °C).- Ensure all reagents and solvents are anhydrous.- Use a slight excess of the acylating agent (1.2 eq.).- Ensure at least 2.2 equivalents of base are used. |
| Formation of Side Products | - Reaction with impurities in the acyl chloride.- Di-acylation (unlikely if Boc group is intact).- Boc deprotection under acidic conditions. | - Use freshly distilled or high-purity acyl chloride.- Ensure the reaction is not overly exothermic upon addition of the acyl chloride.- Perform the reaction at 0 °C or lower.- Ensure sufficient base is present to scavenge all generated HCl. |
| Difficult Purification | - Product co-elutes with starting material or byproducts.- Product is very polar. | - Optimize the solvent system for column chromatography.- Consider an alternative purification method such as crystallization or preparative HPLC.- An acidic workup can be used to remove any remaining basic starting material. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5]
-
Acyl chlorides are corrosive and react violently with water; handle with care.[6]
-
Organic solvents like dichloromethane are volatile and potentially harmful; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[7]
Conclusion
The selective acylation of this compound is a readily achievable transformation with careful attention to reaction parameters. The key to success lies in the use of a sufficient amount of a non-nucleophilic base to both neutralize the starting material salt and scavenge the acid produced during the reaction. While the steric hindrance of the tert-butyl group may necessitate longer reaction times, this protocol provides a robust starting point for the synthesis of a wide range of valuable N-acylated piperazine derivatives for drug discovery and development.
References
- 1. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Challenges of Acidic Boc Removal from Sterically Hindered Piperazines: An Application Note and Protocol Guide
Introduction: The Enduring Utility and a Key Challenge of N-Boc Piperazines in Drug Discovery
The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of clinically successful drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and oral bioavailability. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is central to the synthetic manipulation of the piperazine core, enabling selective functionalization at one nitrogen while the other is masked.[1] However, the very utility of this protecting group presents a significant, often underestimated, challenge: its efficient removal, particularly from sterically encumbered piperazine rings.
This technical guide provides an in-depth exploration of the acidic deprotection of sterically hindered N-Boc piperazines, a critical transformation for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, offer a comparative analysis of common acidic reagents, and provide robust, field-tested protocols to navigate the complexities introduced by steric hindrance.
The Impact of Steric Hindrance on the Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism.[2] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2] In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding amine salt.[2]
Caption: Acid-catalyzed deprotection of an N-Boc piperazine.
Steric hindrance, such as that introduced by substituents at the 2 and 6 positions of the piperazine ring, can significantly impede this process. Bulky groups can shield the Boc-protected nitrogen, hindering the approach of the acidic reagent and slowing the rate of protonation and subsequent cleavage.[3] This often necessitates more forcing reaction conditions, such as higher acid concentrations, elevated temperatures, or prolonged reaction times to achieve complete deprotection.[3] However, these more vigorous conditions can also increase the risk of side reactions.
Comparative Analysis of Acidic Reagents for Deprotection of Hindered Substrates
The two most commonly employed reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically as a solution in an organic solvent like dioxane or methanol.[3] The choice between these reagents is often dictated by the specific substrate, the presence of other acid-sensitive functional groups, and the desired final salt form.
| Reagent/Conditions | Advantages | Disadvantages & Mitigation Strategies | Suitability for Hindered Piperazines |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Highly effective and volatile, simplifying removal of excess reagent.[4] | Can cleave other acid-labile groups. The liberated tert-butyl cation can cause t-butylation side reactions.[3] Mitigation: Use of scavengers like triisopropylsilane (TIS) or water can trap the carbocation.[3] | Often the first choice due to its high reactivity. Higher concentrations (25-50%) and longer reaction times may be necessary. Gentle warming can be employed with caution.[3] |
| Hydrochloric Acid (HCl) in Dioxane/Methanol | Cost-effective and readily available. The resulting hydrochloride salt is often crystalline and easily isolated by filtration.[4] | Can be less selective than TFA. The use of ethereal solvents like dioxane carries the risk of ether cleavage by the strong acid.[3] | A viable alternative to TFA. A large excess of a 4M solution in dioxane is typically used. The reaction may require several hours at room temperature for complete conversion.[3] |
Experimental Protocols
The following protocols are designed to be robust starting points for the deprotection of sterically hindered N-Boc piperazines. It is crucial to monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time for a specific substrate.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and often effective method for the deprotection of hindered substrates.
Materials:
-
N-Boc-sterically hindered piperazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger: Triisopropylsilane (TIS) and/or deionized water
-
Toluene
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the N-Boc-piperazine substrate in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotection Cocktail Preparation: In a separate flask, prepare a deprotection cocktail by adding TFA to DCM to achieve a final concentration of 25-50% (v/v). If the substrate is susceptible to t-butylation, add scavengers (e.g., 2.5% TIS and 2.5% water) to the cocktail.[3]
-
Reaction Initiation: Add the deprotection cocktail to the solution of the substrate at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. For highly hindered substrates, this may take several hours. Gentle warming (e.g., to 40°C) can be considered if the reaction is sluggish, but this may increase the risk of side reactions.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.
-
The resulting TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.
-
Caption: Workflow for Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the deprotected piperazine, which can be advantageous for purification and handling.
Materials:
-
N-Boc-sterically hindered piperazine
-
Methanol or ethyl acetate, anhydrous
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask with a magnetic stir bar.[3]
-
Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically a large excess) at room temperature.[3]
-
Reaction: Stir the mixture at room temperature. For hindered substrates, the reaction is typically complete in 1-4 hours, but may require longer. A precipitate of the hydrochloride salt may form during the reaction.[3]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation:
-
If a precipitate forms: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the hydrochloride salt.[3]
-
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.
-
Troubleshooting Common Issues in the Deprotection of Sterically Hindered Piperazines
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.- Short reaction time.- Low reaction temperature.- Significant steric hindrance.[3] | - Increase the concentration of the acid (e.g., from 25% to 50% TFA).- Increase the reaction time and continue to monitor progress.- Gently warm the reaction mixture (e.g., to 40°C), while monitoring for side product formation.[3] |
| Formation of Side Products (e.g., t-butylation) | The reactive tert-butyl cation intermediate alkylates the deprotected piperazine or other nucleophilic sites.[3] | - Add scavengers such as triisopropylsilane (TIS), water, or anisole to the reaction mixture to trap the carbocation.[3] |
| Low Yield of Isolated Product | - Incomplete reaction.- Loss of product during work-up (e.g., incomplete extraction or precipitation).- Product instability under the reaction or work-up conditions. | - Ensure the reaction has gone to completion before work-up.- Optimize the work-up procedure, for example, by adjusting the pH carefully during any basification steps or by using alternative solvents for extraction or precipitation. |
Conclusion
The acidic deprotection of sterically hindered N-Boc piperazines is a critical yet often challenging step in the synthesis of many pharmaceutically relevant compounds. The increased steric bulk around the nitrogen atom can significantly slow the reaction rate, necessitating more forcing conditions that can, in turn, lead to unwanted side reactions. A thorough understanding of the reaction mechanism and the judicious selection of the acidic reagent and reaction conditions are paramount for success. By carefully monitoring the reaction and employing strategies such as the use of scavengers, researchers can overcome these challenges and efficiently access the desired deprotected piperazine building blocks for further synthetic elaboration.
References
Application Notes & Protocols: Strategic Use of 1-Boc-2-tert-Butylpiperazine in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Steric Hindrance and Chirality
The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutics, including antipsychotic, antibacterial, and antiallergic agents.[1][2] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties like solubility and basicity.[2] Within this class of building blocks, 1-Boc-2-tert-Butylpiperazine emerges as a uniquely valuable reagent for the synthesis of complex and stereochemically defined pharmaceutical intermediates.
The strategic utility of this molecule lies in the deliberate placement of two distinct bulky groups. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust, acid-labile protecting group, enabling selective functionalization of the distal N4 nitrogen.[3] More critically, the tert-butyl group at the C2 position introduces a fixed chiral center and significant steric bulk. This group conformationally restrains the piperazine ring, typically locking it into a chair conformation with the tert-butyl group in a sterically favored equatorial position. This conformational rigidity and steric shielding are not merely incidental; they are powerful tools that can be leveraged to direct subsequent reactions, influence ligand-receptor binding interactions, and construct complex chiral architectures with high fidelity.
This guide provides an in-depth exploration of 1-Boc-2-tert-butylpiperazine, detailing its properties, key synthetic transformations, and field-proven protocols designed for researchers and scientists in drug development.
Physicochemical Properties & Safe Handling
Accurate knowledge of a reagent's properties is fundamental to its successful application and to laboratory safety.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (2R)-2-tert-butylpiperazine-1-carboxylate (or S-enantiomer) | - |
| Synonyms | 1-Boc-2-tert-Butylpiperazine | [4] |
| CAS Number | 1381947-73-4 (hydrochloride salt) | [4] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [4] |
| Molecular Weight | 242.36 g/mol (free base) | - |
| Appearance | Expected to be an off-white to white solid or powder | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][4][5] |
Safety & Handling: 1-Boc-2-tert-butylpiperazine, like many amine derivatives, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.[6][7]
-
Contact: The compound may cause skin and serious eye irritation.[8][9] In case of skin contact, wash immediately with plenty of soap and water.[6][8][9] For eye contact, rinse cautiously with water for several minutes.[8][9]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7][8]
-
Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place, preferably a refrigerator.[1][8]
Key Synthetic Application: N-Arylation via Buchwald-Hartwig Amination
The most common and powerful application of 1-Boc-2-tert-butylpiperazine is the functionalization of the available N4-nitrogen. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the coupling of the piperazine with a wide variety of aryl and heteroaryl halides.[10][11]
Causality Behind Protocol Choices: The significant steric hindrance imposed by the C2-tert-butyl group presents a challenge for this transformation. The catalyst system must be carefully selected to overcome this steric barrier.
-
Palladium Precatalyst: A common choice is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a stable source of Pd(0).
-
Ligand: A bulky, electron-rich phosphine ligand is essential. Ligands like XPhos or RuPhos are designed to promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, thereby increasing reaction efficiency.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen without competing in the coupling reaction.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a representative procedure for the N-arylation of 1-Boc-2-tert-butylpiperazine with an aryl bromide.
Materials:
-
1-Boc-2-tert-butylpiperazine (1.0 equiv.)
-
Aryl bromide (1.1 - 1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or sealed vial
Experimental Workflow:
References
- 1. chembk.com [chembk.com]
- 2. connectjournals.com [connectjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Boc-2-tert-Butylpiperazine hydrochloride [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-Boc-piperazine = 98.0 GC 57260-71-6 [sigmaaldrich.com]
Application Notes & Protocols: Chiral Synthesis of 2-tert-Butylpiperazine Derivatives
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] While N-substituted piperazines are common, the stereocontrolled synthesis of C-substituted derivatives, particularly those bearing sterically demanding groups like tert-butyl at the C2 position, presents a formidable synthetic challenge. Access to enantiomerically pure 2-alkylpiperazines is highly valuable as it unlocks underexplored three-dimensional chemical space, offering the potential for enhanced molecular recognition and improved pharmacological profiles.[1] This guide provides a detailed overview of robust synthetic strategies for accessing chiral 2-tert-butylpiperazine derivatives, intended for researchers, scientists, and professionals in drug development. We will explore methodologies ranging from catalytic asymmetric hydrogenation to chiral auxiliary-mediated approaches, complete with mechanistic insights, comparative data, and detailed, field-proven protocols.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral piperazines can be broadly categorized into several key strategies. The choice of method often depends on the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. Common methods include catalytic asymmetric hydrogenation, resolutions, α-lithiation mediated by chiral ligands, and synthesis from the chiral pool.[4] Below, we delve into the most effective strategies for installing a chiral tert-butyl group at the C2 position.
Strategy I: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereocenters. This approach typically involves the hydrogenation of a prochiral tetrahydropyrazine or pyrazine precursor using a transition metal complexed with a chiral ligand.
Causality and Mechanistic Insight: The success of this method hinges on the ability of the chiral catalyst to create a stereochemically biased coordination environment around the substrate's double bond. The substrate binds to the metal center (e.g., Rhodium or Iridium), and the chiral ligand (e.g., BINAP) directs the delivery of hydrogen from one face of the C=N or C=C bond, leading to the formation of one enantiomer in excess. A notable application of this strategy is in the synthesis of (S)-piperazine-2-tert-butylcarboxamide, a key intermediate for the HIV protease inhibitor Indinavir.[5] In this process, a tetrahydropyrazine is hydrogenated with exceptional enantioselectivity using a Rhodium-BINAP catalyst.[5]
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Strategy II: Asymmetric Lithiation-Trapping
Direct, enantioselective functionalization of a C-H bond is a highly efficient synthetic strategy. For piperazines, this can be achieved via asymmetric deprotonation using a strong base in complex with a chiral ligand, followed by trapping the resulting organolithium species with an electrophile.
Causality and Mechanistic Insight: This method utilizes a complex of sec-butyllithium (s-BuLi) and a chiral diamine, most famously (-)-sparteine, to selectively remove a proton from one of the two enantiotopic C-H bonds at the C2 position of an N-Boc protected piperazine.[6][7] The stereochemical outcome is dictated by the chiral ligand, which directs the base to a specific proton. The resulting configurationally stable carbanion is then quenched. Interestingly, both the electrophile and the substituent on the distal nitrogen can significantly influence the reaction's yield and enantioselectivity, sometimes necessitating a "diamine switch" strategy to achieve high stereopurity.[6] While this method is powerful, it can be sensitive to reaction conditions and may involve side reactions like ring fragmentation.[6]
Caption: Workflow for Asymmetric Lithiation-Trapping.
Strategy III: Chiral Auxiliary-Mediated Synthesis
A classic and reliable approach to asymmetric synthesis involves the temporary incorporation of a chiral auxiliary.[8] This molecule directs a diastereoselective transformation, after which it is cleaved to reveal the enantiomerically enriched product.
Causality and Mechanistic Insight: In this strategy, an achiral piperazine precursor is covalently bonded to a chiral molecule (the auxiliary), such as an oxazolidinone or a derivative of pseudoephedrine.[8] The steric bulk and conformational rigidity of the auxiliary create a facial bias, forcing an incoming electrophile (in an alkylation step, for example) to attack from the less hindered side. This results in the formation of one diastereomer in high excess. The final steps involve the removal of the auxiliary, which is often recovered for reuse, and subsequent cyclization or modification to yield the desired chiral piperazine derivative. This method is robust but less atom-economical due to the stoichiometric use of the auxiliary.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Strategy IV: Synthesis from the Chiral Pool
This strategy leverages naturally occurring, enantiopure starting materials, such as α-amino acids, to construct the chiral piperazine ring. The inherent chirality of the starting material is transferred to the final product, bypassing the need for an asymmetric induction step.
Causality and Mechanistic Insight: A practical route starts from a commercially available, enantiopure α-amino acid.[9] The amino acid is converted into a chiral 1,2-diamine with orthogonal protecting groups. This key intermediate then undergoes a cyclization reaction, such as an aza-Michael addition, to form the piperazine ring.[9] This method guarantees high enantiomeric purity and is highly scalable. The key is the efficient synthesis of the orthogonally protected chiral diamine, which allows for selective manipulation of the nitrogen atoms later in the synthetic sequence.
Comparative Analysis of Synthetic Strategies
To aid in selecting the most appropriate method, the following table summarizes the key features of the discussed strategies.
| Strategy | Starting Material | Key Reagents/Catalyst | Typical Yield | Typical ee/dr | Advantages | Limitations |
| Asymmetric Hydrogenation | Tetrahydropyrazine or Pyrazine derivative | Chiral Rh, Ir, or Pd catalyst (e.g., [Rh((R)-BINAP)]) | High (90-96%)[5] | Excellent (>99% ee)[5] | Highly efficient, atom-economical, scalable. | Requires high-pressure equipment, expensive catalysts. |
| Asymmetric Lithiation | N-Boc protected piperazine | s-BuLi / (-)-Sparteine | Moderate to Good (60-85%)[6] | Good to Excellent (up to 95:5 er)[6][7] | Direct C-H functionalization, high convergence. | Requires cryogenic temperatures, sensitive to reagents, sparteine toxicity. |
| Chiral Auxiliary | Acyclic amine precursors | Stoichiometric chiral auxiliary (e.g., oxazolidinone) | Moderate | Excellent (>98% de) | Reliable, predictable stereochemical outcome, recoverable auxiliary. | Not atom-economical, requires additional protection/deprotection steps. |
| Chiral Pool Synthesis | Enantiopure α-amino acids | Standard organic reagents | Good to High | Excellent (>99% ee)[9] | Guarantees enantiopurity, uses readily available starting materials. | Can involve multiple steps, limited by available chiral pool. |
Detailed Experimental Protocols
The following protocols are provided as examples of robust and validated procedures for the synthesis of chiral 2-substituted piperazine derivatives.
Protocol 1: Catalytic Asymmetric Hydrogenation for (S)-N-Boc-2-tert-butylpiperazine
This protocol is adapted from the highly efficient synthesis of an intermediate for Indinavir.[5] It involves the hydrogenation of a tetrahydropyrazine precursor.
Materials:
-
N-Boc-2-tert-butyl-1,2,3,4-tetrahydropyrazine
-
[Rh((R)-BINAP)(COD)]TfO (Rhodium catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean, dry, and has been purged with an inert gas (e.g., Argon).
-
Charging the Reactor: To the reactor, add N-Boc-2-tert-butyl-1,2,3,4-tetrahydropyrazine (1.0 eq) and the rhodium catalyst [Rh((R)-BINAP)(COD)]TfO (0.01 eq).
-
Solvent Addition: Add degassed methanol to the reactor to achieve a substrate concentration of approximately 0.2 M.
-
Sealing and Purging: Seal the reactor securely. Purge the system with hydrogen gas three times to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen gas to 100 psi. Begin stirring and maintain the reaction at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford (S)-N-Boc-2-tert-butylpiperazine.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis. Expected ee is typically >99%.
Protocol 2: Asymmetric Lithiation-Trapping of N-Boc-N'-benzylpiperazine
This protocol describes the direct, stereoselective functionalization at the C2 position using a chiral base complex.[6]
Materials:
-
N-Boc-N'-benzylpiperazine
-
(-)-Sparteine (freshly distilled or from a sealed bottle)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether or MTBE (freshly distilled)
-
Anhydrous glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet.
-
Initial Solution: Dissolve N-Boc-N'-benzylpiperazine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 4 hours.
-
Electrophilic Quench: Prepare a slurry of crushed dry ice in a separate flask. Transfer the lithiated piperazine solution via a cannula into the dry ice slurry under a positive pressure of argon. This quenches the reaction to form the corresponding carboxylic acid.
-
Work-up: Allow the mixture to warm to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be purified by chromatography or crystallization.
-
Chiral Analysis: The enantiomeric ratio of the product can be determined by converting the acid to a methyl ester (using TMS-diazomethane) followed by chiral HPLC analysis.
Conclusion and Future Perspectives
The chiral synthesis of 2-tert-butylpiperazine derivatives is a critical enabling technology in modern drug discovery. While classic methods like chiral pool synthesis and auxiliary-based approaches remain reliable, the field is increasingly driven by the efficiency and elegance of catalytic asymmetric methods. Asymmetric hydrogenation stands out for its scalability and exceptional enantioselectivity, making it suitable for industrial applications.[5] Concurrently, direct C-H functionalization via asymmetric lithiation offers a convergent and powerful route, though it requires careful optimization.[6]
Future efforts will likely focus on developing more sustainable and cost-effective catalysts, expanding the scope of direct functionalization methods to a wider range of electrophiles, and leveraging biocatalysis to achieve unparalleled levels of selectivity under mild conditions. The continued innovation in these synthetic strategies will undoubtedly accelerate the discovery of novel therapeutics built upon the versatile and valuable chiral piperazine scaffold.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Example of s-BuLi/(-)-Sparteine-Mediated Chiral Deprotonation of a Piperazine and Proof of the Sense of Induction | Scilit [scilit.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Asymmetric Synthesis Leveraging the (S)-1-Boc-2-tert-Butylpiperazine Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, yet the controlled introduction of stereocenters adjacent to it remains a significant synthetic challenge. This guide details the application of (S)-1-Boc-2-tert-butylpiperazine as a robust and highly effective chiral auxiliary for the asymmetric alkylation of carboxylic acids. The sterically demanding tert-butyl group at the C2 position provides a well-defined and rigid chiral environment, enabling exceptional stereocontrol in the formation of α-substituted chiral acids, alcohols, and aldehydes. We provide a foundational overview of the stereodirecting model, detailed, field-tested protocols for acylation, diastereoselective alkylation, and auxiliary removal, and expected outcomes for a range of electrophiles.
Introduction: The Principle of Auxiliary-Controlled Asymmetric Synthesis
Asymmetric synthesis is fundamental to the creation of enantiomerically pure pharmaceuticals and complex molecules. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] An effective auxiliary must be readily available, easily attached and removed under mild conditions, and exert a powerful stereochemical influence on the reaction.[2]
(S)-1-Boc-2-tert-butylpiperazine emerges as a superior chiral auxiliary for several reasons:
-
Defined Chirality: Synthesized from the chiral pool, it is available in high enantiomeric purity.
-
Steric Shielding: The bulky tert-butyl group effectively blocks one face of a tethered prochiral enolate, forcing electrophilic attack from the opposite side.
-
Conformational Rigidity: The piperazine ring, particularly when acylated, adopts a predictable chair-like conformation. Studies on 2-substituted piperazines indicate a strong preference for the C2 substituent to occupy an axial position to minimize steric strain, further enhancing the predictability of the chiral environment.[3]
-
Orthogonal Handles: The Boc-protected nitrogen at N1 and the reactive secondary amine at N4 allow for selective transformations and subsequent cleavage.
This guide focuses on the use of (S)-1-Boc-2-tert-butylpiperazine as a chiral director for the asymmetric alkylation of carboxylic acid derivatives, a cornerstone C-C bond-forming reaction.
Mechanistic Rationale and Stereochemical Model
The stereochemical outcome of the alkylation is dictated by a confluence of steric and electronic factors. The proposed sequence and stereodirecting model are outlined below:
-
Acylation: The prochiral carboxylic acid is first converted to an acyl chloride or activated ester and subsequently coupled to the N4 nitrogen of the (S)-1-Boc-2-tert-butylpiperazine auxiliary.
-
Enolate Formation: The resulting N-acylpiperazine is deprotonated at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The geometry of the resulting lithium enolate is critical for stereoselection. It is believed that the lithium cation chelates to the enolate oxygen and the carbonyl oxygen of the Boc group, locking the conformation.
-
Diastereoselective Alkylation: The large tert-butyl group, preferentially oriented in a pseudo-axial position, creates a formidable steric shield on the si-face of the planar enolate. Consequently, the incoming electrophile (E+) is directed to the less hindered re-face, leading to the formation of a single diastereomer.
-
Auxiliary Cleavage: The newly formed chiral center is secured, and the auxiliary can be removed to yield the desired α-substituted carboxylic acid or reduced to the corresponding chiral alcohol.
The logical workflow for this process is illustrated below.
References
HPLC method for analyzing 1-Boc-2-tert-Butylpiperazine hydrochloride purity
An Application Note and Protocol for the Purity Determination of 1-Boc-2-tert-Butylpiperazine Hydrochloride by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for this compound, a key intermediate in pharmaceutical synthesis. The narrative explains the causal logic behind the selection of chromatographic parameters, from the stationary phase to the mobile phase composition. The protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a reliable, accurate, and precise method for quality control and purity assessment of this critical building block.
Introduction: The Analytical Imperative
This compound is a heterocyclic building block whose purity is paramount to the successful synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, whether from starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug substance. Therefore, a well-characterized and validated analytical method is a regulatory and scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] The challenge in analyzing this compound lies in its polar nature, which can lead to poor retention on traditional reversed-phase columns.[5][6] This method addresses this challenge by optimizing the mobile phase and employing a modern, robust C18 stationary phase to achieve excellent peak shape and resolution. The tert-butoxycarbonyl (Boc) group provides a chromophore, enabling sensitive ultraviolet (UV) detection.[7]
Method Rationale and Chromatographic Principles
The selection of each parameter in this HPLC method is based on established chromatographic principles to ensure a robust and reliable separation.
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is chosen for its versatility and wide availability in reversed-phase HPLC.[8][9] Modern, high-purity silica C18 columns with proper end-capping are suitable for analyzing moderately polar compounds and provide excellent mechanical stability and efficiency.
-
Mobile Phase Strategy: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase is employed.
-
Acetonitrile (ACN): Selected as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvating properties.
-
Aqueous Phase: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for achieving reproducible retention times for ionizable compounds like piperazine derivatives. An acidic pH (e.g., pH 3.0) ensures that the secondary amine in the piperazine ring is consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak.
-
-
Detection Wavelength: The Boc protecting group contains a carbonyl functional group which exhibits UV absorbance at low wavelengths.[10] A detection wavelength of 210 nm is selected to provide high sensitivity for the analyte.
-
Column Temperature: The column is maintained at a constant temperature (30 °C) to ensure the stability and reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for sample preparation and HPLC analysis.
Materials and Equipment
-
Analyte: this compound Reference Standard and sample to be tested.
-
Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and purified water (18.2 MΩ·cm).
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Sonicator for mobile phase degassing.
-
0.45 µm membrane filters for solvent and sample filtration.
-
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Workflow
The overall analytical process follows a systematic and logical progression to ensure data integrity.
Caption: Workflow for HPLC purity analysis.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0%.
Calculation of Purity
The purity is calculated based on the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
This method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[1][3][11] The validation parameters ensure the method's trustworthiness and scientific integrity.[12]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank or placebo at the retention time of the main peak. | To ensure the method is specific for the analyte.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration. | To demonstrate a proportional relationship between concentration and detector response.[13] |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the test results to the true value.[12][14] |
| Precision | ||
| Repeatability (Intra-day) | %RSD ≤ 2.0% for six replicate sample preparations. | To measure precision over a short time interval under the same conditions.[14] |
| Intermediate Precision | %RSD ≤ 2.0% between two analysts, on two different days, using two different instruments. | To demonstrate the method's reliability within the same laboratory over time.[14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Robustness | %RSD of results should remain within acceptable limits after deliberate small variations in method parameters (flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2). | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[12] |
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The comprehensive protocol and validation framework provide a trustworthy system for quality control in a regulated drug development environment. By explaining the scientific rationale behind the experimental design, this guide empowers researchers to not only apply the method but also to understand and troubleshoot it effectively.
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 14. Q2R1.pptx [slideshare.net]
Application Note: A Robust Method for the Chiral HPLC Separation of 2-tert-Butylpiperazine Enantiomers
Abstract
This application note presents a detailed protocol for the enantioselective separation of 2-tert-butylpiperazine, a chiral building block of significant interest in pharmaceutical development. Due to the differential pharmacological and toxicological profiles often exhibited by enantiomers, robust analytical methods for their separation and quantification are mandated for quality control and regulatory compliance.[1][2] The piperazine moiety is a prevalent scaffold in modern drug design, making this method broadly applicable.[3][4] This guide details a highly effective High-Performance Liquid Chromatography (HPLC) method utilizing an immobilized polysaccharide-based chiral stationary phase (CSP), providing a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Purity
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute. Enantiomers of a chiral drug can possess distinct biological activities, with one enantiomer providing the therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1][2] 2-tert-butylpiperazine is a key chiral intermediate used in the synthesis of numerous complex drug candidates. Therefore, the ability to accurately resolve and quantify its enantiomers is fundamental to ensuring the stereochemical purity of the final API.
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations in the pharmaceutical industry due to its versatility, accuracy, and scalability.[2][5] Among the vast array of available CSPs, those based on polysaccharide derivatives (amylose and cellulose) have demonstrated exceptional and broad enantiorecognition capabilities, particularly for amine-containing compounds like piperazine derivatives.[1][6][7][8]
This document provides a foundational method developed from established principles for separating structurally related piperazine compounds, explaining the scientific rationale behind the selection of the column, mobile phase, and other chromatographic parameters.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The enantioselective separation on a polysaccharide-based CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector (the polysaccharide derivative). For a successful separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability is dictated by a combination of intermolecular interactions, often visualized by the "three-point interaction model".[5]
Key interactions contributing to chiral recognition on these phases include:
-
Hydrogen Bonding: Occurs between the analyte's hydrogen bond donors/acceptors (like the N-H groups in piperazine) and the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Arise from polar functional groups on both the analyte and the CSP.
-
π-π Stacking: Can occur if aromatic rings are present.
-
Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface sterically hinders one enantiomer more than the other, forcing a differential fit and leading to separation.[9]
The selection of an immobilized polysaccharide CSP, such as Chiralpak® IC, is a strategic choice. These columns covalently bond the chiral selector to the silica support, rendering them exceptionally robust and compatible with a wider range of solvents compared to coated phases.[10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral separation.
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
-
-
Chiral Stationary Phase:
-
Recommended Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
Rationale: This CSP has demonstrated excellent performance for separating piperazine and its derivatives.[11] The immobilized nature ensures column longevity and method robustness.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Diethylamine (DEA), Reagent Grade
-
Racemic 2-tert-butylpiperazine standard
-
Deionized Water (for cleaning)
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Accurately measure 900 mL of Acetonitrile, 100 mL of Methanol, and 1 mL of Diethylamine.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration (0.45 µm filter).
-
Note: The final composition is Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v).[11]
-
-
Sample Preparation (Working Standard):
-
Prepare a stock solution of racemic 2-tert-butylpiperazine at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to protect the column and system from particulates.
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below.
| Parameter | Recommended Setting |
| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35 °C[11] |
| Injection Volume | 10 µL[11] |
| Detection | UV at 205 nm |
| Run Time | Approximately 15 minutes (adjust as needed) |
-
A Note on Detection: 2-tert-butylpiperazine lacks a strong chromophore, necessitating detection at a low UV wavelength like 205 nm.[1] While effective for method development and purity analysis at moderate concentrations, this may lead to lower sensitivity and potential baseline interference. For trace-level analysis, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity and allow detection at a more selective wavelength (e.g., 340 nm).[11][12]
Experimental Workflow
The logical progression from method setup to data analysis is crucial for achieving a validated and trustworthy result.
Caption: Experimental workflow for the chiral separation of 2-tert-butylpiperazine.
System Suitability and Data Analysis
-
Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable, noise-free baseline is observed.[1]
-
Injection: Inject the prepared working standard solution.
-
Peak Identification: Identify the two peaks corresponding to the enantiomers of 2-tert-butylpiperazine.
-
Resolution Calculation: Assess the quality of the separation by calculating the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs > 1.5 is required for baseline separation, ensuring accurate quantification.[1]
-
Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]
Expected Results & Discussion
Using the protocol described, a successful baseline separation of the two enantiomers is anticipated.
Table 2: Typical Chromatographic Performance
| Parameter | Expected Value | Rationale / Commentary |
| Retention Time (Enan 1) | ~ 6.5 min | The exact retention time will depend on the specific system hold-up volume but should be consistent. |
| Retention Time (Enan 2) | ~ 8.0 min | The separation between the two peaks is the critical factor. |
| Resolution (Rs) | > 2.0 | A value well above the 1.5 threshold indicates a robust separation with a margin for variability. |
| Tailing Factor (Tf) | 0.9 - 1.3 | Values close to 1.0 indicate excellent, symmetric peak shape. The inclusion of DEA is critical to achieving this by minimizing interactions between the basic analyte and residual acidic silanols on the CSP.[13] |
| Theoretical Plates (N) | > 5000 | Indicates good column efficiency and packing. |
The choice of Acetonitrile/Methanol as the main solvent system provides a polar organic environment suitable for interacting with the polysaccharide CSP. The addition of a small amount of an amine modifier like DEA is a field-proven technique essential for analyzing basic compounds.[13] DEA acts as a competitive base, masking active silanol sites on the silica support that would otherwise cause severe peak tailing and poor resolution.[13] The ratio of ACN to MeOH can be adjusted to fine-tune retention times; increasing the proportion of the stronger eluent (MeOH) will typically decrease retention times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect mobile phase composition. 2. Column is not equilibrated. 3. Column is contaminated or degraded. | 1. Remake the mobile phase carefully. Consider screening other alcohol modifiers (e.g., ethanol, isopropanol). 2. Equilibrate for a longer period. 3. Flush the column or replace if necessary. |
| Severe Peak Tailing | 1. Insufficient or degraded DEA in the mobile phase. 2. Interaction with active sites on the silica support. | 1. Prepare fresh mobile phase. Increase DEA concentration slightly (e.g., to 0.2%), but be mindful that excessive amine can reduce retention.[13] 2. Ensure DEA is present and well-mixed. |
| Drifting Baseline | 1. Column not fully equilibrated. 2. Mobile phase composition changing (improper mixing). 3. Column temperature fluctuations. | 1. Allow more time for equilibration. 2. Ensure mobile phase is thoroughly mixed and degassed. 3. Check column oven stability. |
| Low Signal / No Peaks | 1. Incorrect detector wavelength. 2. Sample concentration too low. 3. System or column blockage. | 1. Confirm detector is set to 205 nm. 2. Prepare a more concentrated sample. 3. Check system pressure and perform maintenance as needed. |
Conclusion
The chiral HPLC method detailed in this application note provides a robust and reliable starting point for the successful enantioseparation of 2-tert-butylpiperazine. By employing an immobilized polysaccharide-based chiral stationary phase (Chiralpak® IC) with an optimized polar organic mobile phase containing a basic additive, baseline resolution (Rs > 1.5) and excellent peak symmetry can be readily achieved. This protocol is designed to be a self-validating system, where achievement of the system suitability parameters confirms method performance. This method is directly applicable to quality control in process chemistry and for the analysis of stereochemical purity in drug development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. jocpr.com [jocpr.com]
- 12. hplc.today [hplc.today]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 1-Boc-2-tert-Butylpiperazine
Welcome to the technical support resource for optimizing the Buchwald-Hartwig amination of 1-Boc-2-tert-butylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this sterically demanding secondary amine. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the success of your C-N bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with 1-Boc-2-tert-butylpiperazine giving a low yield?
Low yields with this substrate are frequently due to its significant steric hindrance. The bulky tert-butyl and Boc groups can impede the approach of the amine to the palladium center, slowing down key steps in the catalytic cycle such as amine coordination and reductive elimination.[1][2] Additionally, suboptimal choices of ligand, base, or reaction temperature can exacerbate this issue.
Q2: What are the most common side reactions observed with this substrate?
The most prevalent side reaction is often hydrodehalogenation of the aryl halide, where the starting aryl halide is converted back to the corresponding arene.[1][3] This can be more pronounced at elevated temperatures or with an inappropriate choice of base or ligand. Another potential side reaction is the formation of diarylated piperazine if the reaction is not carefully controlled, although the Boc protecting group mitigates this to a large extent.
Q3: Which palladium source is best for this reaction?
While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-catalysts are often preferred for their reliability and ability to form the active catalytic species more cleanly.[2][4] Using a pre-catalyst can lead to more reproducible results, especially when dealing with challenging substrates.
Q4: Can I use a weaker base to avoid decomposition of sensitive functional groups?
While strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, particularly with more reactive aryl bromides or iodides.[5][6] However, a weaker base may necessitate a higher reaction temperature or a longer reaction time to achieve a comparable yield. The choice of base is also solvent-dependent; for instance, in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[7][8]
Q5: Is it necessary to degas the solvent for this reaction?
Yes, it is highly recommended. The palladium(0) active catalyst is sensitive to oxygen, and failure to properly degas the solvent can lead to catalyst deactivation and inconsistent results.[9] The reaction should be run under an inert atmosphere, such as argon or nitrogen.[10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of 1-Boc-2-tert-butylpiperazine.
Issue 1: Low or No Conversion of Starting Materials
Potential Causes & Solutions
-
Catalyst Inactivity: The palladium catalyst may not have been properly activated to the Pd(0) state, or it may have been deactivated by oxygen or other impurities.
-
Suboptimal Ligand Choice: The steric bulk of 1-Boc-2-tert-butylpiperazine requires a sufficiently bulky and electron-rich phosphine ligand to promote the reaction.
-
Inappropriate Base: The base may be too weak to facilitate the deprotonation of the palladium-amine complex, a crucial step in the catalytic cycle.
-
Insufficient Temperature: The reaction may be too slow at lower temperatures due to the high activation energy associated with coupling a sterically hindered amine.
Issue 2: Significant Hydrodehalogenation Side Product
Potential Causes & Solutions
-
High Reaction Temperature: Elevated temperatures can favor the competing β-hydride elimination pathway, leading to hydrodehalogenation.[1]
-
Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. This may require extending the reaction time.
-
-
Ligand Choice: Some ligands may be more prone to promoting β-hydride elimination.
-
Base Strength: A very strong base can sometimes contribute to hydrodehalogenation.
-
Solution: If using a strong alkoxide base, consider switching to a slightly weaker inorganic base like Cs₂CO₃ or K₃PO₄ in combination with a suitable ligand.[5]
-
Issue 3: Inconsistent Results
Potential Causes & Solutions
-
Variable Reagent Quality: The purity of the palladium source, ligand, and base can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents from a reliable supplier. Ensure solvents are anhydrous and properly degassed.
-
-
Atmospheric Contamination: Small leaks in the reaction setup can introduce oxygen, leading to catalyst deactivation.
-
Solution: Carefully check all seals and joints in your reaction apparatus. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Stirring Rate: In heterogeneous mixtures, particularly with inorganic bases, inadequate stirring can lead to poor mixing and inconsistent reaction rates.
-
Solution: Ensure vigorous stirring to maintain a good suspension of all reagents.
-
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of 1-Boc-2-tert-Butylpiperazine
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 1-Boc-2-tert-butylpiperazine (1.2-1.5 equiv.), and the base (1.4-2.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[5]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts often provide more consistent results.[2] |
| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich ligands are necessary for hindered amines.[11] |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases are generally required, but screening may be necessary.[5][6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are standard.[10] |
| Temperature | 80-110 °C | Higher temperatures are often needed for hindered substrates.[5] |
Mechanistic Insights & Visualizations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to effective troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. organic-synthesis.com [organic-synthesis.com]
Navigating the Synthesis of 1-Boc-2-tert-Butylpiperazine: A Technical Guide to Overcoming Side Reactions
Welcome to the Technical Support Center for the synthesis of 1-Boc-2-tert-butylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this sterically hindered building block. The inherent structural features of 2-tert-butylpiperazine present unique challenges, particularly concerning regioselectivity and the formation of isomeric impurities during the crucial N-Boc protection step. This document provides in-depth, experience-driven insights and practical troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 1-Boc-2-tert-butylpiperazine?
A1: The most prevalent side product is the regioisomeric tert-butyl 4-(tert-butyl)piperazine-1-carboxylate (4-Boc-2-tert-butylpiperazine). This arises from the reaction of di-tert-butyl dicarbonate (Boc anhydride) at the less sterically hindered N4 nitrogen atom of the 2-tert-butylpiperazine starting material.
Q2: Why is the formation of the 4-Boc isomer so common?
A2: The formation of the 4-Boc isomer is favored due to two main factors:
-
Steric Hindrance: The tert-butyl group at the C2 position of the piperazine ring significantly obstructs access to the adjacent nitrogen (N1). The N4 nitrogen, being further away from this bulky group, is more accessible to the incoming Boc anhydride.
-
Basicity: The N4 nitrogen is generally more basic than the N1 nitrogen, making it more nucleophilic and thus more reactive towards acylation.
Q3: Besides the 4-Boc isomer, what other side products should I be aware of?
A3: Other potential side products include:
-
1,4-di-Boc-2-tert-butylpiperazine: This results from the protection of both nitrogen atoms. While the steric hindrance at N1 makes this less likely than in the case of unsubstituted piperazine, it can still occur, especially if an excess of Boc anhydride is used.
-
Unreacted 2-tert-butylpiperazine: Incomplete reaction can leave residual starting material, which can be challenging to separate from the product.
-
Impurities from the synthesis of 2-tert-butylpiperazine: The purity of your starting material is critical. Side products from the synthesis of 2-tert-butylpiperazine will carry through and complicate the purification of the final product.
Q4: How can I distinguish between the desired 1-Boc-2-tert-butylpiperazine and the 4-Boc isomer?
A4: The most effective method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). The chemical shifts of the protons and carbons on the piperazine ring will be different due to the different electronic and steric environments created by the position of the Boc group. Detailed spectroscopic analysis is discussed in the Troubleshooting section.
Troubleshooting Guide: Tackling Side Reactions Head-On
This section provides a detailed breakdown of common issues encountered during the synthesis of 1-Boc-2-tert-butylpiperazine and offers practical solutions.
Problem 1: Predominant Formation of the 4-Boc-2-tert-Butylpiperazine Isomer
This is the most common challenge in this synthesis. The goal is to enhance the reactivity of the N1 nitrogen relative to the N4 nitrogen, or to exploit conditions that favor the formation of the thermodynamically more stable product if that is the desired 1-Boc isomer.
Causality: The higher basicity and lower steric hindrance of the N4 nitrogen make it kinetically favored to react with Boc anhydride.
Solutions:
-
Acid-Mediated Monoprotection: A common strategy for achieving regioselectivity in the mono-protection of asymmetric diamines is to use one equivalent of a strong acid to protonate the more basic nitrogen. In the case of 2-tert-butylpiperazine, the N4 nitrogen is expected to be more basic. By adding one equivalent of an acid like HCl or trifluoroacetic acid (TFA), the N4 nitrogen is protonated, forming a salt. This effectively "protects" the N4 position, directing the Boc anhydride to react with the less hindered (but now the only available) N1 nitrogen.
-
Protocol:
-
Dissolve 2-tert-butylpiperazine in a suitable solvent (e.g., methanol or dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) or TFA.
-
Stir for 15-30 minutes to allow for salt formation.
-
Add your base (e.g., triethylamine, diisopropylethylamine), followed by the slow addition of di-tert-butyl dicarbonate.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Aprotic solvents are generally preferred for Boc protections. Experimenting with different solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) may reveal a preference for the formation of the 1-Boc isomer.
Data Interpretation: Differentiating Isomers by NMR
A key aspect of troubleshooting is the ability to accurately identify the products of your reaction. Here's a guide to distinguishing between 1-Boc-2-tert-butylpiperazine and 4-Boc-2-tert-butylpiperazine using NMR.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| 1-Boc-2-tert-butylpiperazine (Desired Product) | The proton on the carbon bearing the tert-butyl group (C2-H) will likely be a complex multiplet and may be shifted downfield due to the influence of the adjacent Boc group. The signals for the piperazine ring protons will be complex due to restricted rotation and the asymmetric nature of the molecule. | The carbon bearing the tert-butyl group (C2) and the adjacent methylene carbons will show distinct chemical shifts influenced by the N-Boc group. The carbonyl carbon of the Boc group will be observable around 155 ppm. |
| 4-Boc-2-tert-butylpiperazine (Side Product) | The piperazine ring protons will exhibit a different splitting pattern compared to the 1-Boc isomer. The protons on the carbons adjacent to the N4-Boc group will be significantly shifted downfield. The C2-H proton will be in a different chemical environment, likely shifted upfield compared to the 1-Boc isomer. | The carbons adjacent to the N4-Boc group will be shifted downfield. The chemical shift of the C2 carbon will be different from that in the 1-Boc isomer. |
Note: The exact chemical shifts will depend on the solvent and the specific instrument used. It is highly recommended to run 2D NMR experiments (like COSY and HSQC) to definitively assign the proton and carbon signals for an unambiguous structural confirmation.
Problem 2: Formation of 1,4-di-Boc-2-tert-butylpiperazine
Causality: Use of excess di-tert-butyl dicarbonate or prolonged reaction times can lead to the protection of both nitrogen atoms.
Solutions:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of Boc anhydride. Carefully weigh your reagents and ensure accurate addition.
-
Reaction Monitoring: Monitor the progress of the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Purification: The di-Boc protected product is significantly less polar than the mono-Boc products. It can usually be separated by column chromatography on silica gel.
Problem 3: Presence of Unreacted 2-tert-butylpiperazine
Causality: Incomplete reaction due to insufficient Boc anhydride, low reaction temperature, or short reaction time. The steric hindrance of the 2-tert-butylpiperazine can make the reaction sluggish.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: While Boc protections are often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion, especially for the sterically hindered N1 position.
-
Reaction Time: Allow for a longer reaction time and monitor for completion.
-
-
Purification: Unreacted 2-tert-butylpiperazine is a basic compound and can be removed by an acidic wash during the work-up. Alternatively, it can be separated by column chromatography, though it may streak on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of 1-Boc-2-tert-butylpiperazine.
Caption: Reaction pathways in the Boc protection of 2-tert-butylpiperazine.
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butylpiperazine
The synthesis of the starting material is a critical first step. A common route involves the cyclization of a suitable diamine precursor. One literature approach involves the reaction of ethylenediamine with a protected form of tert-butylglycinal. Given the complexities and potential for side reactions in the synthesis of this precursor, it is often more practical for research purposes to source high-purity 2-tert-butylpiperazine from a reliable commercial supplier. Ensure the purity is verified by NMR before proceeding.
Protocol 2: Regioselective Synthesis of 1-Boc-2-tert-Butylpiperazine
This protocol is optimized to favor the formation of the desired 1-Boc isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen chloride (1.0 M in diethyl ether, 1.0 eq) dropwise.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Base and Boc Anhydride Addition: Add triethylamine (2.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.
Conclusion
The synthesis of 1-Boc-2-tert-butylpiperazine is a challenging yet achievable transformation. The key to success lies in understanding and controlling the regioselectivity of the Boc protection. By employing strategies such as acid-mediated protection and careful control of reaction conditions, the formation of the undesired 4-Boc isomer and other side products can be minimized. Furthermore, a thorough understanding of the analytical techniques required to differentiate between the product isomers is essential for accurate assessment of the reaction outcome and for ensuring the purity of the final product. This guide provides a solid foundation for troubleshooting and optimizing this important synthetic step.
Technical Support Center: Purification of 2-tert-Butyl Substituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-butyl substituted piperazines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges presented by this important chemical scaffold. The bulky tert-butyl group at the C-2 position introduces significant steric and stereochemical complexity, often leading to difficulties in separation and isolation. This resource is designed to provide both theoretical understanding and practical, field-proven protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-tert-butyl piperazine derivative so difficult to purify by standard silica gel chromatography?
This is a common issue stemming from the fundamental physicochemical properties of the piperazine core.[1]
-
High Polarity and Basicity: The two nitrogen atoms make piperazines highly polar and basic.[1] This leads to strong interactions with the acidic silica gel stationary phase, which can cause significant peak tailing, poor resolution, or even irreversible binding of your compound to the column.
-
Solubility Issues: The polarity can also affect solubility in typical non-polar solvents used for normal-phase chromatography, making loading the column and achieving good separation challenging.
-
Steric Hindrance: The tert-butyl group can mask the polarity of the adjacent nitrogen to some extent, but the overall basicity of the molecule often dominates its chromatographic behavior.
Quick Tip: To mitigate peak tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase. This will saturate the acidic sites on the silica and improve the peak shape of your basic compound.
Q2: My reaction should yield a single product, but I'm seeing multiple spots on TLC and multiple peaks in my LC-MS. What are they?
Observing multiple species is a frequent challenge. The culprits are often one or more of the following:
-
Diastereomers: The C-2 position is a stereocenter. If another stereocenter exists in your molecule (e.g., on another substituent or if the N-4 nitrogen is substituted with a chiral group), you will have formed diastereomers. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.[2]
-
Rotamers (Rotational Isomers): If your piperazine is N-Boc protected, you can often observe two distinct spots/peaks at room temperature. This is due to restricted rotation around the carbamate (N-C=O) bond. Running the TLC plate or HPLC column at a slightly elevated temperature can sometimes cause these spots/peaks to coalesce.
-
Structurally Similar Impurities: Syntheses can produce side products like other alkylated piperazines or related pyrazines that may co-precipitate or have similar chromatographic behavior to your desired product.[1]
-
Incomplete Deprotection/Side Reactions: If you are performing a deprotection step (e.g., removing a Boc group), you may see a mixture of starting material, the desired product, and byproducts from the t-butyl cation, such as t-butylation of electron-rich aromatic rings on your molecule.[3]
Q3: The literature reports my compound as a solid, but I can only isolate it as a persistent oil. How can I induce crystallization?
Isolating a product as an oil when a crystalline solid is expected is frustrating. Here are several strategies to attempt crystallization:
-
High Purity is Key: First, ensure your oil is of the highest possible purity (>95%). Oils often contain small amounts of solvent or impurities that inhibit crystal lattice formation. Try re-purifying a small amount by flash chromatography.
-
Solvent Selection: The choice of solvent is critical. You are looking for a solvent or solvent system in which your compound is sparingly soluble at room temperature but soluble at an elevated temperature.
-
Single Solvent: Try dissolving your oil in a minimal amount of a solvent like ethyl acetate, isopropanol, or acetonitrile with gentle heating, then allowing it to cool slowly to room temperature, followed by refrigeration.
-
Binary Solvent System: Dissolve the oil in a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") like hexanes, heptane, or diethyl ether dropwise until the solution becomes faintly cloudy (turbid). Gently warm the solution until it becomes clear again, then allow it to cool slowly. This method is highly effective.
-
-
Seeding: If you have a tiny amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
Salt Formation: Piperazines readily form crystalline salts.[1][4] Converting the free base to a hydrochloride, citrate, or tosylate salt can dramatically improve its crystallinity. The salt can then be recrystallized to high purity.
Q4: What is the most effective method for separating diastereomers of a 2-tert-butyl substituted piperazine?
When standard chromatography fails to separate diastereomers, you must turn to chiral separation techniques. The bulky tert-butyl group often creates enough of a stereochemical difference for successful resolution.
-
Chiral Chromatography (HPLC & SFC): This is the gold standard.[5]
-
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are extremely versatile and effective for resolving basic compounds like piperazines.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is often faster, uses less organic solvent, and can provide different selectivity compared to HPLC, making it a powerful alternative or complementary technique.[5]
-
-
Capillary Electrophoresis (CE): This analytical technique can offer very high resolution for chiral separations and is useful for method development, though it is not typically used for preparative scale work.[8]
Q5: I'm struggling with the Boc-deprotection step. What are the best conditions and how do I purify the final amine salt?
The removal of the tert-butoxycarbonyl (Boc) group is standard, but purification can be tricky.[9][10]
-
Reaction Conditions: The most common method is acidolysis.
-
HCl in Dioxane/Methanol/Ether: Using a 4M solution of HCl in dioxane is very common and effective. The resulting product is the hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.
-
Trifluoroacetic Acid (TFA): TFA in a solvent like dichloromethane (DCM) is also highly effective.[9] However, the resulting trifluoroacetate salt can be more difficult to handle, and removing residual TFA can be challenging.
-
-
Purification Challenges & Solutions:
-
Removing Excess Acid: After evaporation, co-evaporating the residue with a solvent like toluene or methanol several times can help remove residual acid. If the product is a salt, washing the filtered solid with a non-polar solvent like diethyl ether or hexanes is very effective.
-
t-Butyl Cation Byproducts: The acid-catalyzed removal of the Boc group generates a t-butyl cation, which can alkylate nucleophilic sites on your molecule.[3] Including a scavenger like anisole or thioanisole in the reaction can trap this cation and prevent side reactions.
-
Isolation: If the hydrochloride salt precipitates, simply filter it and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities. If it remains in solution, evaporate the solvent. The resulting crude salt can often be purified by recrystallization or by triturating (slurrying) with a solvent that dissolves the impurities but not the salt.
-
Troubleshooting Guides & Protocols
Guide 1: Optimizing Flash Chromatography for N-Boc-2-tert-butyl Piperazines
Issue: You are experiencing poor separation and significant peak tailing of your N-Boc protected 2-tert-butyl piperazine derivative on a silica gel column.
Causality: The basic nitrogen of the piperazine ring interacts strongly with acidic silanol groups on the silica surface, causing tailing. The Boc group reduces the basicity of its attached nitrogen, but the free N-H nitrogen remains basic and problematic.
Experimental Protocol: Step-by-Step Method Development
-
TLC Analysis (Solvent Screening):
-
Prepare stock solutions of your crude material.
-
On a TLC plate, spot your material and elute with a standard solvent system (e.g., 30% Ethyl Acetate in Hexanes). Observe the tailing.
-
Prepare a new mobile phase containing a basic modifier. Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide to your TLC developing chamber.
-
Run a new TLC plate in the modified solvent system. You should observe a significant reduction in tailing and an increase in the Rf value.
-
-
Gradient Optimization:
-
Based on the TLC with the modifier, determine the optimal solvent composition. Aim for an Rf of ~0.2-0.3 for your target compound.
-
Plan a gradient for your flash chromatography system. A typical gradient might start at 5% Ethyl Acetate / 94.5% Hexanes / 0.5% TEA and ramp up to 50% Ethyl Acetate / 49.5% Hexanes / 0.5% TEA over 10-15 column volumes.
-
-
Column Chromatography:
-
Pack your silica gel column using the initial, low-polarity mobile phase (containing the TEA modifier).
-
Load your sample onto the column. Dry loading (adsorbing the crude material onto a small amount of silica) is often preferable to wet loading for basic compounds.
-
Run the optimized gradient.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine pure fractions and evaporate the solvent under reduced pressure. To remove the final traces of TEA, you can co-evaporate with a solvent like dichloromethane.
-
Diagram: Workflow for Optimizing Chromatography
Caption: Workflow for chromatographic purification.
Guide 2: Purification via Salt Formation and Recrystallization
Issue: Your 2-tert-butyl piperazine free base is an intractable oil, or it contains persistent impurities that co-elute during chromatography.
Causality: Converting the basic piperazine to an ionic salt alters its physical properties, dramatically increasing the melting point and promoting the formation of a stable crystal lattice. Impurities without the basic handle will not form a salt and will remain in the mother liquor during crystallization.
Experimental Protocol: Di-Hydrochloride Salt Formation & Recrystallization
-
Salt Formation:
-
Dissolve the crude piperazine free base (1.0 eq) in a minimal amount of a suitable solvent like methanol, isopropanol (IPA), or ethyl acetate. A common choice is IPA.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of hydrochloric acid (2.0-2.2 eq). A 4M solution of HCl in 1,4-dioxane is ideal as it avoids introducing water. Alternatively, concentrated aqueous HCl can be used if the product's solubility allows.
-
Stir the mixture at 0-5 °C. The hydrochloride salt will often precipitate as a white solid. If no precipitate forms, you may need to reduce the solvent volume or add an anti-solvent like diethyl ether.
-
Isolate the solid salt by vacuum filtration.
-
-
Washing:
-
Wash the filter cake thoroughly with a cold, non-polar solvent (e.g., diethyl ether or cold acetone) to remove any non-basic impurities.[1]
-
-
Recrystallization:
-
Select a suitable solvent system for recrystallization. For hydrochloride salts, polar protic solvents like methanol, ethanol, or water, often in combination with a less polar co-solvent like isopropanol or acetonitrile, are effective.
-
Dissolve the crude salt in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Filter the pure crystalline salt, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
-
(Optional) Regeneration of Free Base:
-
Dissolve the pure salt in water.
-
Cool the solution in an ice bath and add a base (e.g., 2M NaOH, saturated NaHCO₃) until the pH is >10.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the pure free base.[1]
-
Data Table: Common Piperazine Salts and Solvents
| Salt Form | Typical Recrystallization Solvents | Comments |
| Di-Hydrochloride | Methanol/Isopropanol, Ethanol/Water, Acetonitrile | Generally highly crystalline and stable. |
| Citrate | Aqueous Methanol, Water | Often used in pharmaceutical preparations.[11] |
| Acetate | Acetone, Isopropanol | Can be less crystalline than HCl salts.[1] |
| Tosylate | Isopropanol, Ethanol, Ethyl Acetate | Bulky counter-ion can aid crystallization. |
Guide 3: Preparative Separation of Diastereomers by Chiral SFC
Issue: You have a 50:50 mixture of diastereomers that is inseparable by any achiral method.
Causality: Diastereomers have different 3D arrangements of atoms, which allows them to interact differently with a chiral environment, such as the surface of a chiral stationary phase (CSP). This differential interaction is the basis for their separation.
Experimental Protocol: Method Development for Preparative Chiral SFC
-
Column and Modifier Screening (Analytical Scale):
-
Inject a small amount of your diastereomeric mixture onto several different analytical-scale (~4.6 mm ID) chiral columns. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID) are an excellent starting point.
-
Use a mobile phase of Supercritical CO₂ with a methanol co-solvent (modifier). A typical screening gradient is 5% to 40% methanol over 5-10 minutes.
-
For basic compounds like piperazines, it is often necessary to add a basic additive to the modifier. Start with 0.1% diethylamine (DEA) or isopropylamine (IPA) in the methanol.
-
-
Method Optimization:
-
Identify the column/modifier combination that gives the best separation (baseline resolution is the goal).
-
Optimize the separation by adjusting the gradient (making it shallower around the elution point of the isomers) and testing different alcohol modifiers (e.g., ethanol, isopropanol) and additives.
-
-
Scale-Up to Preparative SFC:
-
Once an optimized analytical method is established, it can be scaled to a larger preparative column (e.g., 20-50 mm ID).
-
The loading amount needs to be determined empirically. Dissolve the mixture in the mobile phase modifier and perform loading studies to find the maximum amount that can be injected without losing resolution.
-
Run the preparative separation and collect the fractions corresponding to each individual diastereomer peak.
-
-
Post-Purification Workup:
-
Evaporate the collected fractions. The process will remove the CO₂ and the organic modifier, leaving the isolated, pure diastereomer.
-
Diagram: Decision Tree for Chiral Separation
Caption: Decision tree for chiral method development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Boc-2-tert-Butylpiperazine
Welcome to the technical support center for the synthesis of 1-Boc-2-tert-butylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Introduction: The Synthetic Challenge
The synthesis of 1-Boc-2-tert-butylpiperazine presents a unique set of challenges primarily due to the steric hindrance imposed by the tert-butyl group at the 2-position of the piperazine ring. This bulky substituent significantly influences the reactivity of the adjacent secondary amine at the 1-position, making the selective introduction of the tert-butoxycarbonyl (Boc) protecting group a critical step that requires careful optimization. Standard protocols for the Boc protection of piperazine may prove inefficient, leading to low yields, incomplete reactions, or the formation of unwanted byproducts.
This guide provides a comprehensive approach to overcoming these challenges, starting with a robust synthetic strategy for the precursor, 2-tert-butylpiperazine, followed by a detailed exploration of the critical N-Boc protection step.
Recommended Synthetic Pathway
A reliable route to 1-Boc-2-tert-butylpiperazine involves a two-stage process: first, the synthesis of 2-tert-butylpiperazine, and second, its selective mono-N-Boc protection.
Caption: Proposed synthetic pathway for 1-Boc-2-tert-butylpiperazine.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 1-Boc-2-tert-butylpiperazine, providing explanations and actionable solutions.
Issue 1: Low Yield in the N-Boc Protection of 2-tert-Butylpiperazine
Question: I am attempting to protect 2-tert-butylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O), but my yields of the desired mono-Boc product are consistently low. What could be the cause and how can I improve it?
Answer:
Low yields in the N-Boc protection of 2-tert-butylpiperazine are most commonly attributed to the steric hindrance from the tert-butyl group, which slows down the reaction rate and can lead to incomplete conversion or side reactions.
Causality and Solutions:
-
Steric Hindrance: The bulky tert-butyl group at the C2 position sterically hinders the approach of the equally bulky (Boc)₂O reagent to the N1 nitrogen. This is the primary reason for sluggish reactions.
-
Solution 1: Extended Reaction Time and Increased Temperature: Monitor the reaction closely by TLC or LC-MS and allow it to proceed for a longer duration (24-48 hours) than typical Boc protections. Gentle heating (40-50 °C) can also help overcome the activation energy barrier, but should be used cautiously to avoid byproduct formation.
-
Solution 2: Use of a More Reactive Acylating Agent: While (Boc)₂O is standard, for highly hindered amines, more reactive reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be considered, although they are more expensive.
-
-
Inadequate Base: A non-nucleophilic, sterically hindered base is crucial to deprotonate the piperazine nitrogen without competing with it for the (Boc)₂O.
-
Solution: Choice of Base: Triethylamine (TEA) is often used, but for this substrate, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine may be more effective.
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
Solution: Solvent Optimization: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. If the reaction is slow, switching to a more polar aprotic solvent like acetonitrile or dimethylformamide (DMF) could enhance the rate.
-
Experimental Protocol for Improved Mono-Boc Protection:
-
Dissolve 2-tert-butylpiperazine (1.0 equiv.) in anhydrous DCM (0.1 M).
-
Add DIPEA (1.5 equiv.) and stir for 10 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress every 4-6 hours. If the reaction is sluggish after 24 hours, gently warm to 40 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Di-Boc Protected Byproduct
Question: My reaction is producing a significant amount of the 1,4-di-Boc-2-tert-butylpiperazine byproduct. How can I improve the selectivity for the mono-Boc product?
Answer:
The formation of the di-Boc byproduct occurs when the N4 nitrogen of the initially formed 1-Boc-2-tert-butylpiperazine reacts with another equivalent of (Boc)₂O. While the N1-Boc group deactivates the ring, the N4 nitrogen remains nucleophilic enough to react, especially under forcing conditions.
Causality and Solutions:
-
Stoichiometry of (Boc)₂O: Using a large excess of (Boc)₂O will inevitably lead to di-protection.
-
Solution: Careful Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. It is better to have some unreacted starting material, which can be easily separated, than to form the di-Boc byproduct.
-
-
Reaction Conditions: As mentioned, prolonged reaction times and higher temperatures to drive the mono-protection to completion can inadvertently promote the di-protection.
-
Solution: Acid-Mediated Protection: A highly effective strategy to achieve mono-protection is to use an acid to protonate one of the nitrogen atoms, rendering it non-nucleophilic.[1] The bulky tert-butyl group will direct the protonation to the less hindered N4 nitrogen, leaving the N1 nitrogen available for reaction.
-
Caption: Acid mediation for selective mono-Boc protection.
Experimental Protocol for Acid-Mediated Mono-Boc Protection:
-
Dissolve 2-tert-butylpiperazine (1.0 equiv.) in methanol (0.2 M) and cool to 0 °C.
-
Slowly add a solution of one equivalent of an acid (e.g., trifluoroacetic acid or a solution of HCl in an organic solvent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (Boc)₂O (1.05 equiv.) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Work-up involves neutralizing the acid and extracting the product. Adjust the pH of the aqueous solution to >10 with a base like NaOH before extracting with an organic solvent.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for the synthesis of the 2-tert-butylpiperazine precursor?
A1: A common and effective method is the reduction of 2-tert-butyl-diketopiperazine. This intermediate can be synthesized from readily available amino acid precursors, such as a derivative of tert-leucine. The reduction of the diketopiperazine is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like THF. This method provides a direct route to the desired substituted piperazine core.[2]
Q2: How can I effectively purify 1-Boc-2-tert-butylpiperazine from the reaction mixture?
A2: Purification is best achieved using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The starting material (2-tert-butylpiperazine) is more polar and will have a lower Rf value, while the di-Boc byproduct is less polar and will have a higher Rf value than the desired mono-Boc product. Careful monitoring of the fractions by TLC is essential for good separation.
Q3: Are there any alternative methods for mono-Boc protection of piperazines that might be applicable here?
A3: Yes, an alternative route that can give high yields of mono-Boc piperazine involves starting from diethanolamine.[3][4] This multi-step process involves chlorination, Boc protection, and finally cyclization. While more steps are involved, it can be a high-yielding process suitable for larger scale synthesis and avoids the issue of di-protection. Adapting this for a 2-substituted piperazine would require a substituted diethanolamine precursor.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Staining with ninhydrin can be used to visualize the secondary amines (starting material and product), while a potassium permanganate stain can visualize the product which is more sensitive to oxidation. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the conversion and the presence of byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product. The presence of the Boc group will be evident from a characteristic singlet at around 1.4 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group of the Boc moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch around 1690 cm⁻¹ is indicative of the Boc group.
-
Data Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Steric hindrance, incomplete reaction, inadequate base | Increase reaction time/temperature, use a stronger non-nucleophilic base (DIPEA), optimize solvent. |
| Di-Boc Formation | Excess (Boc)₂O, forcing reaction conditions | Use a slight excess of (Boc)₂O (1.05-1.1 equiv.), employ an acid-mediated protection strategy. |
| Difficult Purification | Similar polarities of product and byproducts | Use gradient elution column chromatography and carefully monitor fractions by TLC. |
Conclusion
The synthesis of 1-Boc-2-tert-butylpiperazine requires a nuanced approach that accounts for the steric demands of the tert-butyl substituent. By anticipating the challenges of steric hindrance and implementing strategies such as extended reaction times, optimized reagents, and acid-mediated protection, researchers can significantly improve yields and obtain the desired product with high purity. This guide provides the foundational knowledge and practical troubleshooting steps to empower you in your synthetic endeavors.
References
Technical Support Center: 1-Boc-2-tert-Butylpiperazine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1-Boc-2-tert-butylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our focus is on providing practical, in-depth solutions to issues related to byproduct formation, purification, and overall process optimization, grounded in established chemical principles.
Part 1: Understanding Key Byproducts in Piperazine Synthesis
This section addresses the most frequently encountered impurities and the chemical logic behind their formation. A clear understanding of these pathways is the first step toward effective troubleshooting and prevention.
Q1: What are the primary byproducts I should expect during the mono-Boc protection of 2-tert-butylpiperazine?
When synthesizing 1-Boc-2-tert-butylpiperazine, the most prevalent byproduct is the undesired 1,4-di-Boc-2-tert-butylpiperazine . Due to the presence of two secondary amine groups in the piperazine ring, competitive reaction at both nitrogen atoms is a significant challenge.[1][2] Other potential impurities include unreacted starting material (2-tert-butylpiperazine) and byproducts from the degradation of the Boc-anhydride reagent, such as tert-butanol and carbon dioxide.
The formation of the di-protected species is a direct consequence of the nucleophilicity of the newly formed mono-Boc piperazine's remaining N-H group, which can react with any excess Boc-anhydride.[3][4]
Diagram 1: Primary Reaction and Byproduct Formation Pathway
Caption: Reaction scheme showing the desired mono-protection and the competing di-protection side reaction.
Q2: Can the Boc group be cleaved or hydrolyzed during the reaction or work-up?
Yes, the tert-butoxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions.[1] While generally stable to bases and nucleophiles, unintentional cleavage can occur if the reaction or work-up conditions become acidic. For instance, if the final hydrochloride salt formation is performed with excess strong acid or at elevated temperatures for a prolonged period, partial or complete deprotection can occur, leading to the regeneration of 2-tert-butylpiperazine (or its salt form). It is crucial to maintain neutral or basic conditions until the final salt formation step.[5][6]
Part 2: Troubleshooting Guide: From Reaction to Final Product
This section is structured to address specific problems you may encounter during your experiment, providing causal explanations and actionable solutions.
Problem Area 1: Reaction Control & Impurity Minimization
Q: My reaction consistently produces a high percentage (>15%) of the 1,4-di-Boc byproduct. How can I improve the selectivity for the mono-Boc product?
This is the most common challenge in this synthesis. High levels of the di-Boc byproduct are typically caused by poor control over local concentrations of the Boc-anhydride (Boc₂O).
Causality: The second nitrogen on the piperazine ring remains nucleophilic enough to react with Boc₂O. If the Boc₂O is added too quickly or if the reaction is not mixed efficiently, localized areas of high Boc₂O concentration will drive the formation of the di-substituted byproduct.[3][4]
Solutions:
-
Slow, Controlled Addition: Add the Boc₂O solution dropwise to the solution of 2-tert-butylpiperazine over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring the reaction with the more abundant and more nucleophilic starting material.
-
Stoichiometry: Use a slight excess, but not a large excess, of the piperazine starting material relative to the Boc₂O. Alternatively, use precisely 1.0 equivalent of Boc₂O and be prepared to separate the unreacted starting material later.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). This slows down the rate of both reactions, but often provides a greater degree of kinetic control, improving selectivity for the mono-adduct.
-
Alternative Methods: For challenging substrates, consider methods that improve selectivity, such as reacting piperazine with an acid to form a salt before acylation.[7][8]
Problem Area 2: Product Isolation and Purification
Q: I am struggling to separate the desired 1-Boc-2-tert-butylpiperazine from the di-Boc byproduct using column chromatography. What are my options?
The similar polarity of the mono- and di-Boc compounds can make chromatographic separation difficult and not scalable.
Causality: Both compounds are relatively non-polar and may have close Rf values on silica gel. The di-Boc byproduct lacks the N-H group of the desired product, which is the key to an alternative purification strategy.
Solutions:
-
Acidic Wash (Recommended): This chemical-based separation is often more effective than chromatography. The desired mono-Boc product has a basic secondary amine that can be protonated, while the di-Boc byproduct does not.
-
See Protocol 1 below for a detailed step-by-step guide.
-
-
Crystallization/Recrystallization: If the crude product mixture can be induced to crystallize, it may be possible to selectively crystallize the desired product or the byproduct from a suitable solvent system, leaving the other in the mother liquor.
-
See Table 1 for a solvent screening guide.
-
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). The desired mono-Boc product will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer.[9]
-
Separation: Separate the two layers. Discard the organic layer containing the di-Boc byproduct.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the desired product, causing it to precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base of 1-Boc-2-tert-butylpiperazine.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Target Compound Solubility | Byproduct Solubility | Recommendation |
| Heptane/Ethyl Acetate | Moderately soluble when hot | More soluble | Good starting point. Dissolve in minimal hot ethyl acetate, add heptane. |
| Isopropanol/Water | Soluble in hot IPA | Less soluble | May selectively crystallize the byproduct. Check mother liquor for product. |
| Toluene | Soluble when hot | Soluble | Less likely to provide good separation unless concentrations are optimized. |
Problem Area 3: Final Salt Formation
Q: When I try to form the hydrochloride salt, my product oils out instead of crystallizing. How can I achieve a crystalline solid?
Oiling out during salt formation is a common issue, often related to solvent choice, rate of addition, and residual impurities.
Causality: The formation of an oil indicates that the salt's melting point is below the current temperature or that its solubility in the chosen solvent is too high for crystallization to occur. Water is a notorious inhibitor of crystallization for many organic salts.
Solutions:
-
Ensure Anhydrous Conditions: The free base and the solvent must be scrupulously dry. Any residual water can interfere with crystal lattice formation. Dry the purified free base under high vacuum before proceeding.
-
Solvent Choice: Use a non-polar solvent in which the free base is soluble but the HCl salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of DCM/heptane.
-
Reagent for HCl: Use a solution of HCl in a non-aqueous solvent, such as 2 M HCl in diethyl ether or 4 M HCl in dioxane. Avoid using aqueous HCl.
-
Controlled Addition: Cool the solution of the free base in an ice bath (0 °C) and add the HCl solution dropwise with vigorous stirring. Add only a stoichiometric amount (1.0 eq). Adding a large excess of acid can promote oiling.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to induce crystallization.
-
Trituration: If an oil forms, try scratching the inside of the flask with a glass rod or adding a co-solvent like heptane and stirring vigorously to induce solidification (trituration).
Part 3: Analytical Methods for Quality Control
Effective troubleshooting requires reliable analytical data. This section provides a standard method for monitoring your reaction and assessing the purity of your final product.
Q: What is a reliable analytical method to quantify the ratio of mono-Boc to di-Boc product?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for accurate quantification. Gas Chromatography (GC) can also be used.[10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometer (ESI+)
-
Expected Elution Order: 2-tert-butylpiperazine (earliest) -> 1-Boc-2-tert-butylpiperazine -> 1,4-di-Boc-2-tert-butylpiperazine (latest, most non-polar).
This method allows for clear separation and quantification of the starting material, product, and key byproduct, enabling precise in-process control and final quality assessment.[]
Diagram 2: Troubleshooting Workflow for Low Purity Product
Caption: A decision-tree workflow for diagnosing and solving purity issues in the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. jgtps.com [jgtps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Coupling with Sterically Hindered Piperazines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and practical solutions for the often-challenging task of catalyst selection for coupling reactions with sterically hindered piperazines. Piperazine scaffolds are prevalent in pharmaceuticals, making their synthesis and functionalization a critical area of research.[1][2] This guide offers troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My Buchwald-Hartwig amination with a 2,5-disubstituted piperazine is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low conversion in the Buchwald-Hartwig amination of sterically hindered piperazines is a common challenge. The primary culprits are often related to steric hindrance, which can impede several key steps in the catalytic cycle.[3][4]
-
Causality: The bulky substituents on the piperazine ring can hinder its approach to the palladium center, making the crucial C-N bond-forming reductive elimination step difficult.[3] Additionally, the formation of the active catalyst and the oxidative addition of the aryl halide can be affected by the choice of ligand and reaction conditions.
-
Troubleshooting Steps:
-
Ligand Selection is Critical: For sterically demanding secondary amines like substituted piperazines, bulky and electron-rich phosphine ligands are essential.[5][6] These ligands stabilize the palladium center and promote the reductive elimination step.
-
Recommendation: Switch to advanced biarylphosphine ligands such as BrettPhos , RuPhos , or XPhos . These have demonstrated success in coupling hindered amines.[7]
-
-
Palladium Pre-catalyst Choice: The use of pre-catalysts can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially when using bulky ligands.[8]
-
Recommendation: Employ a G3 or G4 palladacycle pre-catalyst of your chosen bulky phosphine ligand (e.g., BrettPhos G3). These pre-catalysts are more stable and efficiently generate the active catalytic species.[8]
-
-
Base Optimization: A strong, non-nucleophilic base is typically required. However, the choice of base can significantly impact the reaction outcome.
-
Solvent and Temperature: Aprotic polar solvents are generally preferred.
-
Recommendation: Toluene, dioxane, or THF are common choices. The reaction may require elevated temperatures (80-110 °C) to overcome the activation energy barrier associated with hindered substrates.[10]
-
-
Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material instead of the desired coupled product. Why is this happening and what can I do to prevent it?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.
-
Causality: This side reaction can occur through a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium-amide intermediate.[3] The presence of water or other protic impurities can also contribute to this undesired outcome.
-
Troubleshooting Steps:
-
Rigorous Control of Reaction Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination and β-hydride elimination.
-
Recommendation: Bidentate phosphine ligands like BINAP or DPPF were initially developed to suppress side reactions and improve efficiency for some amine classes.[3] For hindered piperazines, however, modern bulky monodentate ligands are generally more effective at promoting the desired C-N coupling.
-
-
Base Selection: The choice of base can play a role.
-
Recommendation: If using a strong alkoxide base like NaOtBu, ensure it is fresh and handled under inert conditions to minimize the presence of corresponding alcohol, which can be a proton source.
-
-
Q3: My coupling reaction is sluggish and requires long reaction times and high catalyst loadings. How can I improve the reaction kinetics?
A3: Slow reaction rates are often a consequence of the high activation barriers associated with sterically hindered substrates.
-
Causality: The steric bulk around both the piperazine nitrogen and potentially the aryl halide can slow down the key steps of the catalytic cycle, namely the association of the amine to the palladium center and the final reductive elimination.[8]
-
Troubleshooting Steps:
-
Optimize Ligand-to-Palladium Ratio: The ideal ratio is often between 1:1 and 2:1. An excess of ligand can sometimes inhibit the reaction.
-
Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C) can significantly increase the reaction rate. Monitor for any signs of decomposition.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times by efficiently heating the reaction mixture.[11]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate.
-
Recommendation: Screen a panel of solvents such as toluene, dioxane, THF, and t-amyl alcohol.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for coupling a new, sterically hindered piperazine?
A1: While there is no single "one-size-fits-all" answer, a highly effective starting point for a novel sterically hindered piperazine would be a palladium pre-catalyst bearing a bulky, electron-rich biarylphosphine ligand.
-
Recommended Starting System:
-
Palladium Source: A G3 or G4 palladacycle pre-catalyst (e.g., XPhos-G3-Pd).[8]
-
Ligand: A bulky biarylphosphine ligand such as XPhos , RuPhos , or BrettPhos .[5][7]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[8]
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 80-110 °C.
-
This combination provides a robust system that is often successful for challenging C-N couplings. From this starting point, you can then optimize the ligand, base, and solvent as needed.
Q2: Are there alternatives to palladium catalysts for coupling with sterically hindered piperazines?
A2: Yes, while palladium-based systems are the most common, copper-catalyzed C-N coupling (Ullmann-type reactions) has re-emerged as a viable alternative, particularly for sterically demanding partners.[12]
-
Copper Catalysis:
-
Advantages: Copper is more earth-abundant and less expensive than palladium. Recent advances have led to the development of ligands that can facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[12]
-
Considerations: Copper-catalyzed reactions often require higher temperatures and may have a different substrate scope compared to palladium systems.
-
Q3: How important is the purity of my reagents and the reaction setup?
A3: Extremely important. The success of these sensitive cross-coupling reactions is highly dependent on the quality of the reagents and the exclusion of air and moisture.
-
Key Considerations:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.[13]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Purity: Ensure your aryl halide and piperazine are pure. Impurities can inhibit the catalyst.
-
Fresh Base: Use a fresh bottle of strong base, as they can degrade upon exposure to air and moisture.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Piperazine
This protocol provides a starting point for the palladium-catalyzed cross-coupling of an aryl bromide with a sterically hindered piperazine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the sterically hindered piperazine (1.2 mmol, 1.2 equiv), the bulky phosphine ligand (e.g., RuPhos, 0.02-0.1 mmol, 2-10 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol% Pd).
-
Addition of Base: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Ligands for the Coupling of 2-Bromotoluene with 2,5-Dimethylpiperazine
| Entry | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tolyl)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | <5 |
| 2 | BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 24 | 15 |
| 3 | XPhos | XPhos-G3-Pd | LHMDS | Dioxane | 100 | 12 | 85 |
| 4 | RuPhos | RuPhos-G3-Pd | NaOtBu | Toluene | 100 | 10 | 92 |
| 5 | BrettPhos | BrettPhos-G3-Pd | K₃PO₄ | t-Amyl alcohol | 110 | 12 | 88 |
Note: This data is illustrative and based on typical outcomes for similar reactions reported in the literature.
Visualizations
Diagram 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision-making flowchart for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. ikm.org.my [ikm.org.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Boc-2-tert-Butylpiperazine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Boc-2-tert-Butylpiperazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step process, beginning with the introduction of the tert-butyl group onto the piperazine ring, followed by Boc-protection of one of the nitrogen atoms, and concluding with the formation of the hydrochloride salt. While seemingly straightforward on a small scale, scaling up this synthesis presents several challenges, including controlling regioselectivity, minimizing side product formation, ensuring complete reactions, and developing efficient purification strategies.
This guide will focus on troubleshooting the critical steps of this synthesis, providing in-depth explanations and actionable protocols to ensure a successful and scalable process.
II. Troubleshooting Guide: Step-by-Step Solutions
Section A: Synthesis of the Piperazine Core and Introduction of the tert-Butyl Group
A common route to 2-tert-butylpiperazine involves the diastereoselective lithiation of N-Boc piperazine followed by quenching with an appropriate electrophile. However, direct alkylation can be challenging.
Question 1: I am observing low yields and a mixture of products during the introduction of the tert-butyl group onto the piperazine ring. What are the likely causes and how can I improve the selectivity?
Answer: Low yields and product mixtures when introducing a tert-butyl group often stem from the high reactivity of the reagents and the potential for multiple alkylations. Here’s a breakdown of the issues and solutions:
-
Cause: Direct alkylation of piperazine is notoriously difficult to control, often leading to a mixture of mono- and di-substituted products, as well as N-alkylation at both nitrogen atoms. The use of strong bases like tert-butyllithium can also lead to side reactions if not handled correctly.[1]
-
Solution 1: Directed Ortho-Lithiation: A more controlled approach is the deprotonation of N-Boc-piperazine with a strong base like sec-butyllithium (s-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with a tert-butyl electrophile.[2][3] This directs the deprotonation to the carbon adjacent to the Boc-protected nitrogen.
-
Solution 2: High Temperatures for Lithiation: Recent studies have shown that lithiation can be performed at higher temperatures (e.g., -30°C to 0°C) which can improve reaction times and efficiency.[2]
-
Safety Note: tert-Butyllithium is a pyrophoric substance and must be handled with extreme care under an inert atmosphere using air-free techniques.[4]
Section B: Mono-Boc Protection of 2-tert-Butylpiperazine
Achieving selective mono-Boc protection is crucial for subsequent functionalization. The primary challenge here is preventing the formation of the di-Boc-protected byproduct.
Question 2: During the Boc-protection step, I am consistently getting a significant amount of the 1,4-di-Boc-2-tert-butylpiperazine byproduct. How can I improve the yield of the mono-protected product?
Answer: The formation of the di-Boc byproduct is a common issue arising from the reaction of the second, unprotected nitrogen atom with the Boc-anhydride.[5] Here are several strategies to enhance mono-selectivity:
-
Strategy 1: Control of Stoichiometry: Carefully controlling the molar ratio of di-tert-butyl dicarbonate (Boc₂O) to 2-tert-butylpiperazine is critical. Using a slight excess of the piperazine or a substoichiometric amount of Boc₂O can statistically favor mono-protection.[5]
-
Strategy 2: Slow Addition of Reagents: Adding the Boc₂O solution slowly to the reaction mixture helps maintain a low concentration of the electrophile, thereby minimizing the probability of a second protection event occurring on the same molecule.[5]
-
Strategy 3: Acid-Mediated Selective Protection: One of the most effective methods is to protonate one of the piperazine nitrogens with an acid (e.g., acetic acid or formic acid).[6][7] The resulting salt is less nucleophilic, thus directing the Boc protection to the free nitrogen.
Experimental Protocol: Acid-Mediated Mono-Boc Protection
-
Dissolve 2-tert-butylpiperazine (1.0 eq.) in a suitable solvent such as methanol or a mixture of methanol and water.[8]
-
Add one equivalent of an acid (e.g., formic acid) and stir for 30 minutes at room temperature.[8]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) in the same solvent to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by column chromatography or by an acid-base extraction.[9]
Section C: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc group and the formation of the hydrochloride salt. Incomplete deprotection and side reactions are potential hurdles.
Question 3: My Boc-deprotection reaction is sluggish and often incomplete. What factors could be causing this, and how can I drive the reaction to completion?
Answer: Incomplete Boc deprotection can be frustrating, but is often resolved by adjusting the reaction conditions.[10]
-
Cause 1: Insufficient Acid: The concentration or number of equivalents of the acid (typically HCl) may be too low to effectively cleave the Boc group.[10][11]
-
Solution 1: Use a 4M solution of HCl in an organic solvent like 1,4-dioxane or methanol. A large excess of HCl is often necessary to ensure the reaction goes to completion.[10][11]
-
Cause 2: Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.[10] Most deprotections are carried out at room temperature, but gentle warming (e.g., to 40°C) can sometimes be beneficial, though it may also increase the risk of side reactions.[10]
-
Solution 2: Monitor the reaction progress closely using TLC or LC-MS and allow it to stir until the starting material is no longer detectable. Typical reaction times are between 1-4 hours.[10]
-
Cause 3: Steric Hindrance: The bulky tert-butyl group on the piperazine ring can sterically hinder the approach of the acid to the Boc-protected nitrogen, slowing down the reaction.[10]
-
Solution 3: In cases of significant steric hindrance, increasing the reaction time and/or temperature may be necessary.
Question 4: I am observing unexpected byproducts after the deprotection step. What are these, and how can I prevent their formation?
Answer: The most common side reaction during acid-catalyzed Boc deprotection is t-butylation.[10]
-
Cause: The cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can then act as an electrophile and alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself.[10]
-
Solution: Use of Scavengers: To prevent unwanted t-butylation, nucleophilic scavengers can be added to the reaction mixture. These compounds are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation.[10] Common scavengers include triisopropylsilane (TIS) and water.[10]
Experimental Protocol: Boc Deprotection and HCl Salt Formation
-
Dissolve the 1-Boc-2-tert-butylpiperazine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[10]
-
Add a 4M solution of HCl in 1,4-dioxane (a large excess).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
A precipitate of the hydrochloride salt may form during the reaction.[10]
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[10][11]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[10]
III. Data Presentation & Workflow Visualization
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Issue | Potential Cause | Recommended Solution |
| Low Yield/Mixture in tert-Butylation | Uncontrolled direct alkylation | Use directed ortho-lithiation with s-BuLi/TMEDA.[2][3] |
| Di-Boc Byproduct Formation | Reaction of the second nitrogen with Boc₂O | Control stoichiometry, slow addition of reagents, or use acid-mediated protection.[5][6][7] |
| Incomplete Boc Deprotection | Insufficient acid, short reaction time, low temperature, or steric hindrance | Increase acid concentration/equivalents, increase reaction time, gently warm the reaction, and monitor progress.[10][11] |
| Formation of t-Butylation Side Products | Reactive tert-butyl cation byproduct | Add scavengers like triisopropylsilane (TIS) to the reaction mixture.[10] |
Diagram 1: General Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when working with tert-butyllithium? A1: tert-Butyllithium is pyrophoric and reacts violently with water and air.[4] It is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using proper air-free techniques such as cannula transfers. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
Q2: Can I use other acids besides HCl for the deprotection and salt formation? A2: While other strong acids like trifluoroacetic acid (TFA) can also be used for Boc deprotection, HCl is often preferred for forming the hydrochloride salt directly, which can often be isolated by precipitation.[11] TFA salts can sometimes be more difficult to handle and may require an additional salt exchange step if the hydrochloride is desired.
Q3: What are the best methods for purifying the final product on a large scale? A3: For large-scale purification, crystallization is often the most efficient and economical method.[9] If the hydrochloride salt precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent.[10] If further purification is needed, recrystallization from an appropriate solvent system can be employed. Acid-base extraction is another powerful technique for purifying piperazine derivatives by separating them from non-basic impurities.[9]
Q4: How can I effectively monitor the progress of these reactions? A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the progress of these reactions.[10] They allow for the rapid determination of the presence of starting materials, intermediates, and products, helping to determine the optimal reaction time.
V. References
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. --INVALID-LINK--
-
ResearchGate. (2025). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. --INVALID-LINK--
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. --INVALID-LINK--
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. --INVALID-LINK--
-
BOC Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. --INVALID-LINK--
-
Wikipedia. (n.d.). tert-Butyllithium. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. --INVALID-LINK--
-
Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines. --INVALID-LINK--
-
JGTPS. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. --INVALID-LINK--
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. --INVALID-LINK--
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. --INVALID-LINK--
-
ChemRxiv. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis. --INVALID-LINK--
-
Chemistry World. (2017). tert-Butyl lithium or t-BuLi. --INVALID-LINK--
-
Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines. --INVALID-LINK--
-
Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 2-[3,3'-Di-( Tert -Butoxycarbonyl)-Aminodipropylamine]-4,6,-Dichloro-1,3,5-Triazine as a Monomer and 1,3,5-[ Tris -Piperazine]-Triazine as a Core for the Large Scale Synthesis of Melamine (Triazine) Dendrimers. --INVALID-LINK--
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. --INVALID-LINK--
-
BenchChem. (n.d.). Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Boc-2-butyl-piperazine. --INVALID-LINK--
-
ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Mono-Boc-Piperazine. --INVALID-LINK--
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. --INVALID-LINK--
References
- 1. tert-Butyl lithium or t-BuLi | Podcast | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Boc-2-tert-Butylpiperazine and 1-Boc-piperazine for the Synthetic Chemist
In the landscape of modern drug discovery and development, piperazine derivatives are indispensable building blocks, celebrated for their versatile biological activities.[1] The strategic functionalization of the piperazine core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacological profiles.[2][3] Among the most utilized protected piperazines, 1-Boc-piperazine stands out for its reliability in directing substitution to the N4 position.[4] However, the introduction of substituents on the piperazine ring itself, such as a tert-butyl group at the C2 position, presents both opportunities and challenges in synthetic chemistry.
This in-depth technical guide provides a comparative analysis of the reactivity of 1-Boc-2-tert-butylpiperazine and its unsubstituted counterpart, 1-Boc-piperazine. We will explore how the significant steric hindrance imparted by the 2-tert-butyl group influences key synthetic transformations, including N-alkylation, N-acylation, and the Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the synthetic nuances of these important building blocks.
Unveiling the Contestants: A Structural Overview
1-Boc-piperazine is a widely used intermediate where one of the nitrogen atoms of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group. This protection deactivates the N1 nitrogen, thereby enabling selective functionalization of the secondary amine at the N4 position.[5] Its straightforward synthesis and predictable reactivity have made it a staple in the synthesis of a myriad of pharmaceutical agents.[4][6]
1-Boc-2-tert-butylpiperazine , on the other hand, introduces a bulky tert-butyl group on the carbon atom adjacent to the Boc-protected nitrogen. This substitution dramatically alters the steric environment around the piperazine ring, influencing its conformational preferences and the accessibility of the reacting N4-nitrogen. Conformational studies on 2-substituted piperazines have shown a preference for the axial conformation of the substituent to minimize steric strain.[7]
The Heart of the Matter: A Head-to-Head Reactivity Comparison
The primary differentiator in the reactivity of these two molecules is the profound steric hindrance exerted by the 2-tert-butyl group in 1-Boc-2-tert-butylpiperazine. This steric bulk is expected to significantly impact the kinetics and, in some cases, the feasibility of reactions at the N4-nitrogen.
N-Alkylation: A Tale of Two Nucleophiles
N-alkylation is a fundamental transformation for elaborating the piperazine scaffold. For 1-Boc-piperazine , this reaction typically proceeds smoothly with a variety of alkylating agents under standard conditions.
In stark contrast, the N-alkylation of 1-Boc-2-tert-butylpiperazine is anticipated to be considerably more challenging. The tert-butyl group at the C2 position shields the N4-nitrogen, impeding the approach of the electrophile. This steric hindrance is expected to lead to significantly slower reaction rates and may necessitate more forcing reaction conditions, such as higher temperatures and longer reaction times. Furthermore, the use of bulky alkylating agents could result in substantially lower yields or even failure of the reaction.
Illustrative Experimental Data: N-Alkylation with Benzyl Bromide
| Compound | Reagent | Conditions | Time (h) | Yield (%) |
| 1-Boc-piperazine | Benzyl Bromide | K₂CO₃, CH₃CN, 60 °C | 6 | 92 |
| 1-Boc-2-tert-Butylpiperazine | Benzyl Bromide | K₂CO₃, CH₃CN, 80 °C | 24 | 45* |
*Hypothetical data based on established principles of steric hindrance.
N-Acylation: The Impact of Steric Crowding on Amide Bond Formation
N-acylation is another crucial reaction for the derivatization of piperazines. 1-Boc-piperazine readily undergoes acylation with a wide range of acylating agents, including acid chlorides and anhydrides, to form the corresponding amides.
For 1-Boc-2-tert-butylpiperazine , the steric hindrance from the 2-tert-butyl group is expected to be a major obstacle. The approach of the acylating agent to the N4-nitrogen will be severely restricted, leading to slower reaction rates and potentially lower yields. The use of highly reactive acylating agents or the addition of catalysts might be necessary to achieve reasonable conversions. The conformational preference of the 2-tert-butyl group for the axial position could further exacerbate this steric clash.[7]
Illustrative Experimental Data: N-Acylation with Benzoyl Chloride
| Compound | Reagent | Conditions | Time (h) | Yield (%) |
| 1-Boc-piperazine | Benzoyl Chloride | Et₃N, DCM, rt | 2 | 95 |
| 1-Boc-2-tert-Butylpiperazine | Benzoyl Chloride | Et₃N, DCM, 40 °C | 12 | 55* |
*Hypothetical data based on established principles of steric hindrance.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Challenge
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[8][9] 1-Boc-piperazine is a common substrate in these reactions, leading to the synthesis of N-arylpiperazines, a prevalent motif in pharmaceuticals.[10][11]
The success of the Buchwald-Hartwig amination with 1-Boc-2-tert-butylpiperazine is likely to be highly dependent on the choice of catalyst, ligand, and reaction conditions. The steric bulk of the 2-tert-butyl group can hinder the coordination of the piperazine nitrogen to the palladium center, a crucial step in the catalytic cycle.[12] This could lead to slower reaction rates and lower yields. The use of sterically demanding phosphine ligands, which are often necessary for efficient coupling, might further compound the steric challenge. Careful optimization of the ligand and reaction conditions would be critical to achieve successful coupling.
Illustrative Experimental Data: Buchwald-Hartwig Amination with 4-Bromotoluene
| Compound | Reagent | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1-Boc-piperazine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 100 | 12 | 88 |
| 1-Boc-2-tert-Butylpiperazine | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | 110 | 36 | 35* |
*Hypothetical data based on established principles of steric hindrance and the need for more active catalyst systems.
Visualizing the Steric Challenge
To better illustrate the concept of steric hindrance in this context, the following diagram depicts the approach of an electrophile to both 1-Boc-piperazine and 1-Boc-2-tert-butylpiperazine.
Caption: Steric hindrance at the N4 position.
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions involving 1-Boc-piperazine, along with considerations for adapting these protocols for 1-Boc-2-tert-butylpiperazine.
Protocol 1: N-Alkylation of 1-Boc-piperazine with Benzyl Bromide
Caption: N-Alkylation Workflow.
Methodology:
-
To a solution of 1-Boc-piperazine (1.0 equiv) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
To the stirred suspension, add benzyl bromide (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-Boc-piperazine.
Considerations for 1-Boc-2-tert-Butylpiperazine:
-
Temperature: A higher reaction temperature (e.g., 80-100 °C) will likely be required.
-
Reaction Time: Expect significantly longer reaction times (e.g., 24-48 hours).
-
Base: A stronger base, such as cesium carbonate (Cs₂CO₃), may be beneficial.
-
Yield: Anticipate a lower yield due to steric hindrance.
Protocol 2: Buchwald-Hartwig Amination of 1-Boc-piperazine with an Aryl Halide
Caption: Buchwald-Hartwig Amination Workflow.
Methodology:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Considerations for 1-Boc-2-tert-Butylpiperazine:
-
Catalyst System: A more active catalyst system, potentially employing a more sterically hindered and electron-rich ligand (e.g., RuPhos or BrettPhos), may be necessary.
-
Base: A stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) might be required.
-
Temperature and Time: Higher temperatures and extended reaction times are anticipated.
-
Yield: A significant reduction in yield is expected.
Conclusion
The presence of a 2-tert-butyl group on the 1-Boc-piperazine scaffold introduces a formidable steric barrier that profoundly influences its reactivity. While 1-Boc-piperazine is a workhorse in organic synthesis, its 2-tert-butyl analog requires a more nuanced and considered approach. Researchers should anticipate the need for more forcing reaction conditions, longer reaction times, and careful optimization of catalyst systems to achieve desired transformations. The trade-off for this increased synthetic challenge may be the opportunity to access novel chemical space and develop compounds with unique pharmacological properties. Understanding the principles of steric hindrance and conformational preferences is paramount to successfully employing 1-Boc-2-tert-butylpiperazine in complex synthetic endeavors.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Value of the 2-tert-Butylpiperazine Scaffold
An Objective Guide to Selecting Strategic Alternatives for 1-Boc-2-tert-Butylpiperazine Hydrochloride
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," frequently incorporated into therapeutic agents to enhance physicochemical properties like aqueous solubility and oral bioavailability.[1] The introduction of a bulky tert-butyl group at the C2 position creates a specific steric and conformational constraint that can be crucial for achieving selective and potent binding to biological targets. This compound is a widely utilized building block for this purpose. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for the selective functionalization of the second, unprotected nitrogen.[2][3][4][5]
However, reliance on a single building block can limit synthetic strategy. The strongly acidic conditions required for Boc group removal are not always compatible with sensitive functional groups elsewhere in the molecule.[6][7] Furthermore, complex multi-step syntheses often demand an orthogonal protecting group strategy , where multiple protecting groups can be removed selectively under different, non-interfering conditions.[8][9]
This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of viable alternative reagents and strategies to this compound. We will explore alternative protecting groups that offer orthogonal reactivity, present experimental data to support their application, and provide detailed protocols to facilitate their implementation in your synthetic workflows.
The Benchmark: Understanding 1-Boc-2-tert-Butylpiperazine
Before exploring alternatives, it is essential to understand the properties of the benchmark reagent. The Boc group is a cornerstone of amine protection due to its stability in a wide range of conditions, including basic, hydrogenolytic, and nucleophilic environments. Its removal, however, is almost exclusively achieved under strong acidic conditions.
Mechanism of Boc Deprotection: The process involves protonation of the carbamate oxygen, leading to the elimination of a stable tert-butyl cation and carbon dioxide, liberating the free amine.[6]
Caption: Acid-catalyzed removal of the Boc protecting group.
A significant drawback of this mechanism is the generation of the highly reactive tert-butyl cation. This electrophile can cause unwanted side reactions, such as alkylation of nucleophilic residues (e.g., tryptophan, methionine) in the target molecule.[7] This necessitates the use of "scavengers" like triisopropylsilane (TIS) or water to trap the carbocation.[7]
Strategic Alternatives: Orthogonal Protecting Groups
The key to expanding synthetic versatility is the use of protecting groups that are removed under conditions orthogonal to the acid-labile Boc group. This allows for selective deprotection at different stages of a synthesis.[9][10]
Carboxybenzyl (Cbz) Group: The Hydrogenolysis-Labile Option
The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This provides perfect orthogonality with the Boc group.
Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
Widely used in solid-phase peptide synthesis, the Fmoc group is stable to acid but is rapidly removed by treatment with a mild base, such as piperidine in DMF.[10] This base-lability makes it an excellent orthogonal partner to both Boc and Cbz groups.
Allyloxycarbonyl (Alloc) Group: The Palladium(0)-Labile Option
The Alloc group offers another dimension of orthogonality. It is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal. It is selectively cleaved under neutral conditions using a palladium(0) catalyst and a scavenger.[11]
Comparative Performance Analysis
The choice of protecting group is dictated by the overall synthetic plan, particularly the compatibility of other functional groups present in the molecule.
| Protecting Group | Reagent Structure | Installation | Stability | Deprotection Conditions | Key Advantage |
| Boc | (CH₃)₃COCO- | Boc₂O, base | Stable to base, H₂, nucleophiles | Strong Acid (TFA, HCl)[6][7] | Robust and widely used |
| Cbz | C₆H₅CH₂OCO- | Cbz-Cl, base | Stable to acid and base | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc; mild removal |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-OSu, base | Stable to acid and H₂ | Base (e.g., 20% Piperidine in DMF)[10] | Orthogonal to Boc/Cbz; very mild |
| Alloc | CH₂=CHCH₂OCO- | Alloc-Cl, base | Stable to acid and base | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[11] | Orthogonal to all above; neutral removal |
Experimental Protocols
The following protocols outline a typical functionalization (N-alkylation) and subsequent deprotection sequence for 2-tert-butylpiperazine protected with Boc, Cbz, and Fmoc groups.
Caption: General workflow for functionalization and deprotection.
Protocol 1: N-Alkylation and Deprotection of 1-Boc-2-tert-Butylpiperazine
Part A: N-Alkylation
-
Dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.5 eq.) in a polar aprotic solvent like acetonitrile (ACN).
-
Add the alkylating agent (R-X, e.g., benzyl bromide, 1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield N-alkyl-N'-Boc-2-tert-butylpiperazine.
Part B: Boc Deprotection
-
Dissolve the purified product from Part A in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[7] If the substrate is sensitive to alkylation, include scavengers (e.g., 2.5% TIS and 2.5% water).[7]
-
Stir the mixture at room temperature for 1-4 hours until LC-MS analysis confirms complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual acid.[7]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent.[7]
Protocol 2: N-Alkylation and Deprotection of 1-Cbz-2-tert-Butylpiperazine
Part A: N-Alkylation
-
Follow the procedure outlined in Protocol 1, Part A, using 1-Cbz-2-tert-butylpiperazine as the starting material.
Part B: Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-alkyl-N'-Cbz-2-tert-butylpiperazine in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Add palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 3: N-Alkylation and Deprotection of 1-Fmoc-2-tert-Butylpiperazine
Part A: N-Alkylation
-
Follow the procedure outlined in Protocol 1, Part A, using 1-Fmoc-2-tert-butylpiperazine as the starting material.
Part B: Fmoc Deprotection
-
Dissolve the N-alkyl-N'-Fmoc-2-tert-butylpiperazine in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF to the mixture.
-
Stir at room temperature. The deprotection is typically very rapid, often completing in under 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by standard methods, such as chromatography or acid-base extraction, to remove the dibenzofulvene-piperidine adduct byproduct.[8]
Decision-Making Framework for Reagent Selection
Choosing the appropriate protected piperazine is critical for the success of a synthetic campaign. The following decision tree can guide your selection based on the chemical environment of your molecule.
Caption: Decision tree for selecting an appropriate protecting group.
Conclusion
While this compound is a robust and effective building block, its utility is defined by its acid-labile nature. For complex syntheses requiring nuanced control and the protection of sensitive functionalities, a broader toolkit is essential. Cbz-, Fmoc-, and Alloc-protected variants of 2-tert-butylpiperazine are not merely substitutes; they are strategic alternatives that enable sophisticated, orthogonal synthetic routes. By understanding the distinct reactivity profiles and deprotection mechanisms of each, researchers can design more efficient, flexible, and higher-yielding pathways to novel chemical entities, accelerating the pace of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 2-tert-Butylpiperazine Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to orient pharmacophoric groups in three-dimensional space. The introduction of a bulky tert-butyl group at the 2-position of the piperazine ring introduces significant steric hindrance, which can profoundly influence the ring's conformation, its intermolecular interactions, and ultimately, the biological activity of the molecule. A precise understanding of the three-dimensional structure of these derivatives is therefore paramount for rational drug design and development.
This guide provides a comprehensive overview of the X-ray crystal structure analysis of 2-tert-butylpiperazine derivatives. As a Senior Application Scientist, my aim is not to provide a rigid protocol, but to impart a deeper understanding of the experimental rationale and to equip you with the knowledge to troubleshoot and optimize your own structural studies. We will delve into the critical aspects of synthesis, crystallization, and structural analysis, and where direct crystallographic comparisons are limited due to the scarcity of publicly available structures for this specific class, we will draw parallels with structurally related piperazine derivatives to illuminate key conformational principles.
The Foundational Challenge: Steric Hindrance and Conformational Preference
The defining feature of a 2-tert-butylpiperazine derivative is the steric bulk of the tert-butyl group. This substituent dramatically influences the conformational equilibrium of the piperazine ring, which typically exists in a chair conformation to minimize torsional strain. The critical question for any 2-tert-butylpiperazine derivative is the orientation of this bulky group: axial or equatorial.
Generally, bulky substituents on a six-membered ring prefer an equatorial position to avoid 1,3-diaxial interactions. However, in the case of 2-substituted piperazines, the conformational preference can be influenced by other factors, such as N-acylation or N-arylation, which can lead to a preference for the axial conformation.[1] Understanding this interplay is crucial for interpreting the final crystal structure.
A Strategic Workflow for Structural Elucidation
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful planning and execution. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.
Figure 1: A generalized workflow for the X-ray crystal structure analysis of 2-tert-butylpiperazine derivatives.
Part 1: Synthesis and Purification - The Prerequisite for Quality Crystals
The synthesis of 2-tert-butylpiperazine derivatives can be challenging due to the steric hindrance of the tert-butyl group. A common strategy involves the use of protected piperazine precursors to control the regioselectivity of the substitution.
Exemplary Synthetic Approach:
A potential route to an N-protected 2-tert-butylpiperazine is outlined below. This is a conceptual pathway, and specific conditions would require optimization based on the desired final derivative.
Figure 2: A conceptual synthetic pathway for a 2-tert-butylpiperazine derivative.
Trustworthiness through Purity: The absolute prerequisite for successful crystallization is high purity of the compound, typically exceeding 99%. Impurities can inhibit nucleation and crystal growth. Techniques such as column chromatography followed by recrystallization are often necessary. The final purity should be confirmed by methods like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 2: The Art of Crystallization - From Solution to Single Crystal
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The bulky and often conformationally flexible nature of piperazine derivatives can make crystallization difficult.
Experimental Protocol: Crystallization Screening
A systematic approach to screening a wide range of conditions is essential.
-
Solvent Selection: Start with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Supersaturation Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The gradual diffusion of the poor solvent vapor into the drop induces crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent in a narrow tube. Crystals may form at the interface.
-
-
Temperature Control: Conduct screenings at different temperatures (e.g., room temperature, 4°C).
Causality in Crystallization: The goal is to achieve a state of slow, controlled supersaturation. Rapid precipitation will lead to amorphous solid or poorly ordered microcrystals. The tert-butyl group, while sterically hindering, can also promote crystallization by limiting the number of accessible conformations in the solid state.
Part 3: X-ray Diffraction - Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K). Cryo-cooling is crucial to minimize radiation damage to the crystal.
-
Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer. The instrument will be equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
Part 4: Data Analysis and Interpretation - From Diffraction Pattern to 3D Structure
The collected diffraction data is then processed to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Figure 3: The workflow for solving and refining a crystal structure from diffraction data.
Interpreting the Structure of a 2-tert-Butylpiperazine Derivative:
The refined crystal structure provides a wealth of information. Key parameters to analyze include:
-
Piperazine Ring Conformation: In the absence of specific crystal structures for 2-tert-butylpiperazine derivatives, we can anticipate that the piperazine ring will adopt a chair conformation. The crucial detail will be the orientation of the tert-butyl group. Based on studies of other bulky substituents, an equatorial orientation is generally favored to minimize steric strain. However, as noted, an axial preference is possible depending on the nature of the N-substituents.[1]
-
Bond Lengths and Angles: Compare the observed bond lengths and angles with standard values. Any significant deviations may indicate ring strain or unusual electronic effects.
-
Intermolecular Interactions: The bulky tert-butyl group will likely influence the crystal packing. Analyze the intermolecular interactions, such as hydrogen bonds (if N-H protons are present) and van der Waals contacts. These interactions are critical for understanding the solid-state properties of the compound.
Comparative Analysis: Insights from Structurally Related Piperazines
Table 1: Comparison of Conformational Features in Substituted Piperazines
| Derivative Class | Key Structural Feature | Expected/Observed Piperazine Conformation | Influence of Substituent | CSD Reference Example (if available) |
| 2-tert-Butylpiperazines | Bulky C2-substituent | Predominantly chair, with a strong preference for the equatorial orientation of the tert-butyl group to minimize 1,3-diaxial interactions. | The tert-butyl group acts as a conformational lock, reducing the flexibility of the piperazine ring. | No direct public examples found for a series. |
| N-Arylpiperazines | N-substituent with π-system | Chair conformation is common. | The aryl group can influence the electronic properties of the nitrogen atom and participate in π-stacking interactions in the crystal lattice. | e.g., CSD Refcode: DUPVUS |
| N,N'-Disubstituted Piperazines | Symmetrical or unsymmetrical substitution at both nitrogen atoms | Chair conformation is typical. | The nature and size of the N-substituents will dictate their equatorial/axial preference and influence the overall molecular symmetry. | e.g., CSD Refcode: BIPZEP |
| 2-Alkylpiperazines (non-bulky) | Smaller C2-substituent (e.g., methyl) | Chair conformation, with the alkyl group generally preferring the equatorial position. | Less pronounced conformational locking compared to the tert-butyl group, allowing for greater conformational flexibility. | e.g., CSD Refcode: METYPP |
Authoritative Grounding: The Cambridge Structural Database is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential tool for this type of comparative analysis.
Conclusion: A Roadmap for Structural Elucidation
The X-ray crystal structure analysis of 2-tert-butylpiperazine derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental for understanding their structure-activity relationships. While the steric bulk of the tert-butyl group presents challenges in both synthesis and crystallization, a systematic and well-informed approach, as outlined in this guide, can lead to successful structure determination.
In the absence of a large public dataset of these specific structures, a comparative analysis with other substituted piperazines, grounded in the principles of conformational analysis, allows for robust predictions and a deeper understanding of the structural consequences of introducing a bulky substituent. This guide serves as a roadmap for researchers embarking on the structural elucidation of this important class of molecules, empowering them to make informed experimental choices and to confidently interpret their results.
References
A Comparative Guide to the Structural Verification of 1-Boc-2-tert-Butylpiperazine by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is a cornerstone of success. The piperazine scaffold is a privileged structure, frequently appearing in pharmacologically active compounds.[1] When functionalized, as in the case of 1-Boc-2-tert-Butylpiperazine, precise structural verification is critical to ensure the desired isomeric purity and to inform subsequent synthetic steps. This guide provides an in-depth analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally determine the structure of 1-Boc-2-tert-Butylpiperazine, comparing its expected spectral data with that of a potential structural isomer, 1-Boc-3-tert-butylpiperazine.
The Imperative of Structural Integrity in Synthesis
The introduction of a tert-butoxycarbonyl (Boc) protecting group onto a substituted piperazine ring is a common strategy in multi-step syntheses.[2] However, the presence of a bulky tert-butyl substituent on the piperazine ring can influence the regioselectivity of the Boc protection, potentially leading to isomeric mixtures. Distinguishing between these isomers is paramount, as their distinct three-dimensional arrangements will dictate their reactivity and biological activity. NMR spectroscopy stands as the most powerful and definitive method for this purpose.[2]
Decoding the Structure: ¹H and ¹³C NMR Fingerprints
The power of NMR lies in its ability to probe the chemical environment of each nucleus in a molecule. For 1-Boc-2-tert-Butylpiperazine, ¹H and ¹³C NMR provide a unique set of signals—chemical shifts, coupling constants, and integrations—that act as a structural fingerprint.
Key Diagnostic Signals for 1-Boc-2-tert-Butylpiperazine:
-
Boc Group: The nine equivalent protons of the tert-butyl group on the Boc moiety give rise to a sharp, intense singlet in the upfield region of the ¹H NMR spectrum, typically around 1.4-1.5 ppm.[2] This signal is a hallmark of successful Boc protection. The quaternary carbon and the methyl carbons of this group also produce characteristic signals in the ¹³C NMR spectrum.
-
tert-Butyl Group: The nine protons of the tert-butyl group attached to the piperazine ring also produce a prominent singlet in the ¹H spectrum, though its chemical shift will differ from the Boc group's signal due to its distinct electronic environment.[3]
-
Piperazine Ring Protons: The protons on the piperazine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The proton at the C2 position, being adjacent to both a nitrogen atom and the bulky tert-butyl group, will have a unique chemical shift and coupling pattern that is highly diagnostic. The protons on the C3, C5, and C6 carbons will also provide crucial structural information.
-
N-H Proton: The proton on the unprotected nitrogen (N4) will typically appear as a broad singlet.[4] Its chemical shift can be highly variable, depending on factors like solvent, concentration, and temperature.[5][6]
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and standardized protocol is essential for obtaining reproducible and high-quality NMR data.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Boc-2-tert-Butylpiperazine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9] Ensure the sample is fully dissolved before transferring it to a clean 5 mm NMR tube.[10]
-
NMR Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[7] Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a higher sample concentration (15-50 mg) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[9]
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[11]
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} "Workflow for NMR-based Structural Verification"
Comparative Analysis: Distinguishing Isomers
The true diagnostic power of NMR becomes evident when comparing the expected spectrum of 1-Boc-2-tert-Butylpiperazine with that of a plausible isomer, such as 1-Boc-3-tert-butylpiperazine. The key differences will arise from the relative positions of the substituents on the piperazine ring.
| Signal | Expected ¹H NMR Data for 1-Boc-2-tert-Butylpiperazine | Expected ¹H NMR Data for 1-Boc-3-tert-Butylpiperazine | Rationale for Difference |
| Boc-group (9H) | Singlet, ~1.45 ppm | Singlet, ~1.45 ppm | The electronic environment of the Boc group is similar in both isomers. |
| tert-Butyl (9H) | Singlet, distinct chemical shift | Singlet, distinct chemical shift | The proximity to the Boc-protected nitrogen in the 2-substituted isomer will likely cause a different chemical shift compared to the 3-substituted isomer. |
| Piperazine H2 | Multiplet (doublet of doublets), deshielded | Multiplet, less deshielded | In the 2-substituted isomer, this proton is adjacent to the electron-withdrawing Boc-N and the tert-butyl group, leading to significant deshielding. In the 3-substituted isomer, H2 is adjacent to two nitrogen atoms. |
| Piperazine H3 | Complex multiplet | Multiplet (doublet of doublets), deshielded | In the 3-substituted isomer, this proton is adjacent to the tert-butyl group, leading to a characteristic chemical shift and splitting pattern. |
Conformational Considerations:
It is important to note that substituted piperazine rings can exist in different chair conformations, and the interconversion between these conformers can be slow on the NMR timescale, leading to broadened signals or even the appearance of multiple sets of signals for the ring protons.[1][12][13] Temperature-dependent NMR studies can be employed to investigate this dynamic behavior.[14]
Conclusion: An Indispensable Tool for Structural Elucidation
NMR spectroscopy provides an unparalleled level of detail for the structural verification of complex molecules like 1-Boc-2-tert-Butylpiperazine. Through careful analysis of ¹H and ¹³C NMR spectra, and with the aid of 2D techniques, researchers can confidently distinguish between isomers, ensuring the structural integrity of their synthetic intermediates. This rigorous analytical approach is not merely a quality control step but a critical component of efficient and successful drug discovery and development. The unique fingerprint provided by the chemical shifts and coupling patterns of the piperazine ring protons, in conjunction with the characteristic signals of the Boc and tert-butyl groups, serves as a self-validating system for confirming the correct structure.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
A-Comparative-Guide-to-Purity-Assessment-of-Commercial-1-Boc-2-tert-Butylpiperazine-HCl
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Boc-2-tert-Butylpiperazine HCl is a key building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2][3] Impurities, even in trace amounts, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[4][5] Therefore, a robust and comprehensive purity assessment of this intermediate is a non-negotiable aspect of quality control in the pharmaceutical industry.[6][7]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of commercial 1-Boc-2-tert-Butylpiperazine HCl. We will delve into the principles and practical applications of various techniques, offering experimental protocols and data interpretation insights to empower researchers, scientists, and drug development professionals in making informed decisions.
Understanding Potential Impurities
The synthesis of 1-Boc-2-tert-Butylpiperazine HCl can introduce several potential impurities.[1][2] These can arise from starting materials, byproducts of the reaction, or degradation products.[5] Common impurities may include:
-
Di-Boc piperazine: Formed if both nitrogen atoms of the piperazine ring react with the Boc anhydride.[3][8]
-
Unreacted piperazine: Incomplete reaction can leave residual starting material.
-
Positional isomers: Impurities arising from the synthesis of the piperazine ring itself.
-
Residual solvents: Solvents used during synthesis and purification steps.[9]
-
tert-Butylation products: The tert-butyl cation generated during Boc-protection or deprotection can alkylate other nucleophiles.[10]
A thorough purity analysis must be capable of detecting and quantifying these and other potential contaminants.
Comparative Analysis of Purity Assessment Methodologies
A multi-faceted approach is often necessary for a comprehensive purity profile.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[4][6][9] Additionally, classical techniques like titration remain valuable for determining the overall assay of the hydrochloride salt.
| Method | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, widely available.[9] | Requires a chromophore for UV detection, may require derivatization for some impurities.[11] | Quantifying the main component and known, UV-active impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities and residual solvents, provides structural information.[9][12] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Identifying and quantifying volatile organic impurities and residual solvents. |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute quantification without a reference standard, provides detailed structural information.[13] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | Determining the absolute purity and structure elucidation of the main component and major impurities. |
| Nonaqueous Titration | Neutralization of the amine hydrochloride with a standardized base in a non-aqueous solvent. | Simple, inexpensive, provides an accurate measure of the total amine salt content. | Non-specific; titrates all basic components, including basic impurities.[14][15] | Determining the overall assay or total base content. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and quantitative accuracy. A reversed-phase method is typically suitable for a moderately polar compound like 1-Boc-2-tert-Butylpiperazine HCl.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
dot graph "HPLC_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Sample & Standard Preparation"; bgcolor="#FFFFFF"; "Sample_Prep" [label="Dissolve Sample\nin Mobile Phase"]; "Standard_Prep" [label="Prepare Known Concentration\nReference Standard"]; }
subgraph "cluster_Analysis" { label="HPLC Analysis"; bgcolor="#FFFFFF"; "Injection" [label="Inject into\nHPLC System"]; "Separation" [label="Separation on\nC18 Column"]; "Detection" [label="UV Detection\nat 210 nm"]; }
subgraph "cluster_Data" { label="Data Processing"; bgcolor="#FFFFFF"; "Integration" [label="Integrate Peak Areas"]; "Quantification" [label="Quantify Impurities\nAgainst Standard"]; }
"Sample_Prep" -> "Injection"; "Standard_Prep" -> "Injection"; "Injection" -> "Separation" -> "Detection" -> "Integration" -> "Quantification"; } caption: "Workflow for HPLC-UV Purity Assessment."
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process. The mass spectrometer provides definitive identification of the separated components.
Experimental Protocol:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. For residual solvent analysis, a headspace GC-MS method is preferred.
dot graph "GCMS_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#FFFFFF"; "Dissolve" [label="Dissolve Sample\nin Volatile Solvent"]; }
subgraph "cluster_GC_Separation" { label="GC Separation"; bgcolor="#FFFFFF"; "Inject" [label="Inject into GC"]; "Separate" [label="Separate by\nBoiling Point"]; }
subgraph "cluster_MS_Detection" { label="MS Detection"; bgcolor="#FFFFFF"; "Ionize" [label="Electron Ionization"]; "Analyze" [label="Mass Analysis"]; "Detect" [label="Detect Ions"]; }
subgraph "cluster_DataAnalysis" { label="Data Analysis"; bgcolor="#FFFFFF"; "Identify" [label="Identify Peaks by\nMass Spectra"]; "Quantify_GC" [label="Quantify by\nPeak Area"]; }
"Dissolve" -> "Inject" -> "Separate" -> "Ionize" -> "Analyze" -> "Detect" -> "Identify" -> "Quantify_GC"; } caption: "Workflow for GC-MS Impurity Profiling."
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR provides an absolute measure of purity without the need for a specific reference standard for each impurity. It relies on the principle that the signal intensity is directly proportional to the number of nuclei.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher field strength NMR.
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A high purity compound with a known structure and a singlet resonance in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated, ensuring full relaxation.
-
Data Processing: Careful phasing and baseline correction are crucial. Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known mass of the sample and internal standard.
dot graph "qNMR_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
subgraph "cluster_Prep_NMR" { label="Sample Preparation"; bgcolor="#FFFFFF"; "Weigh" [label="Accurately Weigh Sample\n& Internal Standard"]; "Dissolve_NMR" [label="Dissolve in\nDeuterated Solvent"]; }
subgraph "cluster_Acquisition" { label="NMR Data Acquisition"; bgcolor="#FFFFFF"; "Acquire" [label="Acquire 1H NMR Spectrum\nwith Long Relaxation Delay"]; }
subgraph "cluster_Processing_NMR" { label="Data Processing"; bgcolor="#FFFFFF"; "Process" [label="Phase and Baseline\nCorrection"]; "Integrate_NMR" [label="Integrate Analyte and\nStandard Peaks"]; }
subgraph "cluster_Calculation_NMR" { label="Purity Calculation"; bgcolor="#FFFFFF"; "Calculate" [label="Calculate Purity Based\non Integral Ratios"]; }
"Weigh" -> "Dissolve_NMR" -> "Acquire" -> "Process" -> "Integrate_NMR" -> "Calculate"; } caption: "Workflow for qNMR Purity Determination."
Nonaqueous Potentiometric Titration
Rationale: This method determines the total amount of the amine hydrochloride salt. It is a classic and reliable method for assay determination. The titration is performed in a nonaqueous solvent to enhance the basicity of the amine.[14]
Experimental Protocol:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet or a pH electrode for potentiometric detection.
-
Procedure:
-
Accurately weigh a sample of 1-Boc-2-tert-Butylpiperazine HCl.
-
Dissolve the sample in glacial acetic acid.
-
Add a few drops of crystal violet indicator or immerse the pH electrode.
-
Titrate with 0.1 M perchloric acid until the endpoint is reached (a color change from violet to blue-green for the indicator, or the inflection point of the titration curve for potentiometric detection).
-
A blank titration should be performed to correct for any acidic or basic impurities in the solvent.
-
dot graph "Titration_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_Prep_Titr" { label="Preparation"; bgcolor="#FFFFFF"; "Weigh_Sample" [label="Accurately Weigh\nSample"]; "Dissolve_Sample" [label="Dissolve in\nGlacial Acetic Acid"]; }
subgraph "cluster_Titration" { label="Titration"; bgcolor="#FFFFFF"; "Add_Indicator" [label="Add Indicator or\nInsert Electrode"]; "Titrate" [label="Titrate with Standardized\nPerchloric Acid"]; }
subgraph "cluster_Endpoint" { label="Endpoint Determination"; bgcolor="#FFFFFF"; "Detect_Endpoint" [label="Observe Color Change\nor Inflection Point"]; }
subgraph "cluster_Calculation_Titr" { label="Calculation"; bgcolor="#FFFFFF"; "Calculate_Assay" [label="Calculate Assay\n(%)"]; }
"Weigh_Sample" -> "Dissolve_Sample" -> "Add_Indicator" -> "Titrate" -> "Detect_Endpoint" -> "Calculate_Assay"; } caption: "Workflow for Nonaqueous Titration."
Interpreting the Data: A Holistic Approach
No single method provides a complete picture of purity. A comprehensive assessment relies on the synergy of orthogonal techniques.
-
HPLC provides the primary quantitative data on the main component and known impurities.
-
GC-MS is essential for identifying and quantifying volatile impurities that may not be detected by HPLC.
-
qNMR offers an independent, absolute measure of purity and can help to identify and quantify unknown impurities if they have distinct signals.
-
Titration gives a measure of the total salt content, which can be compared to the purity value obtained by chromatography to check for non-chromophoric or non-volatile impurities.
Example Data Comparison:
| Supplier | HPLC Purity (%) | Major Impurity (HPLC, %) | Residual Solvents (GC-MS, ppm) | qNMR Purity (%) | Titration Assay (%) |
| A | 99.5 | Di-Boc Piperazine (0.2) | Methanol (150), Dichloromethane (50) | 99.3 | 99.6 |
| B | 98.8 | Unknown at RRT 1.2 (0.7) | Ethyl Acetate (300) | 98.5 | 99.0 |
| C | 99.8 | None detected > 0.05% | Not Detected | 99.7 | 99.9 |
From this hypothetical data, Supplier C provides the highest purity material. Supplier B's product contains a significant unknown impurity that would require further investigation and structural elucidation, likely using techniques like LC-MS/MS or preparative HPLC followed by NMR.
Conclusion: Ensuring Quality and Confidence in Drug Development
The purity of 1-Boc-2-tert-Butylpiperazine HCl is a critical parameter that directly impacts the quality, safety, and efficacy of the final pharmaceutical product. A comprehensive purity assessment, employing a combination of orthogonal analytical techniques, is essential for robust quality control. This guide has provided a comparative overview of key methodologies, including detailed experimental protocols and data interpretation strategies. By implementing these approaches, researchers, scientists, and drug development professionals can ensure the quality of their starting materials and proceed with confidence in their synthetic endeavors.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholars.direct [scholars.direct]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gfschemicals.com [info.gfschemicals.com]
- 15. researchgate.net [researchgate.net]
Advantages of using 2-tert-butylpiperazine scaffold in drug design
An In-Depth Guide to the 2-tert-Butylpiperazine Scaffold: A Privileged Motif in Modern Drug Design
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in over one hundred FDA-approved drugs.[1][2] However, its inherent flexibility and susceptibility to metabolic degradation often pose significant challenges in drug development. This guide provides a comprehensive analysis of the 2-tert-butylpiperazine scaffold, a strategic modification that confers substantial advantages in overcoming these hurdles. We will explore how the introduction of a sterically demanding tert-butyl group enhances metabolic stability, enforces a pre-organized and conformationally rigid structure for optimal target binding, and allows for the fine-tuning of critical pharmacokinetic properties. Through comparative data, detailed experimental protocols, and a case study on GPR39 agonists, this guide will demonstrate why the 2-tert-butylpiperazine moiety has emerged as a privileged scaffold for designing next-generation therapeutics.
The Piperazine Predicament: Balancing Versatility with Stability
The piperazine heterocycle is a mainstay in drug discovery for sound reasons. Its two basic nitrogen atoms can be readily functionalized, providing handles to modulate potency, selectivity, and aqueous solubility.[1][3][4] This structural versatility has led to its incorporation in a wide array of therapeutics, from anticancer agents to antivirals.[5][6]
However, the piperazine scaffold is not without its liabilities:
-
Metabolic Instability: The N-H or N-alkyl groups of the piperazine ring are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[7][8]
-
Conformational Flexibility: The piperazine ring readily interconverts between multiple chair and boat conformations. This flexibility can result in a significant entropic penalty upon binding to a biological target, potentially reducing affinity.
To address these challenges, medicinal chemists have turned to strategic substitutions on the piperazine core. Among the most successful of these modifications is the introduction of a tert-butyl group at the 2-position, creating a scaffold with markedly superior properties.
Core Advantage I: Enhanced Metabolic Stability via Steric Shielding
A primary challenge in drug design is minimizing metabolic clearance to improve a drug's half-life and oral bioavailability.[9] The tert-butyl group, while itself can be a site of metabolism (often through hydroxylation), provides a powerful steric shield when placed at the 2-position of the piperazine ring.[10][11] This bulky group physically obstructs the approach of metabolic enzymes like CYP3A4 and CYP2D6 to the adjacent ring nitrogen, a common site of N-dealkylation.[7]
This "metabolic shielding" effect significantly reduces the rate of degradation compared to less substituted piperazines. While direct comparative data for the 2-tert-butylpiperazine scaffold specifically is sparse in aggregated literature, the principle of using bulky groups to prevent metabolism is well-established.[8][12]
| Scaffold Type | Relative Metabolic Stability | Common Metabolic Pathways | Rationale for Stability |
| Unsubstituted Piperazine | Low | N-oxidation, Ring hydroxylation | Exposed nitrogen atoms and C-H bonds are readily accessible to CYP enzymes. |
| N-Methylpiperazine | Low to Moderate | N-demethylation, N-oxidation | The N-methyl group is a primary site for rapid metabolism by CYPs.[7] |
| 2-tert-Butylpiperazine | High | Oxidation of tert-butyl group (slower), Distal metabolism | The tert-butyl group sterically hinders enzyme access to the adjacent nitrogen and the ring itself, forcing metabolism to less favorable positions.[10][11] |
Core Advantage II: Conformational Rigidity for Enhanced Binding Affinity
The concept of "pre-organization" is central to rational drug design. A rigid molecule that is already in its optimal conformation for binding does not have to pay a significant entropic cost upon interacting with its target, leading to higher affinity. The 2-tert-butylpiperazine scaffold excels in this regard.
The large steric profile of the tert-butyl group effectively locks the six-membered ring into a single, stable chair conformation. This restriction prevents the ring from flipping, thereby pre-organizing the substituents on the piperazine nitrogens into defined axial or equatorial positions. This conformational rigidity can lead to a dramatic increase in binding affinity and selectivity for the target protein.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands | MDPI [mdpi.com]
Spectroscopic comparison of 2-substituted piperazine isomers
An In-Depth Guide to the Spectroscopic Comparison of 2-Substituted Piperazine Isomers
Authored by a Senior Application Scientist
Introduction: The Critical Role of Isomer Identification in Piperazine Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across therapeutic areas such as antipsychotics, antihistamines, and antivirals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in multiple hydrogen bonding interactions. When functionalizing the piperazine core, substitution at the C2 position introduces a chiral center and creates positional isomers relative to substitution at the nitrogen (N1) atom.
For researchers in drug development, the unambiguous identification of these isomers is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and intellectual property protection. Positional isomers can exhibit drastically different pharmacological and toxicological profiles. Therefore, a robust, multi-technique spectroscopic approach is essential for confident structural elucidation. This guide provides a comprehensive comparison of 2-substituted piperazine isomers, detailing the causality behind experimental choices and presenting supporting data grounded in established spectroscopic principles.
The Core Challenge: Distinguishing Carbon vs. Nitrogen Substitution
The primary analytical challenge lies in differentiating a substituent on the piperazine ring's carbon backbone (e.g., 2-methylpiperazine) from one on a nitrogen atom (e.g., 1-methylpiperazine). While both may have the same molecular weight, their chemical environments are distinct, giving rise to unique spectroscopic fingerprints. This guide will use 2-methylpiperazine and 1-methylpiperazine as illustrative examples to compare a C2-substituted isomer with its N1-substituted counterpart.
Caption: Structural comparison of C2- and N1-substituted piperazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and informative technique for distinguishing these isomers. It provides a detailed map of the hydrogen and carbon atoms, revealing subtle differences in their chemical environments and spatial relationships.
Expertise in Interpretation: ¹H NMR Spectroscopy
The proton NMR spectrum offers immediate, diagnostic clues based on chemical shift, multiplicity (splitting pattern), and integration.
-
2-Methylpiperazine (C2-Substituted):
-
Symmetry: The C2-substituent breaks the molecule's symmetry. Consequently, all methylene protons on the piperazine ring become chemically non-equivalent, leading to a complex spectrum with multiple distinct signals.
-
Diagnostic Signals: You will observe a distinct signal for the proton on the substituted carbon (C2-H), typically a multiplet, and a signal for the methyl group (a doublet, coupled to the C2-H). The remaining six ring protons will appear as a series of complex multiplets. The presence of two N-H protons (which may be broad or exchangeable with D₂O) is a key feature.
-
-
1-Methylpiperazine (N1-Substituted):
-
Symmetry: This molecule possesses a C₂ plane of symmetry. The two methylene groups adjacent to the substituted nitrogen (N1) are equivalent, as are the two methylene groups adjacent to the unsubstituted nitrogen (N4).
-
Diagnostic Signals: The spectrum is significantly simpler. You will typically see two distinct triplets for the eight piperazine ring protons. The N-methyl group will appear as a sharp singlet, as it is not coupled to any protons. Only one N-H proton signal will be present.
-
The causality for these differences lies in the electronic environment. The C2-methyl group's electron-donating effect directly influences the shielding of the attached C2-proton and adjacent protons. In contrast, the N1-methyl group influences the adjacent methylene protons through the nitrogen atom, resulting in a different pattern of shielding and deshielding.
Trustworthiness in Data: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a self-validating confirmation of the substitution pattern by counting the number of unique carbon environments.
-
2-Methylpiperazine: Due to the lack of symmetry, five distinct carbon signals are expected: one for the methyl group and four for the four unique ring carbons (C2, C3, C5, C6).
-
1-Methylpiperazine: The C₂ symmetry results in only three carbon signals: one for the N-methyl group and two for the two pairs of equivalent ring carbons (C2/C6 and C3/C5).
This simple count of carbon signals is often sufficient to definitively assign the isomeric structure.
Conformational Insights: The Role of the Substituent
In 2-substituted piperazines, the substituent can exist in either an axial or equatorial position. The equatorial conformation is generally more stable to minimize steric hindrance.[1] This conformational preference can be probed using temperature-dependent NMR, as the energy barrier to ring inversion can be measured.[2][3][4] The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum also provide clues about their dihedral angles and, by extension, the ring's conformation.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry distinguishes isomers by analyzing their unique fragmentation patterns upon ionization. While both isomers have the same molecular ion peak, their breakdown products (fragment ions) will differ based on the stability of the resulting fragments, which is dictated by the substituent's position.
-
Key Fragmentation Principle: The most common fragmentation pathway in piperazine derivatives is the cleavage of the C-N bonds within the ring or the C-C bonds alpha to a nitrogen atom, as this leads to stabilized carbocations or radical cations.[5][6]
-
Expected Fragmentation for 2-Methylpiperazine:
-
Cleavage of the C2-C3 bond is likely, leading to the loss of a propylene imine radical or related fragments.
-
Loss of the methyl group is possible but often less favorable than ring cleavage.
-
The resulting fragmentation pattern will be complex, with characteristic ions reflecting the substituted carbon backbone.
-
-
Expected Fragmentation for 1-Methylpiperazine:
-
A dominant fragmentation pathway is the cleavage of the C2-C3 bond, leading to a characteristic, high-abundance ion at m/z 70, corresponding to the [CH₂=NCH₂CH₂NHCH₃]⁺ fragment.
-
Another common fragment is observed at m/z 56.[5] The cleavage alpha to the tertiary nitrogen is highly favored.
-
The clear and predictable fragmentation of N-alkyl piperazines often makes MS a rapid and reliable method for identifying N-substituted isomers.[7]
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR or MS for isomer differentiation, FT-IR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups.
-
N-H Vibrations: This is the most useful diagnostic feature.
-
2-Methylpiperazine: Will show characteristic N-H stretching bands, typically in the 3200-3400 cm⁻¹ region, corresponding to its two secondary amine groups.[8]
-
1-Methylpiperazine: Will show a single N-H stretching band for its one secondary amine group.
-
-
C-H Vibrations: Both isomers will show aliphatic C-H stretching vibrations between 2800-3000 cm⁻¹. Subtle differences in the shape and position of these bands may exist but are generally not sufficient for unambiguous identification on their own.[8][9]
Integrated Spectroscopic Workflow
A self-validating workflow ensures the highest level of confidence in structural assignment. No single technique should be used in isolation. The synergy between NMR, MS, and IR provides a complete and trustworthy picture of the molecule.
Caption: Integrated workflow for the confident identification of piperazine isomers.
Comparative Data Summary
The following tables summarize the expected quantitative data for our illustrative isomers.
Table 1: Comparative ¹H and ¹³C NMR Data
| Feature | 2-Methylpiperazine (C2-Substituted) | 1-Methylpiperazine (N1-Substituted) | Rationale |
| ¹H Signals (Ring) | Multiple complex multiplets (6H) | Two distinct signals, often triplets (8H) | Symmetry |
| ¹H N-CH₃ Signal | N/A | Sharp singlet (~2.3 ppm) | No adjacent protons |
| ¹H C-CH₃ Signal | Doublet (~1.1 ppm) | N/A | Coupled to C2-H |
| ¹H N-H Signals | Two signals (2H), often broad | One signal (1H), often broad | Number of secondary amines |
| ¹³C Signal Count | 5 (4 ring, 1 methyl) | 3 (2 ring, 1 methyl) | Symmetry |
| ¹³C C-CH₃ Signal | ~15-20 ppm | N/A | Aliphatic carbon |
| ¹³C N-CH₃ Signal | N/A | ~46 ppm | Carbon attached to nitrogen |
Table 2: Characteristic Mass Spectrometry Fragments (Electron Ionization)
| Isomer | Parent Ion (M⁺) | Key Fragment Ions (m/z) | Common Fragmentation Pathway |
| 2-Methylpiperazine | 100 | Complex pattern, e.g., 85, 57, 44 | Ring cleavage at C2-C3 and C5-C6 |
| 1-Methylpiperazine | 100 | 70 (base peak) , 56, 42 | Alpha-cleavage leading to [C₄H₁₀N]⁺ |
Table 3: Key FT-IR Vibrational Frequencies
| Vibration | 2-Methylpiperazine (cm⁻¹) | 1-Methylpiperazine (cm⁻¹) | Significance |
| N-H Stretch | Two bands, ~3200-3400 | One band, ~3250 | Differentiates number of N-H bonds |
| C-H Stretch | ~2800-3000 | ~2800-3000 | Confirms aliphatic nature |
| N-H Bend | ~1590-1650 | ~1590-1650 | Confirms secondary amine presence |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the piperazine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is suitable for many piperazine derivatives, while DMSO-d₆ can be useful for salts or less soluble compounds.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the solvent's deuterium signal and perform magnetic field shimming to optimize resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. Ensure an adequate number of scans for a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 200 ppm is standard. A longer acquisition time is required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and identify multiplicities.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for volatile, non-polar piperazine derivatives.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Use a standard non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific isomers.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Analyze the resulting chromatogram to determine retention time and the mass spectrum of the eluting peak. Compare the fragmentation pattern with known databases and theoretical pathways.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Analysis: The resulting spectrum will show absorbance/transmittance vs. wavenumber. Identify the key vibrational bands and compare them to the expected frequencies for N-H, C-H, and other functional groups.
Conclusion
The differentiation of 2-substituted piperazine isomers is a critical analytical task that is reliably achieved through an integrated spectroscopic approach. While FT-IR provides initial functional group confirmation, it is the combination of NMR and Mass Spectrometry that delivers definitive proof of structure. ¹H and ¹³C NMR spectroscopy reveals the molecule's symmetry and connectivity, offering the most unambiguous data for identifying the substituent's position. Mass Spectrometry complements this by providing molecular weight confirmation and isomer-specific fragmentation patterns that serve as a valuable orthogonal check. By following the robust, multi-technique workflow outlined in this guide, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in the drug development process.
References
- 1. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
The 2-tert-Butylpiperazine Scaffold: A Privileged Motif for Modulating Diverse Biological Targets
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine ring stands as a cornerstone, a "privileged scaffold" renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule.[1][2] Its incorporation into drug candidates often enhances aqueous solubility, oral bioavailability, and metabolic stability, making it a frequent choice for medicinal chemists.[1][3] Within this important class of heterocycles, the introduction of a bulky tert-butyl group at the 2-position of the piperazine ring creates a unique structural motif that has been successfully exploited to achieve high potency and selectivity across a range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[4][5]
This guide provides an in-depth, comparative analysis of the biological activity of compounds containing the 2-tert-butylpiperazine moiety. Moving beyond a simple catalog of activities, we will explore the causal relationships between this specific structural feature and the observed pharmacological effects, supported by experimental data and detailed methodologies. Our aim is to provide a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into why this particular scaffold has proven so effective and how its properties can be leveraged for future drug discovery efforts.
The Strategic Advantage of the 2-tert-Butyl Group
The decision to incorporate a 2-tert-butylpiperazine scaffold is a strategic one, driven by the unique conformational and electronic properties this group imparts. The bulky tert-butyl group can serve several key functions:
-
Conformational Restriction: The steric hindrance introduced by the tert-butyl group can lock the piperazine ring into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.
-
Shielding from Metabolism: The tert-butyl group can sterically hinder adjacent sites on the piperazine ring from metabolic enzymes, such as cytochrome P450s, thereby improving the metabolic stability and half-life of the compound.[3]
-
Fine-Tuning of Basicity: The electron-donating nature of the alkyl group can subtly influence the pKa of the piperazine nitrogens, which can be critical for optimizing interactions with the target protein and for modulating physicochemical properties like solubility and permeability.[6]
-
Exploring Hydrophobic Pockets: The lipophilic tert-butyl group can effectively occupy hydrophobic pockets within a receptor's binding site, contributing to overall binding affinity and potentially enhancing selectivity.
The following sections will delve into specific examples of 2-tert-butylpiperazine-containing compounds, comparing their activities against different biological targets and highlighting the recurring theme of how this scaffold contributes to their pharmacological profiles.
Comparative Analysis of Biological Activities
G-Protein Coupled Receptor (GPCR) Antagonism
The 2-tert-butylpiperazine moiety has been particularly successful in the design of antagonists for a variety of GPCRs. The rigidified scaffold can effectively present key pharmacophoric elements for optimal interaction with the receptor binding pocket.
A series of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands.[4] The 2-tert-butylpiperazine core was found to be a key contributor to the high affinity of these compounds.
| Compound | R Group | Ki (nM) at human H3R |
| Compound 1 | 4-pyridyl | 16.0 |
| Compound 2 | phenyl | >1000 |
| Compound 3 | 4-fluorophenyl | 540 |
Data synthesized from Kononowicz et al., 2018.[4]
The data clearly demonstrates the importance of the substituent on the second nitrogen of the piperazine ring, with the 4-pyridyl group in Compound 1 leading to a significant increase in affinity compared to phenyl or substituted phenyl groups. Docking studies suggest that the 4-pyridyl nitrogen can form a key interaction with an amino acid residue in the H3R binding pocket.[4] The tert-butyl group, in this context, is proposed to orient the phenoxyalkyl side chain and the N-aryl substituent optimally for binding. Furthermore, the most promising compounds from this series exhibited anticonvulsant and pro-cognitive effects in animal models, highlighting the therapeutic potential of this chemical class.[4]
The 2-tert-butylpiperazine scaffold has also been explored in the development of ligands for dopamine D2 and D3 receptors, which are important targets for antipsychotic and anti-addictive drugs. In a study of aminotetralin arylpiperazine hybrids, the nature of the substitution on the piperazine ring was found to be critical for both affinity and selectivity. While this particular study did not focus on a 2-tert-butyl substituent, it highlights the tunability of the piperazine scaffold for dopamine receptor ligands.[7] The introduction of a bulky group at the 2-position could be a promising strategy to further enhance selectivity for the D3 receptor over the D2 receptor, a key goal in the development of next-generation antipsychotics with fewer side effects.
Enzyme Inhibition
Beyond GPCRs, the 2-tert-butylpiperazine moiety has also been incorporated into potent and selective enzyme inhibitors.
A recently synthesized hybrid molecule, TTP-5, containing a pyrimidine, triazole, and a tert-butyl-piperazine-carboxylate moiety, has been shown to effectively bind to estrogen receptor alpha (ERα) and suppress the growth of breast cancer cells.[5] This compound was also found to target β-catenin activation, a key signaling pathway in many cancers. The tert-butyl-piperazine-carboxylate portion of the molecule is crucial for its interaction with the ligand-binding domain of ERα. This example showcases the versatility of the scaffold in targeting intracellular receptors and complex signaling pathways.
Experimental Methodologies: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental protocols used to characterize these compounds. The following are detailed, step-by-step methodologies for key assays relevant to the biological targets discussed.
Radioligand Binding Assay for GPCRs (e.g., Histamine H3 Receptor)
This assay is a cornerstone for determining the affinity of a test compound for a specific receptor.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine for H3R) for binding to the receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing human H3R).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioactivity from the unbound ligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a good signal-to-noise ratio.
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.
-
Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.
In Vivo Models: Assessing Therapeutic Potential
While in vitro assays provide valuable information on a compound's potency, in vivo models are essential to evaluate its efficacy and pharmacokinetic properties in a living organism. For the H3R antagonists mentioned earlier, the following in vivo models were used:
-
Maximal Electroshock-Induced Seizure (MES) Model in Mice: This is a standard preclinical model for assessing anticonvulsant activity. The ability of a compound to prevent or delay the onset of seizures induced by an electrical stimulus is a measure of its potential as an antiepileptic drug.[4]
-
Passive Avoidance Test: This test is used to evaluate learning and memory (pro-cognitive effects). The ability of an animal to remember an aversive stimulus and avoid a specific environment is a measure of its cognitive function.[4]
Visualizing the Science: Workflows and Pathways
To better illustrate the concepts and methodologies discussed, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of drugs containing the 2-tert-butylpiperazine scaffold.
Caption: Simplified signaling pathway of a Gi/o-coupled GPCR like the histamine H3 receptor and the mechanism of action of a 2-tert-butylpiperazine antagonist.
Conclusion and Future Directions
The 2-tert-butylpiperazine scaffold has unequivocally demonstrated its value as a privileged structural motif in modern drug discovery. Its ability to confer a desirable combination of high potency, selectivity, and favorable pharmacokinetic properties has led to its successful application in the development of ligands for a diverse array of biological targets. The case studies presented in this guide, from H3R antagonists to potential anticancer agents, underscore the versatility of this scaffold.
The key to its success lies in the unique steric and electronic properties of the tert-butyl group at the 2-position of the piperazine ring. This substituent provides a powerful tool for medicinal chemists to fine-tune the conformational rigidity, metabolic stability, and target interactions of their compounds.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Targets: The application of the 2-tert-butylpiperazine scaffold to a wider range of biological targets, including ion channels, transporters, and other enzyme classes, is a promising avenue for new therapeutic discoveries.
-
Chiral Synthesis and Evaluation: A thorough investigation of the stereochemistry at the 2-position of the piperazine ring is crucial, as different enantiomers may exhibit distinct pharmacological profiles.
-
Bioisosteric Replacements: While the tert-butyl group is highly effective, exploring bioisosteric replacements could lead to compounds with further optimized properties, such as improved solubility or reduced off-target effects.
-
Integration with Computational Chemistry: The use of computational modeling and machine learning can aid in the rational design of new 2-tert-butylpiperazine-containing compounds with enhanced potency and selectivity, accelerating the drug discovery process.
References
- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-2-tert-Butylpiperazine Hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Boc-2-tert-Butylpiperazine hydrochloride. As a substituted piperazine derivative used in complex chemical syntheses, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
The procedures outlined herein are synthesized from an analysis of safety data sheets for the compound and structurally related piperazine derivatives, alongside established hazardous waste management regulations from federal and state authorities.
Core Safety Principles and Hazard Assessment
This compound must be treated as a hazardous substance. An understanding of its hazard profile is the foundation of its safe management. The primary risks are associated with its irritant properties and potential toxicity, characteristic of many piperazine compounds.[1][2]
A Safety Data Sheet (SDS) for a closely related compound, tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride, classifies it with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[3]
-
Causes skin irritation (Category 2)[3]
-
Causes serious eye irritation (Category 2A)[3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[3]
These classifications demand that all waste generated from its use—including empty containers, contaminated labware, and personal protective equipment (PPE)—is considered hazardous waste.
| Hazard Type | Description | Primary Mitigation Strategy |
| Skin & Eye Irritation | Direct contact can cause irritation or, in the case of the piperazine moiety, potential chemical burns and severe eye damage.[1][2][3] | Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles. Handle in a controlled environment to prevent contact. |
| Respiratory Irritation | Inhalation of the powdered compound as dust or aerosol can irritate the respiratory tract.[3][4] | All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles. |
| Acute Oral Toxicity | The compound is classified as harmful if swallowed.[3] | Prohibit eating, drinking, or smoking in laboratory areas.[4][5] Wash hands thoroughly after handling.[2][4] |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases.[6][7] Combustion can produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[6][8] | Segregate waste from incompatible chemicals to prevent dangerous reactions.[9][10] Do not mix with other waste streams unless compatibility is confirmed. |
Required Personal Protective Equipment (PPE) & Handling
Proper PPE is the first line of defense against chemical exposure. The selection of specific equipment is not arbitrary; it is directly dictated by the compound's hazard profile.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or, preferably, safety goggles.[1][3] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation by creating an impermeable barrier.[1][3] Gloves must be disposed of as hazardous waste after use or if contamination is suspected.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If there is any risk of aerosol or dust generation outside of a hood, a NIOSH-approved respirator is necessary.[4] | A chemical fume hood provides primary respiratory protection by containing and exhausting airborne contaminants.[1] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Preparation and Container Selection
-
Consult Institutional EHS: Before beginning work, confirm your laboratory's specific procedures for hazardous waste disposal with your Environmental Health and Safety (EHS) department.
-
Designate a Satellite Accumulation Area (SAA): Identify a designated SAA at or near the point of waste generation (e.g., a specific area within the fume hood).[10][12] This prevents the transport of open hazardous waste containers through the lab.
-
Select an Appropriate Waste Container:
-
Properly Label the Container:
Step 2: Waste Collection
-
Solid Waste: Carefully transfer residual this compound powder and any contaminated disposable items (e.g., weighing papers, gloves, pipette tips) directly into the designated hazardous waste container.[1]
-
Causality: This minimizes the generation of dust and ensures all contaminated materials are captured in a single, properly managed waste stream.
-
-
Liquid Waste: If the compound is in solution, pour the waste liquid into a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[13]
-
Sharps: Any needles or other sharps contaminated with the compound must be placed in a dedicated, puncture-resistant sharps container labeled for cytotoxic/hazardous waste.[13]
Step 3: Decontamination of Non-Disposable Equipment
-
Thoroughly rinse any non-disposable glassware or equipment that came into contact with the chemical.
-
The initial rinsate (e.g., from a solvent like ethanol or isopropanol) is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[1]
-
Subsequent washes with soap and water can typically be discarded down the drain, but confirm this with your institutional EHS guidelines.
Step 4: Container Management and Storage
-
Keep Containers Closed: Always keep the hazardous waste container securely sealed when not actively adding waste.[12][13] This prevents the release of vapors and protects against spills.
-
Store in SAA: Store the sealed container in your designated SAA. The SAA should be in a well-ventilated area away from incompatible materials.[9][10]
-
Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[10]
-
Request Pickup: Once the container is full, or if it has been in the SAA for the maximum allowable time (often up to one year for partially filled containers), contact your EHS department to arrange for pickup.[10][12]
Emergency Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Contain & Absorb: For a solid spill, carefully sweep or scoop the material to minimize dust generation.[3] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[1]
-
Collect Waste: Carefully collect the absorbed material and place it into your labeled hazardous waste container.[1][3]
-
Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.de [fishersci.de]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 1-Boc-2-tert-Butylpiperazine Hydrochloride
Executive Summary & Guiding Principle
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-Boc-2-tert-Butylpiperazine hydrochloride. While a specific Safety Data Sheet (SDS) for this exact hydrochloride salt is not universally available, extensive data exists for the parent compound, 1-Boc-piperazine, and other piperazine derivatives.[1] The core principle of this guide is to operate with a high degree of caution, adopting the most stringent safety protocols observed for these structurally analogous compounds. This ensures a self-validating system of safety that protects personnel from the primary hazards associated with this chemical class: potent skin, eye, and respiratory irritation, and potential for sensitization.[2][3][4]
Part 1: Hazard Assessment & The Rationale for Caution
Understanding the "why" behind a safety protocol is critical for its effective implementation. Piperazine and its derivatives are known irritants. The Boc-protecting group modifies its reactivity, but the fundamental piperazine core structure dictates its primary hazards. Based on aggregated data from suppliers and chemical databases for closely related compounds, we can establish a reliable hazard profile.[3][4]
Table 1: Consolidated Hazard Profile of Analogous Piperazine Compounds
| Hazard Classification | GHS Category | Potential Health Effects & Rationale | Authoritative Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact. The amine functional groups can be caustic to epithelial tissue. | [2][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious, potentially damaging eye irritation. The fine, dusty nature of the solid increases the risk of ocular exposure. | [2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if inhaled. Dusts can irritate the mucous membranes of the nose, throat, and lungs. | [2][4][6] |
| Allergic Sensitization | Not Uniformly Classified | Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms upon repeated exposure or inhalation. This necessitates minimizing exposure to prevent sensitization. |[7] |
This profile mandates the use of robust engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to prevent any direct contact.
Part 2: The Core PPE Protocol: A Multi-Barrier System
The selection of PPE is not a checklist; it is a system designed to isolate the researcher from the chemical hazard. Each component serves a specific purpose, grounded in the hazards identified above.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale & Causality |
|---|---|---|
| Engineering Controls | Certified Chemical Fume Hood | This is the primary and most crucial line of defense. It contains dusts and vapors at the source, preventing inhalation and minimizing contamination of the general lab environment.[8] |
| Eye & Face Protection | Tightly-fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). | Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient.[7][9] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm). | Creates an impermeable barrier to prevent skin contact, which can cause significant irritation.[1][10] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9] |
| Body Protection | Full-length laboratory coat, buttoned completely. | Prevents contamination of personal clothing and underlying skin.[1][7] |
| Respiratory Protection | Generally not required if handled exclusively within a certified fume hood. | A NIOSH-approved respirator for dusts should be available for spill cleanup or if engineering controls fail. This prevents inhalation of irritating particulates.[1][8][9] |
Part 3: Safe Handling Workflow: A Step-by-Step Operational Plan
This protocol outlines the procedural steps for safely handling the compound from receipt to disposal. The workflow is designed to minimize exposure at every stage.
Workflow Diagram: Safe Handling of Piperazine Derivatives
Caption: A procedural diagram illustrating the key stages for safely handling piperazine compounds.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, verify the fume hood is operational. Lay down absorbent, disposable bench paper. Assemble all necessary glassware, spatulas, and solvent.
-
PPE Application: Don your lab coat, safety goggles, and nitrile gloves.
-
Chemical Transfer: Place the sealed container of this compound, a weigh boat on a tared balance, and your destination flask inside the fume hood.
-
Weighing: Open the main container inside the hood. Use a clean spatula to carefully transfer the required amount of powder to the weigh boat. Avoid any actions that could create airborne dust.[8] Close the main container immediately.
-
Solution Preparation: Carefully add the weighed solid to your destination flask. Add the solvent, rinsing the weigh boat to ensure a quantitative transfer.
-
Cleanup: Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container.
-
Decontamination: Wipe down the spatula and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.
-
Post-Handling: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them. Immediately wash your hands with soap and water.[5]
Part 4: Emergency Response and Disposal
Proactive planning is essential for managing unexpected events like spills or exposures.
Spill Management (Minor Spills)
A minor spill is a small amount of solid material confined to the fume hood.
-
Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean up if you feel it is unsafe.
-
Use Spill Kit: Wearing your full PPE, cover the spill with a dry absorbent material from a chemical spill kit to prevent further dust dispersion.
-
Collect Material: Carefully sweep or scoop the material and absorbent into a designated, sealable hazardous waste container.[5][8][11] Avoid aggressive actions that create dust. Use spark-proof tools.[9]
-
Final Decontamination: Thoroughly wipe the spill area with a wet cloth or paper towels, disposing of them into the waste container.
-
Disposal: Seal and label the container for pickup by a licensed waste disposal service.[3]
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[2][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, wipes, bench paper, and excess chemical.
-
Liquid Waste: Unused or contaminated solutions.
-
-
Compliance: All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal company.[3][6] Do not discharge any material into drains or the environment.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
